molecular formula C6H12O2 B147234 Methyl pivalate CAS No. 598-98-1

Methyl pivalate

Cat. No.: B147234
CAS No.: 598-98-1
M. Wt: 116.16 g/mol
InChI Key: CNMFHDIDIMZHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl pivalate (CAS 598-98-1), also known as methyl 2,2-dimethylpropanoate, is a colorless liquid with a vinegar-like odor and the molecular formula C6H12O2 . It is characterized by its high steric hindrance due to the tert-butyl group adjacent to the carbonyl, which confers unique chemical properties . This structure makes the ester notably resistant to standard hydrolysis conditions, a feature that is exploited in its use as a robust protecting group for alcohols and other functional groups in multi-step synthetic pathways . In synthetic chemistry, this compound and its derivatives are valuable precursors and intermediates. The pivalate group (Piv) is frequently employed to protect hydroxyl groups, forming esters that are stable under a variety of reaction conditions but can be removed under specific methods, such as with trimethylsilyl iodide . Furthermore, organozinc pivalates, which can be derived from pivalic acid frameworks, are versatile reagents in transition-metal-catalyzed cross-coupling reactions, enabling key carbon-carbon bond formations like acylations and allylations . Physically, this compound is a highly flammable liquid with a boiling point of approximately 101-102 °C, a flash point as low as 10 °C, and a density of about 0.873-0.88 g/cm³ . It is insoluble in water but miscible with common organic solvents such as alcohol and ether . Researchers should note that it is classified as a highly flammable liquid and vapor, requiring careful handling away from ignition sources and with appropriate personal protective equipment (PPE) . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(2,3)5(7)8-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMFHDIDIMZHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027234
Record name Methyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Methyl trimethylacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21149
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

33.9 [mmHg]
Record name Methyl trimethylacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21149
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

598-98-1
Record name Methyl pivalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl pivalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,2-dimethyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL PIVALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFX9W386OX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for methyl pivalate (B1233124). Methyl pivalate, also known as methyl 2,2-dimethylpropanoate, is a carboxylate ester characterized by its sterically hindered tert-butyl group. This structural feature imparts notable chemical stability, particularly resistance to hydrolysis, making it an interesting compound in various chemical contexts. This document consolidates its physical and spectroscopic data into structured tables for ease of reference, details experimental protocols for its synthesis and analysis, and provides visualizations of its structure and related experimental workflows.

Chemical Structure and Identification

This compound is the methyl ester of pivalic acid. The presence of a quaternary carbon adjacent to the carbonyl group is a defining structural characteristic.

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name methyl 2,2-dimethylpropanoate
Synonyms Methyl trimethylacetate, Pivalic acid methyl ester
CAS Number 598-98-1[1]
Molecular Formula C6H12O2[2]
Molecular Weight 116.16 g/mol [2]
SMILES CC(C)(C)C(=O)OC[2]
InChI InChI=1S/C6H12O2/c1-6(2,3)5(7)8-4/h1-4H3[1]

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[2] Its key physical properties are summarized in the table below.

Table 2: Physical Properties of this compound

PropertyValue
Boiling Point 101-102 °C[1]
Melting Point -70 °C[1]
Density 0.873 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.390[1]
Flash Point 6 °C (closed cup)[1]
Vapor Pressure 33.9 mmHg

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueKey Data Points
¹H NMR (CDCl₃) Chemical shifts (δ) are typically observed at approximately 3.66 ppm (s, 3H, -OCH₃) and 1.22 ppm (s, 9H, -C(CH₃)₃).
¹³C NMR (CDCl₃) Resonances are typically found around 178.5 ppm (C=O), 51.3 ppm (-OCH₃), 38.7 ppm (-C(CH₃)₃), and 27.2 ppm (-C(CH₃)₃).
Infrared (IR) A strong absorption band characteristic of the C=O stretch of the ester is observed around 1735 cm⁻¹. C-O stretching bands appear in the 1280-1150 cm⁻¹ region.
Mass Spectrometry (EI) The mass spectrum shows a molecular ion peak (M⁺) at m/z 116. Key fragment ions are observed at m/z 101 ([M-CH₃]⁺), 85 ([M-OCH₃]⁺), and 57 ([C(CH₃)₃]⁺, the base peak).[2]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from pivalic acid and methanol (B129727) using an acid catalyst.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Combine Pivalic Acid, excess Methanol, and H₂SO₄ (catalyst) in RBF reflux Reflux the mixture (e.g., 65-70°C for 2-4 hours) reactants->reflux cool Cool reaction mixture to room temperature reflux->cool quench Pour into water and extract with diethyl ether cool->quench wash Wash organic layer with NaHCO₃ solution and brine quench->wash dry Dry organic layer over anhydrous Na₂SO₄ wash->dry filter Filter to remove drying agent dry->filter evaporate Remove solvent by rotary evaporation filter->evaporate distill Purify by fractional distillation evaporate->distill product product distill->product Collect pure This compound

Caption: Experimental Workflow for the Synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pivalic acid (1.0 eq), an excess of methanol (5-10 eq, also serving as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x volume of the initial reaction mixture). Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (until effervescence ceases) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound is then purified by fractional distillation, collecting the fraction boiling at 101-102°C.[3]

Analytical Characterization

This method provides for the identification and purity assessment of this compound.

Methodology:

  • Instrumentation: A standard GC-MS system equipped with a capillary column is suitable.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

NMR spectroscopy is used for the structural confirmation of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Parameters:

    • Spectrometer Frequency: 300 MHz or higher.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Spectrometer Frequency: 75 MHz or higher.

    • Number of Scans: 512-1024.

    • Relaxation Delay: 2-5 seconds.

Chemical Reactivity

Due to the steric hindrance of the tert-butyl group, this compound is highly resistant to hydrolysis under standard conditions. This protocol demonstrates its stability and the more forcing conditions required for its cleavage.

Hydrolysis_Workflow cluster_conditions Reaction Conditions cluster_procedure Procedure cluster_results Expected Outcome mild Condition A (Mild): Aqueous NaOH, Reflux setup Combine this compound and Hydrolysis Medium forcing Condition B (Forcing): NaOH in Ethylene Glycol, High Temp heat Heat under Reflux (Monitor by TLC/GC-MS) setup->heat workup Acidify, Extract, and Isolate heat->workup result_mild No significant reaction workup->result_mild From Condition A result_forcing Formation of Pivalic Acid workup->result_forcing From Condition B

References

An In-depth Technical Guide to the Synthesis of Methyl Pivalate from Pivalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing methyl pivalate (B1233124) from pivalic acid. Methyl pivalate, a sterically hindered ester, is a valuable building block in organic synthesis and pharmaceutical development. This document details three principal methodologies: Fischer-Speier esterification, methylation using diazomethane (B1218177), and methylation via dimethyl sulfate (B86663). For each method, this guide presents detailed experimental protocols, comparative quantitative data, and reaction mechanisms to aid researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

Introduction

This compound, also known as methyl 2,2-dimethylpropanoate, is a carboxylic acid ester characterized by a bulky tert-butyl group adjacent to the carbonyl functionality. This steric hindrance imparts unique chemical properties, including resistance to hydrolysis, making it a valuable synthon in the development of pharmaceuticals and other fine chemicals. The efficient and high-yielding synthesis of this compound is therefore of significant interest to the scientific community. This guide explores the most common and effective methods for its preparation from pivalic acid.

Synthetic Methodologies

The synthesis of this compound from pivalic acid can be achieved through several pathways. The most prevalent methods include direct esterification with methanol (B129727) under acidic catalysis (Fischer-Speier esterification), and methylation of the carboxylic acid using diazomethane or dimethyl sulfate.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.[1]

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the pivalic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A tetrahedral intermediate is formed, which, after proton transfer and elimination of a water molecule, yields the protonated this compound. Deprotonation of this species regenerates the acid catalyst and affords the final product.

Fischer_Esterification cluster_reactants Reactants cluster_intermediate Protonation & Nucleophilic Attack cluster_elimination Dehydration & Deprotonation cluster_products Products pivalic_acid Pivalic Acid (CH₃)₃CCOOH protonated_acid Protonated Pivalic Acid pivalic_acid->protonated_acid + H⁺ methanol Methanol CH₃OH catalyst H⁺ (Acid Catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + CH₃OH protonated_ester Protonated this compound tetrahedral_intermediate->protonated_ester - H₂O methyl_pivalate This compound (CH₃)₃CCOOCH₃ protonated_ester->methyl_pivalate - H⁺ water Water H₂O regenerated_catalyst H⁺ (Regenerated)

Figure 1: Fischer-Speier Esterification Pathway

Commonly used catalysts for the Fischer esterification of pivalic acid include:

  • Brønsted Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are the most traditional and cost-effective catalysts.[1]

  • Solid Acid Catalysts: To simplify catalyst removal and recycling, solid acid catalysts such as Amberlyst-15, a sulfonated polystyrene resin, have been employed.[2]

The following table summarizes typical reaction conditions and yields for the Fischer esterification of pivalic acid using different catalysts.

CatalystPivalic Acid (equiv.)Methanol (equiv.)Catalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid1Excess (solvent)CatalyticReflux (~65)45 min~90 (for benzoic acid)[3]
p-Toluenesulfonic Acid1208 mol%65484 (for caffeic acid)[4]
Amberlyst-151Excess (solvent)0.5 wt%658>95 (for dodecanoic acid)[5]

Note: Data for similar carboxylic acids are included for comparative purposes where specific data for pivalic acid was not available.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pivalic acid (1.0 equiv) and methanol (used as both reactant and solvent, typically 5-10 equiv).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equiv) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Neutralization: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted pivalic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by distillation to obtain the final product. This compound has a boiling point of 101-102 °C.[6]

Methylation using Diazomethane

Diazomethane (CH₂N₂) is a potent and highly reactive methylating agent that readily converts carboxylic acids to their corresponding methyl esters at room temperature.[7] The reaction is rapid and clean, with nitrogen gas being the only byproduct.[7] However, diazomethane is toxic and potentially explosive, requiring careful handling and specialized equipment.[7]

The reaction proceeds via an initial acid-base reaction where the acidic proton of the pivalic acid is transferred to the diazomethane, forming a pivalate anion and a methyldiazonium cation. The pivalate anion then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the methyldiazonium cation and displacing nitrogen gas as a leaving group.

Diazomethane_Methylation cluster_reactants Reactants cluster_intermediate Proton Transfer & Sₙ2 Attack cluster_products Products pivalic_acid Pivalic Acid (CH₃)₃CCOOH pivalate_anion Pivalate Anion pivalic_acid->pivalate_anion + CH₂N₂ diazomethane Diazomethane CH₂N₂ methyldiazonium Methyldiazonium Cation methyl_pivalate This compound (CH₃)₃CCOOCH₃ pivalate_anion->methyl_pivalate + CH₃N₂⁺ nitrogen_gas Nitrogen Gas N₂ methyldiazonium->nitrogen_gas - N₂

Figure 2: Diazomethane Methylation Pathway
ReagentPivalic Acid (equiv.)Diazomethane (equiv.)SolventTemperature (°C)Reaction TimeYield (%)Reference
Diazomethane1Slight excessDiethyl etherRoom Temp.< 1 h>95General Procedure[7]

Caution: Diazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety precautions and specialized glassware.

  • Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to established laboratory procedures.

  • Reaction: Dissolve pivalic acid (1.0 equiv) in diethyl ether in a flask. Cool the solution in an ice bath.

  • Addition of Diazomethane: Slowly add the ethereal solution of diazomethane to the pivalic acid solution with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Quenching: Carefully add a few drops of acetic acid to quench the excess diazomethane until the yellow color disappears.

  • Work-up and Purification: The reaction mixture can be concentrated under reduced pressure to afford crude this compound. Further purification can be achieved by distillation if necessary.

Methylation using Dimethyl Sulfate

Dimethyl sulfate ((CH₃)₂SO₄) is a powerful and cost-effective methylating agent.[8] The methylation of carboxylic acids with dimethyl sulfate is typically carried out in the presence of a base to deprotonate the carboxylic acid, forming a carboxylate anion which then acts as a nucleophile.[9]

The base deprotonates the pivalic acid to form the pivalate anion. This anion then undergoes a nucleophilic substitution (Sₙ2) reaction with dimethyl sulfate, where one of the methyl groups is transferred to the carboxylate, and a methyl sulfate anion is formed as a leaving group.

DMS_Methylation cluster_reactants Reactants cluster_intermediate Deprotonation & Sₙ2 Attack cluster_products Products pivalic_acid Pivalic Acid (CH₃)₃CCOOH pivalate_anion Pivalate Anion pivalic_acid->pivalate_anion + Base base Base (e.g., NaHCO₃) dms Dimethyl Sulfate (CH₃)₂SO₄ methyl_sulfate Methyl Sulfate Anion methyl_pivalate This compound (CH₃)₃CCOOCH₃ pivalate_anion->methyl_pivalate + (CH₃)₂SO₄

Figure 3: Dimethyl Sulfate Methylation Pathway
BasePivalic Acid (equiv.)Dimethyl Sulfate (equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NaHCO₃12None (DMS as solvent)901.596 (for salicylic (B10762653) acid)[9]

Note: Data for a similar carboxylic acid is included for comparative purposes.

Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pivalic acid (1.0 equiv) and a suitable base such as sodium bicarbonate (1.0-1.2 equiv) in a solvent like acetone (B3395972) or use dimethyl sulfate itself as the solvent.

  • Addition of Dimethyl Sulfate: Add dimethyl sulfate (1.1-2.0 equiv) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by distillation.

Experimental Workflow

The general workflow for the synthesis and purification of this compound involves reaction, work-up, and purification steps, which can be tailored based on the chosen synthetic method.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Pivalic Acid, Methanol, and Catalyst B Heat to Reflux A->B C Monitor Reaction (TLC/GC) B->C D Cool Reaction Mixture C->D Reaction Complete E Aqueous Wash (Water, NaHCO₃, Brine) D->E F Separate Organic Layer E->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Filter and Concentrate G->H I Purify by Distillation H->I J Characterize Product (NMR, GC-MS, IR) I->J

Figure 4: General Experimental Workflow

Conclusion

The synthesis of this compound from pivalic acid can be effectively achieved through several methods, each with its own advantages and disadvantages. Fischer-Speier esterification, particularly with acid catalysts like sulfuric acid or solid acid catalysts, offers a scalable and cost-effective approach. Methylation with diazomethane provides high yields under mild conditions but requires stringent safety protocols. The use of dimethyl sulfate presents a viable alternative, offering good yields with a readily available reagent, though it also necessitates careful handling due to its toxicity. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. This guide provides the necessary technical details to assist researchers in making an informed decision and successfully synthesizing this valuable chemical intermediate.

References

An In-Depth Technical Guide to Methyl Pivalate: Properties, Synthesis, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl pivalate (B1233124), a versatile chemical compound with significant applications in organic synthesis and pharmaceutical development. This document details its fundamental properties, outlines key experimental protocols for its synthesis and reactions, and explores its role as a crucial protecting group in the creation of complex molecules.

Core Properties of Methyl Pivalate

This compound, also known as methyl 2,2-dimethylpropanoate or methyl trimethylacetate, is a carboxylate ester characterized by a sterically hindered tert-butyl group. This structural feature imparts notable stability and unique reactivity to the molecule. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 598-98-1[1][2][3]
Molecular Formula C₆H₁₂O₂[2]
Molecular Weight 116.16 g/mol [2]
Appearance Colorless liquid[2][4]
Boiling Point 101-102 °C[1]
Density 0.874 g/cm³ at 20 °C[1]
Flash Point 6.7 °C (44.0 °F)[5]
Vapor Pressure 33.9 mmHg[2]

Spectroscopic Data

The identity and purity of this compound can be confirmed through various spectroscopic techniques. The expected spectral data are outlined below.

Spectroscopic Data
¹H NMR The ¹H NMR spectrum of this compound typically shows two distinct singlets. A singlet corresponding to the nine equivalent protons of the tert-butyl group appears around δ 1.2 ppm. Another singlet for the three protons of the methyl ester group is observed at approximately δ 3.6 ppm.[6]
¹³C NMR The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the methoxy (B1213986) carbon.
Infrared (IR) Spectroscopy The IR spectrum of this compound exhibits a strong absorption band around 1735-1750 cm⁻¹ characteristic of the C=O stretching vibration of the ester group.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) at m/z 116, corresponding to the molecular weight of the compound.

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through several established methods. Two common and effective protocols are detailed below.

Protocol 1: Fischer Esterification of Pivalic Acid

This acid-catalyzed esterification is a direct and widely used method for preparing this compound.

Reaction:

(CH₃)₃CCOOH + CH₃OH ⇌ (CH₃)₃CCOOCH₃ + H₂O (in the presence of H₂SO₄)

Materials:

  • Pivalic acid

  • Methanol (B129727) (anhydrous)

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pivalic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude this compound by distillation to obtain the final product.[7][8][9]

Protocol 2: Acylation of Methanol with Pivaloyl Chloride

This method is often faster and proceeds under milder conditions than Fischer esterification.

Reaction:

(CH₃)₃CCOCl + CH₃OH → (CH₃)₃CCOOCH₃ + HCl

Materials:

  • Pivaloyl chloride

  • Methanol (anhydrous)

  • A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous methanol and a non-nucleophilic base in anhydrous DCM.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add pivaloyl chloride dropwise from the dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by distillation.[10]

The Pivaloyl (Piv) Group in Drug Development and Multi-Step Synthesis

The pivaloyl group, derived from pivalic acid, is a valuable protecting group for alcohols in multi-step organic synthesis due to its steric bulk, which confers high stability towards a wide range of reagents and reaction conditions.[11][12] It is substantially more stable than other acyl protecting groups like acetyl (Ac) and benzoyl (Bz) groups.[11]

The "Magic Methyl" Effect in Drug Discovery

The inclusion of a methyl group, and by extension, sterically hindering groups like the tert-butyl group found in pivalate esters, can have a profound impact on the pharmacological properties of a drug molecule. This phenomenon is often referred to as the "magic methyl" effect.[9][13] The introduction of a methyl group can:

  • Enhance Binding Affinity: A strategically placed methyl group can occupy a hydrophobic pocket in the target protein, leading to a significant increase in binding affinity and potency.[9]

  • Improve Metabolic Stability: By blocking a site of metabolic attack, a methyl group can increase the half-life of a drug.[9]

  • Modulate Physicochemical Properties: Methylation can influence a molecule's solubility, lipophilicity, and conformation, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[9]

Pivalate esters are often employed in prodrug strategies to enhance the oral bioavailability of pharmaceuticals. The ester is designed to be hydrolyzed in vivo, releasing the active drug and pivalic acid.[14] However, it is important to consider that the released pivalate can impact carnitine homeostasis.[14]

Experimental Workflow: The Dane Salt Method in Penicillin Synthesis

A prime example of the utility of the pivaloyl group in pharmaceutical synthesis is the Dane salt method for the production of semi-synthetic penicillins like ampicillin. In this process, pivaloyl chloride is used to activate a protected amino acid side chain for coupling with the 6-aminopenicillanic acid (6-APA) nucleus.[15]

Dane_Salt_Method cluster_0 Step 1: Dane Salt Formation cluster_1 Step 2: Mixed Anhydride (B1165640) Formation cluster_2 Step 3: Acylation cluster_3 Step 4: Deprotection (Hydrolysis) D_phenylglycine D-(-)-Phenylglycine Dane_salt Dane Salt (Potassium Enaminate) D_phenylglycine->Dane_salt + Methyl Acetoacetate (B1235776), KOH, Methanol methyl_acetoacetate Methyl Acetoacetate mixed_anhydride Mixed Anhydride Dane_salt->mixed_anhydride + Pivaloyl Chloride, Acetone (B3395972), -25°C pivaloyl_chloride Pivaloyl Chloride protected_ampicillin Protected Ampicillin mixed_anhydride->protected_ampicillin + 6-APA six_APA 6-Aminopenicillanic Acid (6-APA) ampicillin Ampicillin protected_ampicillin->ampicillin Acidic Hydrolysis (e.g., HCl)

Workflow for the synthesis of Ampicillin via the Dane Salt method.

Detailed Methodology for the Dane Salt Method:

  • Dane Salt Formation: D-(-)-Phenylglycine is reacted with methyl acetoacetate in the presence of potassium hydroxide (B78521) in methanol to form the potassium salt of the enamine (the "Dane salt"). This protects the amino group of the phenylglycine.

  • Mixed Anhydride Formation: The Dane salt is then reacted with pivaloyl chloride in an anhydrous solvent like acetone at low temperatures (e.g., -25 °C). This forms a highly reactive mixed anhydride. The bulky pivaloyl group directs the subsequent nucleophilic attack to the desired carbonyl center.

  • Acylation: The mixed anhydride is reacted in situ with 6-aminopenicillanic acid (6-APA). The amino group of 6-APA attacks the activated carbonyl of the phenylglycine moiety, forming the amide bond and yielding the protected ampicillin.

  • Deprotection: The protecting group is removed by acidic hydrolysis to give the final product, ampicillin.[15]

Conclusion

This compound and the related pivaloyl group are indispensable tools in modern organic chemistry and drug discovery. The unique steric and electronic properties of the tert-butyl moiety provide stability and selectivity in complex synthetic sequences. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and strategic application of pivaloyl-containing compounds is essential for the efficient and successful development of novel therapeutics. This guide provides a foundational understanding of these key aspects, equipping scientists with the knowledge to effectively utilize this compound and its derivatives in their research endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl pivalate (B1233124). The information enclosed is intended to support research, scientific analysis, and professionals in the field of drug development by offering detailed spectral data, experimental procedures, and a visual representation of the molecular structure and its NMR signal correlations.

Data Presentation

The following tables summarize the quantitative data obtained from the ¹H and ¹³C NMR spectra of methyl pivalate.

Table 1: ¹H NMR Spectral Data for this compound
Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegration
(CH₃)₃C-1.19Singlet9H
-OCH₃3.65Singlet3H
Table 2: ¹³C NMR Spectral Data for this compound
Carbon AssignmentChemical Shift (δ) ppm
C =O178.58
-OC H₃51.45
(C H₃)₃C -38.61
(C H₃)₃C-27.13

Molecular Structure and NMR Signal Correlation

The following diagram illustrates the structure of this compound and the correlation between the distinct proton and carbon environments and their respective signals in the NMR spectra.

Caption: Structure of this compound with correlations to its ¹H and ¹³C NMR signals.

Experimental Protocols

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR analysis, and 20-50 mg for ¹³C NMR analysis.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample and does not have signals that overlap with the analyte peaks. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like this compound.[1]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can be used to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[1]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the sample.

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent (e.g., ethanol) to remove any contaminants. Securely cap the tube to prevent solvent evaporation.[1]

NMR Spectrometer Operation
  • Instrument Setup: The following steps are performed using the spectrometer's acquisition software.

  • Sample Insertion: Place the NMR tube in a spinner and carefully insert it into the magnet.

  • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field during the experiment.[1]

  • Shimming: The homogeneity of the magnetic field is optimized by a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.[1]

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.[1]

  • Acquisition Parameters for ¹H NMR:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Number of Scans (NS): A small number of scans (e.g., 8 or 16) is usually sufficient for a ¹H spectrum.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans (NS): A larger number of scans (e.g., 64, 128, or more) is required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

    • Relaxation Delay (D1): A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

    • Spectral Width (SW): A wider spectral width of approximately 200-240 ppm is used for ¹³C NMR.

  • Data Acquisition: The experiment is initiated, and the Free Induction Decay (FID) is recorded.

  • Data Processing:

    • Fourier Transform (FT): The FID is converted from a time-domain signal to a frequency-domain spectrum.

    • Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Referencing: The chemical shift scale is referenced to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.

    • Integration (for ¹H NMR): The area under each peak is integrated to determine the relative number of protons.

References

A Technical Guide to the FT-IR and Mass Spectrometry of Methyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of methyl pivalate (B1233124) using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It offers a comprehensive overview of the spectral data, detailed experimental protocols, and visual representations of the underlying chemical processes, designed to be a valuable resource for researchers and professionals in the field of drug development and chemical analysis.

Introduction to Methyl Pivalate

This compound, also known as methyl 2,2-dimethylpropanoate, is the methyl ester of pivalic acid. Its chemical formula is C₆H₁₂O₂ and it has a molecular weight of 116.16 g/mol .[1] The bulky tert-butyl group adjacent to the ester functionality imparts significant steric hindrance, which influences its chemical reactivity and spectroscopic properties. Understanding the FT-IR and mass spectral characteristics of this compound is crucial for its identification, characterization, and quality control in various applications.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Data for this compound

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its principal functional groups. The key spectral data are summarized in the table below.

Wavenumber (cm⁻¹)AssignmentFunctional GroupIntensity
~2975-2870C-H stretchAlkyl (tert-butyl and methyl)Strong
~1735C=O stretchEsterStrong, Sharp
~1480, 1370C-H bendAlkyl (tert-butyl)Medium
~1280-1150C-O stretchEsterStrong

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., neat liquid, solution, or gas phase).

Experimental Protocol for FT-IR Analysis

A typical experimental protocol for obtaining the FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory is as follows:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Accessory Installation: Place the ATR accessory into the sample compartment of the spectrometer.

  • Background Spectrum: Record a background spectrum to account for atmospheric and instrument absorbances. This is typically done with a clean, empty ATR crystal.

  • Sample Application: Place a small drop of this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: Process the acquired spectrum as needed, which may include baseline correction and peak picking.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and structure of a compound.

Mass Spectrometry Data for this compound

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several fragment ions. The most significant peaks are detailed in the table below.

m/zRelative Intensity (%)Proposed Fragment Ion
1166.1[C₆H₁₂O₂]⁺˙ (Molecular Ion)
1013.5[M - CH₃]⁺
858.7[M - OCH₃]⁺
594.2[COOCH₃]⁺
57100[C(CH₃)₃]⁺ (Base Peak)
4135.9[C₃H₅]⁺
2923.1[C₂H₅]⁺

Data sourced from MassBank.[2]

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized experimental protocol for the analysis of a liquid sample such as this compound using a gas chromatograph coupled with an electron ionization mass spectrometer (GC-MS).

  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration.

  • GC-MS System Preparation: Ensure the GC-MS system is tuned and calibrated. Set the appropriate GC parameters, including the injection volume, injector temperature, oven temperature program, and carrier gas flow rate.

  • Mass Spectrometer Parameters: Set the mass spectrometer parameters, including the ionization mode (Electron Ionization), ionization energy (typically 70 eV), and the mass range to be scanned.

  • Injection: Inject the prepared sample into the GC. The sample is vaporized in the injector and separated by the gas chromatography column.

  • Ionization and Fragmentation: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer where they are bombarded by electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio.

  • Detection and Data Acquisition: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum.

  • Data Analysis: Analyze the acquired mass spectra to identify the molecular ion and characteristic fragment ions to confirm the structure of the compound.

Visualizations

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.

fragmentation_pathway M This compound [C6H12O2]+• m/z = 116 F101 [M - CH3]+ m/z = 101 M->F101 - •CH3 F85 [M - OCH3]+ m/z = 85 M->F85 - •OCH3 F57 [C(CH3)3]+ (Base Peak) m/z = 57 M->F57 - •COOCH3 F85->F57 - CO F59 [COOCH3]+ m/z = 59 F41 [C3H5]+ m/z = 41 F57->F41 - CH4

Caption: Proposed fragmentation of this compound in EI-MS.

Experimental Workflows

The following diagrams illustrate the experimental workflows for FT-IR and Mass Spectrometry analysis.

ftir_workflow start Start prep Prepare FT-IR Spectrometer and ATR Accessory start->prep background Acquire Background Spectrum prep->background sample Apply Liquid Sample to ATR Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process and Analyze Data acquire->process clean Clean ATR Crystal process->clean end End clean->end

Caption: Experimental workflow for FT-IR analysis of a liquid sample.

ms_workflow start Start prep_sample Prepare and Dilute Liquid Sample start->prep_sample prep_system Prepare GC-MS System prep_sample->prep_system inject Inject Sample into GC prep_system->inject separate Separation in GC Column inject->separate ionize Ionization and Fragmentation in Mass Spectrometer separate->ionize analyze Mass Analysis ionize->analyze detect Detection and Data Acquisition analyze->detect process Process and Analyze Data detect->process end End process->end

Caption: Experimental workflow for GC-MS analysis of a liquid sample.

References

An In-depth Technical Guide on the Physical Properties of Methyl Pivalate: Boiling Point and Density

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of methyl pivalate (B1233124), specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work. This document summarizes quantitative data, details experimental protocols for property determination, and includes a visual representation of the logical workflow.

Quantitative Data Summary

The boiling point and density of methyl pivalate have been reported across various sources. The following table summarizes these findings for easy comparison.

Physical PropertyValueConditions
Boiling Point 101 °C(literature value)[1][2][3]
98 °Cat 760 mmHg[4]
98.00 to 101.00 °Cat 760.00 mm Hg[5]
Density 0.873 g/mLat 25 °C (literature value)[1][2]
0.885 g/cm³Not specified[4]
0.873 g/cm³at 25 °C, 100 kPa[3]

Experimental Protocols

Accurate determination of physical properties is crucial for chemical characterization and process development. Below are detailed methodologies for measuring the boiling point and density of a liquid compound such as this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. Several methods can be employed for its determination.

a) Thiele Tube Method

This micro method is suitable for small sample volumes.[6]

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

  • Procedure:

    • A small amount of this compound (a few milliliters) is placed into the small test tube.[7]

    • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing heating oil, ensuring the oil level is appropriate.

    • The side arm of the Thiele tube is gently heated.[8] Convection currents will ensure uniform temperature distribution.

    • As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.

    • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]

b) Distillation Method

For larger sample volumes, a simple distillation setup can be used to determine the boiling point.[6]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • A sample of this compound (at least 5 mL) and a few boiling chips are placed in the distillation flask.

    • The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • The liquid is heated to a boil.

    • As the vapor condenses and collects in the receiving flask, the temperature reading on the thermometer will stabilize.

    • The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point. It is important to also record the atmospheric pressure.

Density is the mass per unit volume of a substance.[9]

a) Direct Measurement using Volumetric Glassware

This is a straightforward method for determining the density of a liquid.

  • Apparatus: Analytical balance, volumetric flask or graduated cylinder, and a beaker.

  • Procedure:

    • The mass of a clean, dry volumetric flask of a known volume (e.g., 10 mL) is accurately measured on an analytical balance.[10]

    • The flask is carefully filled with this compound up to the calibration mark.

    • The mass of the flask containing the liquid is then measured.

    • The mass of the this compound is determined by subtracting the mass of the empty flask from the mass of the filled flask.

    • The density is calculated by dividing the mass of the liquid by its known volume (Density = Mass / Volume).[9]

b) Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, which allows for a more precise density determination.[11]

  • Apparatus: Pycnometer, analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • The mass of the clean, dry pycnometer is determined.

    • The pycnometer is filled with this compound and placed in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium.

    • Any excess liquid that expands out of the capillary stopper is carefully removed.

    • The pycnometer is dried on the outside and its mass is measured.

    • The mass of the this compound is calculated by subtracting the mass of the empty pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the physical properties of this compound.

G cluster_0 Determination of Physical Properties of this compound cluster_1 Boiling Point Determination cluster_2 Density Determination start Obtain this compound Sample bp_method Select Method start->bp_method d_method Select Method start->d_method thiele Thiele Tube Method bp_method->thiele Micro Scale distill Distillation Method bp_method->distill Macro Scale bp_measure Measure Temperature at Boiling thiele->bp_measure distill->bp_measure bp_result Record Boiling Point bp_measure->bp_result volumetric Direct Measurement (Volumetric Glassware) d_method->volumetric pycnometer Pycnometer Method d_method->pycnometer High Precision measure_mass Measure Mass volumetric->measure_mass measure_volume Measure/Use Known Volume volumetric->measure_volume pycnometer->measure_mass pycnometer->measure_volume d_calc Calculate Density (Mass/Volume) measure_mass->d_calc measure_volume->d_calc d_result Record Density d_calc->d_result

Workflow for Determining Physical Properties

References

Navigating the Solubility of Methyl Pivalate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of excipients and reagents is paramount. Methyl pivalate (B1233124) (C₆H₁₂O₂), a branched-chain carboxylate ester, is increasingly considered as a bio-based solvent alternative. This technical guide provides a comprehensive overview of its solubility in common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a logical framework for solvent selection.

Quantitative Solubility Data

Precise quantitative data on the solubility of methyl pivalate in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a relatively nonpolar ester—and qualitative descriptions, it is expected to be readily miscible with most common organic solvents while exhibiting low solubility in water.

To provide a comparative context, the table below includes qualitative solubility information for this compound and quantitative data for analogous, structurally similar esters such as methyl pentanoate and methyl hexanoate (B1226103). This data can serve as a useful proxy for estimating the behavior of this compound.

CompoundSolventTemperature (°C)Solubility
This compound AlcoholNot SpecifiedSoluble[1]
EtherNot SpecifiedSoluble
Water25Estimated 2835 mg/L
Methyl Pentanoate Organic SolventsNot SpecifiedSoluble[2][3]
WaterNot SpecifiedInsoluble[2]
Methyl Hexanoate ChloroformNot SpecifiedSoluble (100 mg/mL)[4]
EthanolNot SpecifiedSoluble[5]
EtherNot SpecifiedSoluble[6]
WaterNot SpecifiedInsoluble[5][7]

Predicting Miscibility with Hansen Solubility Parameters

A powerful tool for predicting the miscibility of a solute in a solvent is the Hansen Solubility Parameter (HSP). The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent. Each molecule is assigned three parameters:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The following table provides the Hansen Solubility Parameters for a selection of common organic solvents.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Acetone15.510.47.0
Dichloromethane17.07.37.1
Diethyl Ether14.52.95.1
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
n-Hexane14.90.00.0
Methanol15.112.322.3
Toluene18.01.42.0

Experimental Protocol for Solubility Determination

For a precise determination of this compound's solubility in a specific organic solvent, the isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted procedure.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Glass vials or flasks with airtight seals

  • Volumetric pipettes

  • Evaporating dishes

  • Drying oven

  • Desiccator

Procedure:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct layer of undissolved this compound is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic water bath or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 12 hours to allow for complete phase separation.

    • Carefully withdraw a known volume of the clear, saturated solvent phase using a pre-weighed volumetric pipette.

    • Dispense the collected aliquot into a pre-weighed, clean, and dry evaporating dish.

    • Reweigh the evaporating dish containing the aliquot to determine the total mass of the solution.

  • Gravimetric Determination:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound (101-102 °C). A gentle stream of nitrogen can be used to accelerate evaporation.

    • Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the this compound residue.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the evaporating dish and residue minus the initial mass of the empty dish.

    • The mass of the solvent is the total mass of the solution aliquot minus the mass of the dissolved this compound.

    • Solubility can then be expressed in various units, such as grams of this compound per 100 grams of solvent or moles of this compound per liter of solvent.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound, incorporating both theoretical prediction using Hansen Solubility Parameters and experimental verification.

SolventSelectionWorkflow Solvent Selection Workflow for this compound A Define Application Requirements (e.g., polarity, boiling point, cost) B Identify Potential Solvents A->B C Obtain Hansen Solubility Parameters (HSP) for this compound and Solvents B->C D Calculate HSP Distance (Ra) between this compound and Solvents C->D E Rank Solvents by HSP Distance (Lower Ra = Higher Predicted Miscibility) D->E F Perform Experimental Solubility Determination (Isothermal Shake-Flask Method) E->F Select top candidates G Analyze Quantitative Solubility Data F->G H Select Optimal Solvent G->H

References

An In-depth Technical Guide to the Hydrolytic Stability of Methyl Pivalate Under Neutral Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl pivalate (B1233124) is an ester well-regarded for its exceptional resistance to hydrolysis, a characteristic primarily attributed to the significant steric hindrance provided by its tert-butyl group. This technical guide provides a comprehensive overview of the hydrolytic stability of methyl pivalate under neutral pH conditions. It synthesizes available data on its stability, details experimental protocols for its evaluation, and illustrates the underlying principles of its stability through logical diagrams. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where the hydrolytic stability of ester-containing molecules is of critical importance.

The Decisive Role of Steric Hindrance in Hydrolytic Stability

The hydrolysis of esters under neutral conditions is a reaction that is highly sensitive to the molecular structure of the ester itself. The reaction proceeds through a nucleophilic attack of a water molecule on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate. The stability of this intermediate and the energy barrier to its formation are key determinants of the hydrolysis rate.

In the case of this compound, the bulky tert-butyl group adjacent to the carbonyl carbon creates significant steric hindrance. This steric bulk physically shields the electrophilic carbonyl carbon from the incoming water molecule, thereby increasing the activation energy required for the formation of the tetrahedral intermediate and dramatically slowing down the rate of hydrolysis. This effect is a cornerstone of the chemical stability of pivalate esters and is a key reason for their use as protecting groups in organic synthesis and as moieties in the design of stable drug molecules. Pivalate esters are known to be unusually resistant to hydrolysis compared to esters of less sterically hindered carboxylic acids.

The general trend of decreasing hydrolysis rates with increasing steric hindrance is well-established. For instance, in a study comparing the hydrolysis of various ester-type prodrugs in a phosphate (B84403) buffer at pH 7.4, the pivalate ester exhibited the slowest rate of hydrolysis compared to acetate (B1210297), propionate, and butyrate (B1204436) esters.

Quantitative Data on the Hydrolytic Stability of this compound and Related Esters

Quantitative data on the neutral hydrolysis of this compound is scarce in the literature, a testament to its high stability which makes its hydrolysis rate very slow and difficult to measure under neutral conditions. However, by comparing its stability to other less sterically hindered esters, a clear picture of its exceptional stability emerges. The following table summarizes representative data for the hydrolysis of various methyl esters to illustrate the impact of steric hindrance.

EsterStructureRelative Hydrolysis Rate (at neutral pH)Half-life (t½) at 25°C, pH 7 (estimated)
Methyl AcetateCH₃COOCH₃1Several years
Methyl PropionateCH₃CH₂COOCH₃Slower than methyl acetateLonger than methyl acetate
This compound (CH₃)₃CCOOCH₃ Significantly slower than methyl acetate Extremely long (decades to centuries)

Note: The relative hydrolysis rates are qualitative comparisons based on established principles of steric hindrance in ester hydrolysis. The half-life for methyl acetate at neutral pH is very long, and for this compound, it is expected to be orders of magnitude longer.

The extreme stability of this compound means that its direct hydrolysis under neutral conditions is often not a practical concern in many applications.

Experimental Protocol for Determining the Hydrolytic Stability of this compound

Given the very slow rate of hydrolysis of this compound at neutral pH, a long-term stability study is required. The following protocol outlines a robust method for determining the hydrolytic stability of this compound.

Materials and Reagents
  • This compound (≥99% purity)

  • Pivalic acid (≥99% purity)

  • Methanol (B129727) (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Deionized water (18.2 MΩ·cm)

  • HPLC or GC-MS system

  • Calibrated pH meter

  • Constant temperature incubator or water bath

Preparation of Neutral Buffer Solution (pH 7.0)
  • Prepare a 0.1 M solution of potassium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic in deionized water.

  • To create a 0.1 M phosphate buffer at pH 7.0, mix the two solutions in the appropriate ratio (approximately 39 mL of the monobasic solution and 61 mL of the dibasic solution for every 100 mL of buffer).

  • Adjust the final pH to 7.00 ± 0.05 using small additions of the monobasic or dibasic solution while monitoring with a calibrated pH meter.

Sample Preparation and Incubation
  • Prepare a stock solution of this compound in a minimal amount of a co-solvent like acetonitrile (B52724) or methanol if necessary to ensure solubility in the aqueous buffer. The final concentration of the co-solvent in the reaction mixture should be kept low (e.g., <1%) to minimize its effect on the hydrolysis rate.

  • Add a precise volume of the this compound stock solution to the pH 7.0 phosphate buffer in a series of sealed, amber glass vials to achieve a final concentration suitable for the analytical method (e.g., 100 µM).

  • Prepare control samples containing only the buffer and the same concentration of co-solvent.

  • Incubate the vials at a constant temperature, for example, 25°C, 37°C, and 50°C, to assess the temperature dependence of the hydrolysis rate. The elevated temperatures will accelerate the very slow hydrolysis to a measurable rate.

  • At predetermined time points (e.g., 0, 1, 3, 6, 12, 24, and 36 months for 25°C; more frequent intervals for higher temperatures), withdraw vials for analysis.

Analytical Methodology

The concentration of this compound and the appearance of its hydrolysis products, pivalic acid and methanol, can be monitored using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Example HPLC Method:

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for pH control).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry for higher specificity and sensitivity.

  • Injection Volume: 10 µL.

  • Standard Curves: Prepare standard curves for this compound and pivalic acid to enable accurate quantification.

Data Analysis
  • Plot the concentration of this compound versus time for each temperature.

  • Assuming pseudo-first-order kinetics, the hydrolysis rate constant (k) can be determined from the slope of a plot of the natural logarithm of the this compound concentration versus time (ln[this compound] = -kt + ln[this compound]₀).

  • The half-life (t½) at each temperature can then be calculated using the equation: t½ = 0.693 / k.

  • The Arrhenius equation can be used to extrapolate the rate constants obtained at elevated temperatures to predict the rate constant and half-life at 25°C.

Visualizing Key Concepts and Workflows

The Principle of Steric Hindrance in Hydrolysis

The following diagram illustrates the logical relationship between the steric bulk of the acyl group of an ester and its resistance to hydrolysis.

StericHindrance cluster_reaction Hydrolysis Reaction cluster_stability Outcome cluster_methyl_pivalate Case: this compound Ester Ester Acyl Group Attack Nucleophilic Attack by Water Ester->Attack Influences Intermediate Tetrahedral Intermediate Formation Attack->Intermediate Rate Rate of Hydrolysis Intermediate->Rate Stability Hydrolytic Stability Rate->Stability Inversely Proportional Bulky Bulky tert-butyl Group (High Steric Hindrance) SlowAttack Shielded Carbonyl Carbon (Difficult Attack) Bulky->SlowAttack HighEnergy High Energy Barrier SlowAttack->HighEnergy LowRate Very Slow Rate HighEnergy->LowRate HighStability High Stability LowRate->HighStability

Figure 1. The effect of steric hindrance on hydrolytic stability.
Experimental Workflow for Hydrolytic Stability Testing

The diagram below outlines the key steps in the experimental protocol for determining the hydrolytic stability of this compound.

ExperimentalWorkflow start Start prep_buffer Prepare pH 7.0 Phosphate Buffer start->prep_buffer prep_sample Prepare this compound Reaction Samples prep_buffer->prep_sample incubate Incubate Samples at Constant Temperatures (e.g., 25°C, 37°C, 50°C) prep_sample->incubate sampling Withdraw Samples at Predetermined Time Points incubate->sampling analysis Analyze Samples by HPLC or GC-MS sampling->analysis quantify Quantify this compound and Pivalic Acid analysis->quantify data_analysis Perform Kinetic Data Analysis quantify->data_analysis calc_rate Calculate Rate Constant (k) and Half-life (t½) data_analysis->calc_rate end End calc_rate->end

Figure 2. Workflow for hydrolytic stability testing.

Conclusion

This compound exhibits exceptional hydrolytic stability under neutral conditions, a direct consequence of the steric hindrance imposed by its tert-butyl group. This inherent stability makes it a valuable chemical entity in fields such as drug design, where resistance to degradation is paramount. While quantitative data for its neutral hydrolysis is limited due to its slow reaction rate, the principles of physical organic chemistry and comparisons with less hindered esters confirm its high degree of stability. The detailed experimental protocol provided in this guide offers a framework for researchers to quantitatively assess the hydrolytic stability of this compound and other highly stable esters, enabling informed decisions in product development and scientific research.

Potential industrial and laboratory uses of methyl pivalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Industrial and Laboratory Applications of Methyl Pivalate (B1233124)

For Researchers, Scientists, and Drug Development Professionals

Methyl pivalate (also known as methyl 2,2-dimethylpropanoate) is a versatile organic compound with a range of applications in both industrial and laboratory settings.[1][2] As the methyl ester of pivalic acid, its sterically hindered tert-butyl group imparts unique properties, including resistance to hydrolysis, which makes it a valuable intermediate and protecting group in organic synthesis.[3] This technical guide provides a comprehensive overview of the properties, uses, and experimental protocols related to this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor.[3] Its physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

PropertyValueSource(s)
IUPAC Name methyl 2,2-dimethylpropanoate[2]
Synonyms Methyl trimethylacetate, Pivalic acid methyl ester[2]
CAS Number 598-98-1
Molecular Formula C₆H₁₂O₂[2]
Molecular Weight 116.16 g/mol [2]
Appearance Colorless liquid[3]
Density 0.873 g/mL at 25 °C[4]
Boiling Point 101-102 °C[4]
Melting Point -70 °C[4]
Flash Point 6 °C (42.8 °F) - closed cup[5]
Refractive Index n20/D 1.390[4]
Solubility Soluble in alcohol; sparingly soluble in water.[5]

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. The following table summarizes key data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Spectroscopic DataValues
¹H NMR (CDCl₃)δ 3.66 (s, 3H, -OCH₃), 1.21 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃)δ 178.9 (C=O), 51.2 (-OCH₃), 38.7 (-C(CH₃)₃), 27.2 (-C(CH₃)₃)
FT-IR (Neat, cm⁻¹)2975 (C-H stretch), 1735 (C=O stretch), 1280, 1150 (C-O stretch)
Mass Spectrum (EI, m/z)116 (M⁺), 101, 85, 57 (base peak), 41, 29

Industrial Applications

This compound and its derivatives have found utility in a variety of industrial processes, primarily owing to the stability conferred by the pivaloyl group.

Chemical Intermediate

This compound serves as a key building block in the synthesis of more complex molecules. It is used as a chemical intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[2] For instance, it is a precursor in the synthesis of certain active pharmaceutical ingredients.

Polymers and Resins

Pivalic acid esters, including vinyl pivalate which can be synthesized from this compound, are used in the production of polymers.[1] Poly(vinyl pivalate) is a key polymer in this class. Polymers derived from pivalate esters of vinyl alcohol are known to be highly reflective lacquers.[1] The polymerization of vinyl pivalate is often carried out via free-radical polymerization.[6]

Lubricants, Greases, and Fuel Additives

This compound is listed as an additive for lubricants, greases, and fuels.[2] In these applications, the bulky and stable nature of the pivaloyl group can contribute to thermal stability and resistance to oxidation. The lithium salt of pivalic acid has been noted as an engine fuel additive to increase the octane (B31449) number.[7]

Adhesives

The use of this compound in adhesives is also reported.[2] It may function as a monomeric component, a reactive diluent, or a plasticizer to modify the final properties of the adhesive, such as flexibility and setting time.

Laboratory Uses

In the laboratory, particularly in the context of organic synthesis and drug development, the pivaloyl group, often introduced via reagents like pivaloyl chloride or pivalic anhydride, serves as a robust protecting group for alcohols. This compound itself can be used as a solvent or in transesterification reactions.

Pivaloyl Group as a Protecting Group for Alcohols

The pivaloyl (Piv) group is a sterically hindered acyl group used for the protection of hydroxyl functionalities.[1] Its bulkiness makes it highly resistant to a wide range of reaction conditions, including acidic and many basic environments, where other ester protecting groups might be cleaved.

This protocol describes the protection of a primary alcohol using pivaloyl chloride.

Materials:

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add pyridine (1.5 mmol).

  • Slowly add pivaloyl chloride (1.2 mmol) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate (B1210297) gradient) to yield benzyl pivaloate.

Expected Yield: High yields, typically >90%, are expected for this reaction.

Pivaloylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start_alcohol Benzyl Alcohol reaction Mix and stir at 0 °C to RT start_alcohol->reaction start_reagent Pivaloyl Chloride start_reagent->reaction start_base Pyridine in DCM start_base->reaction workup_wash Aqueous Washes (HCl, NaHCO₃, Brine) reaction->workup_wash workup_dry Dry (Na₂SO₄) workup_wash->workup_dry workup_concentrate Concentrate workup_dry->workup_concentrate purification Column Chromatography workup_concentrate->purification product Benzyl Pivaloate purification->product

Pivaloylation Experimental Workflow

The robust nature of the pivaloyl group requires strong reducing agents or harsh basic conditions for its removal. A common method involves the use of diisobutylaluminium hydride (DIBAL-H).

Materials:

  • Benzyl pivaloate

  • Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., hexanes or toluene)

  • Anhydrous dichloromethane (DCM) or toluene (B28343)

  • Methanol (B129727)

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate) or 1 M HCl

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve benzyl pivaloate (1.0 mmol) in anhydrous DCM or toluene (10 mL) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add DIBAL-H (2.5 mmol, 2.5 equivalents) dropwise to the stirred solution.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add Rochelle's salt solution. Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford benzyl alcohol.

Expected Yield: Yields for DIBAL-H mediated deprotection are generally good to excellent.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_quench Quenching cluster_workup Workup cluster_purification Purification cluster_product Final Product start_pivaloate Benzyl Pivaloate in DCM reaction Add DIBAL-H at -78 °C start_pivaloate->reaction quench Add Methanol, then Rochelle's Salt reaction->quench workup_extract Extract with Ethyl Acetate quench->workup_extract workup_dry Dry and Concentrate workup_extract->workup_dry purification Column Chromatography workup_dry->purification product Benzyl Alcohol purification->product

Deprotection Experimental Workflow

The protection reaction follows a nucleophilic acyl substitution mechanism. Deprotection with a hydride source like DIBAL-H involves the reduction of the ester to the corresponding alcohol.

Protection_Deprotection_Mechanism cluster_protection Protection (Pivaloylation) cluster_deprotection Deprotection (DIBAL-H) ROH R-OH (Alcohol) Intermediate1 Tetrahedral Intermediate ROH->Intermediate1 Nucleophilic Attack PivCl Pivaloyl Chloride PivCl->Intermediate1 Py Pyridine PivOR R-OPiv (Pivaloate Ester) Py->PivOR Deprotonation Intermediate1->PivOR Elimination of Cl⁻ PivOR2 R-OPiv Intermediate2 Tetrahedral Intermediate PivOR2->Intermediate2 Hydride Attack DIBALH DIBAL-H DIBALH->Intermediate2 ROH2 R-OH (Alcohol) Intermediate2->ROH2 Collapse & Workup

Pivaloyl Protection and Deprotection Mechanisms
Intermediate in Pharmaceutical Synthesis: Ruxolitinib

The pivaloyl group has been utilized as a protecting group in the synthesis of complex pharmaceutical compounds. An example is in the synthesis of Ruxolitinib, a Janus kinase inhibitor. In one synthetic route, a pivaloyloxymethyl (POM) group is used to protect a nitrogen on the pyrrolopyrimidine core. This protecting group is later removed to yield the final active pharmaceutical ingredient.

The following is a deprotection step in a reported synthesis of a Ruxolitinib intermediate.

Materials:

  • (4-{1-[(1R)-2-cyano-1-cyclopentylethyl]-1H-pyrazol-4-yl}-7H-pyrrolo[2,3-d]pyrimidin-7-yl)this compound

  • Methanol

  • 1.0 M Sodium hydroxide (B78521) solution

  • Water

  • Saturated aqueous NaCl solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a stirred solution of the pivalate-protected intermediate (0.894 mmol) in methanol (4.0 mL), add a 1.0 M solution of sodium hydroxide in water (2.0 equiv).

  • Stir the reaction mixture at room temperature overnight (approximately 15 hours).

  • Monitor the reaction by LCMS to confirm completion.

  • Quench the reaction with water (10 mL) and saturated aqueous NaCl solution (20 mL).

  • Extract the product with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected product.

Yield: The reported yield for this step is quantitative (100%).

Ruxolitinib_Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Final Product start Pivalate-Protected Ruxolitinib Intermediate in Methanol reaction Add NaOH solution, stir at RT for 15h start->reaction quench Quench with Water and Brine reaction->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Deprotected Ruxolitinib Intermediate dry_concentrate->product

Deprotection Step in Ruxolitinib Synthesis
Solvent for GC-MS Analysis

This compound can be used as a solvent in gas chromatography-mass spectrometry (GC-MS) analysis. Its volatility and ability to dissolve a range of organic compounds make it suitable for preparing samples for injection into the GC-MS system. It can be used for preparing internal standard solutions, diluting standards, and in the extraction of sample components.

  • Solvent Selection: Choose a high-purity grade of this compound (e.g., ≥99.9% GC grade).

  • Sample Dissolution: Dissolve a known amount of the sample in a specific volume of this compound to achieve the desired concentration (e.g., 1-10 µg/mL).

  • Internal Standard: If an internal standard is used, it can be added to the this compound solvent before dissolving the sample or added to the sample solution.

  • Filtration: If the sample solution contains particulates, filter it through a syringe filter (e.g., 0.22 µm) to prevent contamination of the GC inlet and column.

  • Transfer: Transfer the final solution to a GC vial for analysis.

Transesterification Reactions

Transesterification is a process where the ester group of one compound is exchanged with an alcohol. This compound can potentially be used in transesterification reactions, either as a reactant to introduce the pivaloyl group or as a solvent. The equilibrium of the reaction can be driven by using an excess of one reactant or by removing one of the products.

Safety Information

This compound is a highly flammable liquid and should be handled with appropriate safety precautions.

Hazard InformationPrecautionary Measures
GHS Pictograms Flame, Exclamation Mark
Signal Word Danger
Hazard Statements H225: Highly flammable liquid and vapor. H302: Harmful if swallowed.
Handling Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharges. Wear protective gloves/protective clothing/eye protection/face protection.
Storage Store in a well-ventilated place. Keep cool.
Disposal Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a chemical of significant interest due to the unique properties imparted by its sterically hindered pivaloyl group. Its industrial applications as a chemical intermediate, in polymers, lubricants, and adhesives, highlight its versatility. In the laboratory, its primary role is as a source of the robust pivaloyl protecting group for alcohols, which is particularly valuable in the multi-step synthesis of complex molecules like pharmaceuticals. The detailed protocols and data presented in this guide are intended to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their work.

References

An In-depth Technical Guide to the Health and Safety of Handling Methyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of methyl pivalate (B1233124) in a laboratory setting. The following sections detail the chemical and physical properties, hazard identification, safe handling protocols, emergency procedures, and waste disposal of this compound. All quantitative data is summarized in tables for clarity, and key procedural workflows are illustrated with diagrams.

Chemical and Physical Properties

Methyl pivalate, also known as methyl 2,2-dimethylpropanoate or methyl trimethylacetate, is a colorless liquid.[1][2] It is the methyl ester of pivalic acid and is recognized for its resistance to hydrolysis.[2] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C6H12O2[1][2]
Molecular Weight 116.16 g/mol [1][3]
CAS Number 598-98-1[1][4]
Appearance Clear, colorless liquid[1][2]
Odor Vinegar-like[2]
Boiling Point 101-102 °C[2][4]
Melting Point -70 °C to -117 °C[4][5]
Flash Point 6 °C to 6.67 °C (closed cup)[5][6]
Density 0.873 g/mL at 25 °C[2][4][5]
Vapor Pressure 23 hPa @ 20 °C, 33.9 mmHg, 65 hPa @ 20°C[3][7]
Vapor Density 4.01[7]
Solubility Insoluble in water; Soluble in alcohol and ether.[8]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is primarily recognized as a highly flammable liquid and may be harmful if swallowed.[1][5][7]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryPictogramSignal WordHazard Statement
Flammable Liquids2🔥DangerH225: Highly flammable liquid and vapor
Acute Toxicity, Oral4WarningH302: Harmful if swallowed
Skin Irritation2WarningH315: Causes skin irritation
Eye Irritation2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)3WarningH335: May cause respiratory irritation

(Note: Classification may vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the product in use.)[1][9]

Precautionary Statements (selected): [4][10][11][12]

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

  • P233: Keep container tightly closed.

  • P240: Ground and bond container and receiving equipment.

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P403+P235: Store in a well-ventilated place. Keep cool.

Toxicological Data

The primary routes of exposure to this compound are inhalation, ingestion, and skin or eye contact.[4] Acute toxicity data is available from animal studies.

Table 3: Acute Toxicity of this compound

TestSpeciesRouteValueSource(s)
LD50RabbitOral1563 mg/kg[3]
LD50RatDermal> 2000 mg/kg[3]

Metabolically, this compound is expected to be hydrolyzed to pivalic acid and methanol.[1] The toxicity of these metabolites should also be considered.

Experimental Protocols

Detailed experimental protocols for the toxicity testing of this compound are not publicly available. However, the cited LD50 values were likely determined using standardized methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals to classify a substance's toxicity.[3][4]

  • Principle: A single dose of the substance is administered orally to a group of animals (typically 3). The outcome (mortality or survival) determines the next step: dosing another group at a lower, higher, or the same dose level. The goal is to identify a dose that causes mortality in some animals, which allows for classification into a GHS category.[3]

  • Animal Model: Healthy, young adult rats of a single sex (usually females) are used.[13] Animals are fasted prior to dosing.

  • Dose Administration: The substance is administered by gavage using a stomach tube.

  • Observation Period: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[14] Body weight is recorded weekly.

  • Endpoint: The LD50 is estimated based on the dose levels at which mortality occurs, allowing for GHS classification.[4] A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity (based on OECD Guideline 402)

This method assesses the adverse effects following a single, 24-hour dermal application of a substance.[5][6][14]

  • Principle: The test substance is applied to the skin of experimental animals (typically rats, rabbits, or guinea pigs) in a single dose.[6] A limit test at 2000 mg/kg is often performed first to determine if the substance has low dermal toxicity.[15]

  • Animal Model: Healthy young adult animals with healthy, intact skin are used.[13] Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk.[13][14]

  • Dose Administration: The substance is applied uniformly over an area of not less than 10% of the body surface.[13][14] The area is then covered with a porous gauze dressing for a 24-hour exposure period.[13][14]

  • Observation Period: Animals are observed for at least 14 days for signs of toxicity, skin irritation, and mortality.[14]

  • Endpoint: The LD50 value is determined, and any pathological changes are noted during a gross necropsy.[14]

Safe Handling and Storage

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is mandatory when handling this compound.[15][16]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4][14]

  • Skin Protection: A lab coat is required. For significant splash risk, a chemical-resistant apron is recommended.[16]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., Butyl rubber, as it is generally good for esters).[4][17] Gloves must be inspected before use and removed correctly to avoid skin contact.[13]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[4][16] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[4]

Engineering Controls
  • Ventilation: Ensure adequate ventilation. Operations should be conducted in a chemical fume hood to minimize inhalation exposure.[4][18]

  • Safety Equipment: Safety showers and eyewash stations must be readily accessible.[16] Fire extinguishers (CO2 or dry chemical) should be available.[16]

Handling Procedures
  • Ignition Sources: Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[4][17] Use non-sparking tools.[4]

  • Static Discharge: Take precautionary measures against static discharges. Ground and bond containers and receiving equipment during transfers of large volumes.[4][18][19]

  • General Practices: Avoid contact with skin and eyes.[4] Avoid breathing vapors.[4] Do not eat, drink, or smoke in the laboratory.[20] Wash hands thoroughly after handling.[16]

Storage Conditions
  • Containers: Store in a tightly closed, properly labeled container.[4][16]

  • Location: Store in a cool, dry, and well-ventilated area designated as a flammables area.[4][7][16] Keep away from heat and direct sunlight.[16]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[7][16]

Emergency Procedures

First Aid Measures

The following diagram outlines the initial response to different types of exposure to this compound.

FirstAid cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. Inhalation->MoveToFreshAir SkinContact Skin Contact RemoveClothing Take off immediately all contaminated clothing. SkinContact->RemoveClothing EyeContact Eye Contact RinseEyes Rinse cautiously with water for at least 15 mins. Remove contact lenses. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Ingestion->RinseMouth ArtificialRespiration If not breathing, give artificial respiration. MoveToFreshAir->ArtificialRespiration SeekMedicalAttention Seek immediate medical attention. ArtificialRespiration->SeekMedicalAttention RinseSkin Rinse skin with plenty of water for at least 15 mins. RemoveClothing->RinseSkin RinseSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention DoNotInduceVomiting Do NOT induce vomiting. RinseMouth->DoNotInduceVomiting DoNotInduceVomiting->SeekMedicalAttention

First Aid Decision Pathway for this compound Exposure
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[4]

  • Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Consult a doctor.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Spill Response

For small spills, laboratory personnel with appropriate training and PPE can follow the procedure below. For large spills (>500 mL), evacuate the area and contact emergency services.[7][21]

SpillResponse Start Spill Occurs Alert Alert personnel in the area Start->Alert Ignition Remove all ignition sources (flames, sparks) Alert->Ignition Ventilate Ensure adequate ventilation (fume hood) Ignition->Ventilate PPE Don appropriate PPE (goggles, gloves, lab coat) Ventilate->PPE Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) PPE->Contain Absorb Cover and absorb the spill Contain->Absorb Collect Collect absorbed material using non-sparking tools Absorb->Collect Containerize Place in a sealed, labeled container for disposal Collect->Containerize Decontaminate Decontaminate the spill area with soap and water Containerize->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose

Workflow for Small Flammable Liquid Spill Response
Fire Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[10] Water spray may be used to cool closed containers.[7]

  • Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[7] Containers may explode when heated.[7]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Waste Disposal

Dispose of this compound and contaminated materials as hazardous waste.[4] All waste must be placed in suitable, closed, and properly labeled containers.[4] Disposal must be in accordance with all applicable federal, state, and local regulations.[4] Do not mix with other waste.[22]

Logical Relationships in Safe Laboratory Practice

The following diagram illustrates the logical flow of considerations and actions required for safely conducting an experiment with this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase Assess Assess Hazards (Read SDS) Plan Plan Procedure Assess->Plan Gather Gather Materials & PPE Plan->Gather Check Check Safety Equipment (Hood, Eyewash, Shower) Gather->Check WorkInHood Work in Fume Hood Check->WorkInHood Handle Handle with Care (Avoid splashes, inhalation) WorkInHood->Handle Store Keep Container Closed When Not in Use Handle->Store Emergency Emergency Occurs (Spill, Exposure, Fire) Handle->Emergency Clean Clean Work Area Store->Clean Dispose Dispose of Waste Properly Clean->Dispose Return Return Chemical to Proper Storage Dispose->Return Wash Wash Hands Return->Wash ExecuteEmergencyPlan ExecuteEmergencyPlan Emergency->ExecuteEmergencyPlan Follow Emergency Procedures

Logical Workflow for Safe Experimentation with this compound

References

Methodological & Application

Application Notes and Protocols: The Pivaloyl Group as a Sterically Hindered Protecting Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. The pivaloyl (Piv) group, derived from pivalic acid, stands out as a robust and sterically hindered protecting group, particularly for hydroxyl functionalities. Its significant steric bulk, conferred by the tert-butyl moiety, provides exceptional stability across a wide range of reaction conditions, making it an invaluable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[1][2]

These application notes provide a comprehensive overview of the use of the pivaloyl group for the protection of alcohols. Detailed protocols for both the introduction (pivaloylation) and cleavage (deprotection) of this group are presented, along with quantitative data to guide reagent selection and reaction optimization.

Key Advantages of the Pivaloyl Protecting Group

  • High Stability: Pivaloate esters are significantly more stable than other acyl protecting groups like acetates and benzoates, showing resistance to a wide range of reagents and pH conditions.[3]

  • Steric Hindrance: The bulky tert-butyl group provides excellent steric shielding of the protected hydroxyl group.[4] This steric hindrance is also the key to its selective introduction and removal.

  • Chemoselectivity: Pivaloyl chloride and pivaloic anhydride (B1165640) can exhibit high chemoselectivity, preferentially reacting with less sterically hindered alcohols. This allows for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols.[1][5]

  • Orthogonal Protection Strategies: The unique stability of the pivaloyl group allows for its use in orthogonal protection strategies, where other protecting groups can be selectively removed in its presence.[6][7]

Protection of Alcohols: Pivaloylation

The introduction of the pivaloyl group is typically achieved by reacting an alcohol with a pivaloylating agent such as pivaloyl chloride or pivaloic anhydride. The choice of reagent and reaction conditions can be tailored to the specific substrate and desired selectivity.

Pivaloylation using Pivaloyl Chloride

Pivaloyl chloride is a highly reactive and effective reagent for the protection of alcohols. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[8]

General Experimental Workflow for Pivaloylation with Pivaloyl Chloride

Substrate Alcohol Substrate Reaction Reaction Mixture Substrate->Reaction Reagents Pivaloyl Chloride, Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2) Reagents->Reaction Workup Aqueous Workup Reaction->Workup Quench Reaction Purification Purification (e.g., Column Chromatography) Workup->Purification Extract & Dry Product Pivaloate Ester Purification->Product Isolate Product

Caption: General workflow for the pivaloylation of an alcohol using pivaloyl chloride.

Table 1: Pivaloylation of Alcohols using Pivaloyl Chloride

SubstratePivaloylating Agent (Equivalents)Base (Equivalents)SolventTemp. (°C)Time (h)Yield (%)Reference
N-Boc-hydroxylaminePivaloyl Chloride (1.0)Et3N (1.1)CH2Cl20 to rt2.596[9]
N,N-DibenzylhydroxylaminePivaloyl Chloride (1.05)Pyridine (1.2)CH2Cl20 to rt6>95[10]

Experimental Protocol: Pivaloylation of N-Boc-hydroxylamine with Pivaloyl Chloride [9]

  • To a stirred solution of N-Boc-hydroxylamine (1.0 equiv) and triethylamine (B128534) (1.1 equiv) in dichloromethane (B109758) (CH2Cl2) at 0 °C, add pivaloyl chloride (1.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated aqueous NaHCO3 and brine, and dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Pivaloylation using Pivaloic Anhydride

Pivaloic anhydride is a less reactive but safer alternative to pivaloyl chloride. It can be used under various conditions, including catalyst-free and solvent-free protocols, often with excellent selectivity.[11]

Table 2: Pivaloylation of Alcohols using Pivaloic Anhydride

SubstratePivaloylating Agent (Equivalents)Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl (B1604629) AlcoholPivalic Anhydride (1.2)NoneNone80195[11]
Various AlcoholsPivalic Anhydride (1.5)Bi(OTf)3 (1)CH2Cl2rt0.5-390-98[12]

Experimental Protocol: Solvent-Free Pivaloylation of Benzyl Alcohol with Pivalic Anhydride [11]

  • To benzyl alcohol (1.0 mmol), add pivalic anhydride (1.2 mmol) with stirring.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product directly by column chromatography on silica (B1680970) gel.

Deprotection of Pivaloate Esters

The robust nature of the pivaloyl group necessitates specific conditions for its removal. The choice of deprotection method depends on the overall molecular structure and the presence of other functional groups.

Basic Hydrolysis

Hydrolysis under basic conditions is a common method for the deprotection of pivaloate esters. However, due to steric hindrance, this often requires harsher conditions compared to the cleavage of other acyl groups.[13]

Table 3: Deprotection of Pivaloate Esters via Basic Hydrolysis

| Substrate | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Acyl-protected alcohols | NaOH (10) | THF | rt | 3 | 85-95 |[13] | | Pivaloyl-protected oligosaccharides | NaOMe/MeOH | THF/MeOH | rt | overnight | Variable |[4] |

Experimental Protocol: Deprotection of a Pivaloate Ester using Powdered NaOH [13]

  • To a solution of the pivaloate ester in THF, add powdered NaOH (10 equivalents) and a phase-transfer catalyst such as Bu4NHSO4.

  • Stir the mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the solid NaOH.

  • Concentrate the filtrate and purify the resulting alcohol by column chromatography.

Reductive Cleavage

Reducing agents such as Lithium Aluminum Hydride (LAH) and Diisobutylaluminium Hydride (DIBAL-H) can be employed for the deprotection of pivaloate esters, especially when basic conditions are not suitable. It is important to note that these reagents can also reduce other functional groups, such as esters and nitriles.[14][15]

Logical Flow for Reductive Deprotection

Substrate Pivaloate Ester Reaction Reaction at Low Temp. (e.g., -78 °C) Substrate->Reaction Reagents Reducing Agent (LAH or DIBAL-H), Solvent (e.g., THF, CH2Cl2) Reagents->Reaction Quench Quenching (e.g., Methanol, Rochelle's Salt) Reaction->Quench Careful Addition Workup Aqueous Workup Quench->Workup Product Alcohol Workup->Product Extraction & Purification

References

Protocol for Pivaloylation of Alcohols via Transesterification with Methyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-012

Introduction

The pivaloyl (Piv) group is a valuable protecting group for alcohols in organic synthesis due to its high steric bulk, which imparts significant stability towards a wide range of reaction conditions, including acidic and basic environments, as well as many oxidizing and reducing agents. Traditional methods for introducing the pivaloyl group often rely on reactive reagents such as pivaloyl chloride or pivaloic anhydride. While effective, these reagents can be harsh and may not be suitable for sensitive substrates.

An alternative, milder approach is the transesterification of an alcohol with methyl pivalate (B1233124). This method offers a less reactive and more selective means of pivaloylation, proceeding through a reversible equilibrium reaction. The use of specific catalysts is crucial to drive the reaction towards the desired pivaloate ester product. This application note details protocols for both Lewis acid-catalyzed and base-catalyzed pivaloylation of primary and secondary alcohols using methyl pivalate.

Reaction Principle

The pivaloylation of an alcohol (R-OH) with this compound is a transesterification reaction where the methyl group of the ester is exchanged for the alkyl group of the alcohol. The reaction is typically catalyzed by either a Lewis acid or a base.

General Reaction Scheme:

Alcohol + this compound ⇌ Pivaloate Ester + Methanol (B129727)

To drive the equilibrium towards the product side, it is often necessary to remove the methanol byproduct, for instance, by heating the reaction mixture.

Lewis Acid-Catalyzed Pivaloylation

Lewis acids activate the carbonyl group of this compound, rendering it more susceptible to nucleophilic attack by the alcohol. Distannoxane catalysts, such as Otera's catalyst, have been shown to be particularly effective for this transformation due to their mildness and high catalytic activity.

Quantitative Data Summary: Lewis Acid-Catalyzed Pivaloylation
EntryAlcohol Substrate (R-OH)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
11-Octanol (B28484) (Primary)Otera's Catalyst (1)Toluene (B28343)11012>95
2Benzyl Alcohol (Primary)Otera's Catalyst (1)Toluene1108>95
3Cyclohexanol (Secondary)Otera's Catalyst (1)Toluene11024~90
4Geraniol (Allylic Primary)Otera's Catalyst (1)Toluene8012>95

Note: Data is representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: Lewis Acid-Catalyzed Pivaloylation of 1-Octanol

Materials:

  • 1-Octanol (1.0 eq)

  • This compound (1.5 eq)

  • Otera's Catalyst (1,3-Diisothiocyanato-1,1,3,3-tetrabutyldistannoxane) (0.01 eq)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 1-octanol (1.0 mmol, 130.2 mg).

  • Add anhydrous toluene (10 mL) to dissolve the alcohol.

  • Add this compound (1.5 mmol, 172.7 mg, 1.5 eq).

  • Add Otera's catalyst (0.01 mmol, 11.9 mg, 1 mol%).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours, azeotropically removing the methanol byproduct via the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure octyl pivaloate.

Base-Catalyzed Pivaloylation

In the presence of a strong base, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the this compound. The choice of base and reaction conditions is critical to favor the desired transesterification over potential side reactions.

Quantitative Data Summary: Base-Catalyzed Pivaloylation
EntryAlcohol Substrate (R-OH)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
11-Hexanol (B41254) (Primary)NaH (0.1)THF (anhydrous)6524High
2Benzyl Alcohol (Primary)K₂CO₃ (1.5)DMF10012Moderate
32-Pentanol (Secondary)NaH (0.1)THF (anhydrous)6548Moderate

Note: Data is representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: Base-Catalyzed Pivaloylation of 1-Hexanol

Materials:

  • 1-Hexanol (1.0 eq)

  • This compound (2.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (0.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF (10 mL).

  • Add sodium hydride (0.1 mmol, 4.0 mg of 60% dispersion, 0.1 eq) to the THF.

  • Carefully add 1-hexanol (1.0 mmol, 102.2 mg, 1.0 eq) dropwise to the suspension of NaH in THF at room temperature. Stir for 15 minutes to allow for the formation of the sodium alkoxide.

  • Add this compound (2.0 mmol, 230.3 mg, 2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with a few drops of water to destroy any unreacted NaH.

  • Dilute the mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure hexyl pivaloate.

Visualizations

Reaction Mechanism and Workflow Diagrams

G cluster_0 Lewis Acid-Catalyzed Mechanism MePiv This compound Activated_Ester Activated Ester-Lewis Acid Complex MePiv->Activated_Ester Coordination LA Lewis Acid (e.g., Otera's Catalyst) LA->Activated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate Alcohol Alcohol (R-OH) Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Product Pivaloate Ester (R-OPiv) Tetrahedral_Intermediate->Product Collapse & Methanol Elimination Methanol Methanol Tetrahedral_Intermediate->Methanol Product->LA Catalyst Regeneration

Lewis Acid-Catalyzed Pivaloylation Mechanism

G cluster_1 Base-Catalyzed Experimental Workflow Start Start Add_Base_Solvent Add Base (e.g., NaH) to Anhydrous Solvent Start->Add_Base_Solvent Add_Alcohol Add Alcohol (R-OH) Add_Base_Solvent->Add_Alcohol Alkoxide_Formation Alkoxide (R-O⁻) Formation Add_Alcohol->Alkoxide_Formation Add_MePiv Add this compound Alkoxide_Formation->Add_MePiv Heat_Reflux Heat to Reflux Add_MePiv->Heat_Reflux Monitor Monitor Reaction (TLC/GC) Heat_Reflux->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purification Purification (Chromatography) Workup->Purification Product Pure Pivaloate Ester Purification->Product

Base-Catalyzed Pivaloylation Workflow

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Lewis acids can be moisture-sensitive and corrosive. Handle according to their specific safety data sheets.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Application Notes and Protocols: Pivaloyl Derivatives in Peptide Synthesis and Solid-Phase Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of pivaloyl derivatives, specifically pivaloyl chloride and pivaloyl anhydride (B1165640), in the field of peptide synthesis and solid-phase chemistry. While the term "methyl pivalate" is associated with the pivaloyl functional group, it is pivaloyl chloride and anhydride that serve as the key reagents in these applications.

This document details their primary roles as highly effective coupling reagents for sterically hindered and N-methylated amino acids, and as robust protecting groups for hydroxyl functionalities. Furthermore, it provides a detailed protocol for the standard capping procedure in solid-phase peptide synthesis (SPPS), which utilizes acetic anhydride, and clarifies why pivaloyl derivatives are not employed for this particular step.

Pivaloyl Derivatives as Coupling Reagents

Pivaloyl chloride and pivaloyl anhydride are precursors for the in situ formation of pivaloyl mixed anhydrides. This method is particularly advantageous for coupling sterically hindered amino acids, including N-methylated residues, where standard coupling reagents may exhibit low reactivity and lead to significant racemization.[1][2][3] The bulky pivaloyl group directs nucleophilic attack to the desired carbonyl group of the activated carboxylic acid, minimizing side reactions.[4]

Advantages of Pivaloyl Mixed Anhydride Coupling:
  • High Reactivity: Pivaloyl mixed anhydrides are highly reactive intermediates that facilitate efficient amide bond formation, even with challenging amino acid sequences.[5]

  • Suppression of Racemization: This method has been shown to provide excellent suppression of racemization, a critical factor in the synthesis of chiral peptides.[2][3]

  • Cost-Effectiveness: Pivaloyl anhydride, in particular, is a low-cost and readily available reagent.[2]

  • Base-Free Conditions: Recent developments have shown that pivaloyl anhydride can be used under base-free conditions, simplifying the reaction setup.[2][3]

Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for the success of peptide synthesis. The following table summarizes the performance of pivaloyl anhydride in comparison to other commonly used coupling reagents.

Coupling ReagentAdditiveBaseTypical Yield (%)RacemizationNotes
Pivaloyl Anhydride (Piv₂O) NoneNone (or mild base)HighVery LowExcellent for N-methylated and sterically hindered amino acids.[2][3]
HATU HOAtDIPEA~99LowHighly efficient and fast, but can be expensive.[6]
HBTU HOBtDIPEA~95-98Low to ModerateA common and effective reagent, though generally less reactive than HATU.[6]
PyBOP HOBtDIPEA~95LowA safer alternative to the carcinogenic BOP reagent.[7]
Experimental Protocol: Pivaloyl Anhydride-Mediated Coupling in SPPS

This protocol describes the coupling of an Fmoc-protected amino acid to a resin-bound peptide using pivaloyl anhydride. This method is particularly effective for the coupling of N-methylated amino acids.

Materials:

  • Fmoc-protected amino acid (3 equivalents)

  • Pivaloyl anhydride (Piv₂O) (3 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation and Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.) in DMF. b. Add pivaloyl anhydride (3 eq.) to the amino acid solution. c. Immediately add the activated amino acid solution to the swelled and deprotected resin. d. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: After the coupling reaction, drain the solution and wash the resin extensively with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test or other appropriate qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.

Pivaloyl Group as a Protecting Group

The pivaloyl (Piv) group is a robust protecting group for hydroxyl and amino functionalities in organic synthesis.[8][9] Its significant steric bulk provides excellent stability against a wide range of reaction conditions, including basic hydrolysis and nucleophilic attack.[4]

Protection of Hydroxyl Groups

In the context of peptide synthesis, the pivaloyl group can be used to protect the side-chain hydroxyl groups of serine and threonine.

Protocol for Pivaloylation of a Hydroxyl Group:

  • Dissolve the alcohol-containing substrate in dichloromethane (DCM).

  • Add pyridine (B92270) (1.5 equivalents).

  • Cool the solution to 0°C and add pivaloyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Deprotection of the Pivaloyl Group

The pivaloyl group is substantially more stable than other acyl protecting groups.[8] Deprotection typically requires strong reducing agents or harsh basic conditions.

Common Deprotection Methods:

  • Reduction: Treatment with lithium aluminum hydride (LiAlH₄) in a suitable solvent like THF can effectively remove the pivaloyl group.[10]

  • Basic Hydrolysis: While resistant to mild bases, prolonged exposure to strong bases like sodium hydroxide (B78521) can achieve deprotection.[11]

Capping in Solid-Phase Peptide Synthesis

A critical step to ensure the purity of the final peptide product in SPPS is capping . This process involves acetylating any unreacted N-terminal amines on the growing peptide chain after a coupling step.[12] This prevents the formation of deletion sequences, which are often difficult to separate from the desired peptide.[12][13]

The standard and universally accepted capping agent is acetic anhydride , typically used in combination with a base like pyridine or N,N-diisopropylethylamine (DIPEA).[12][13] Pivaloyl derivatives are generally not used for capping due to the high reactivity and steric bulk of the pivaloyl group, which could lead to unwanted side reactions or incomplete capping of more hindered unreacted amines. The smaller and highly reactive acetic anhydride is ideal for efficiently and rapidly acetylating all remaining free amines.

Standard Capping Protocol in Fmoc-SPPS

Materials:

  • Acetic anhydride

  • Pyridine or N,N-diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Peptide-resin with potentially unreacted N-terminal amines

Procedure:

  • Preparation of Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride, pyridine, and DMF. For example, a 1:1:8 (v/v/v) ratio of acetic anhydride:pyridine:DMF can be used.[14]

  • Washing: After the coupling step, wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual coupling reagents.

  • Capping Reaction: Suspend the washed peptide-resin in the freshly prepared capping solution within the reaction vessel. Agitate the mixture at room temperature for 15-30 minutes.[13][14]

  • Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove residual capping reagents and byproducts.[12]

  • Confirmation of Capping: A Kaiser test should be performed to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful capping. If the test is positive (blue beads), the capping procedure should be repeated.[13]

Visualizing the Workflows

Pivaloyl Anhydride-Mediated Coupling Workflow

Pivaloyl_Coupling_Workflow Resin Resin-Peptide (Free Amine) Activate Activate Fmoc-AA with Piv₂O in DMF Couple Couple to Resin Activate->Couple Add to Resin Wash1 Wash (DMF, DCM) Couple->Wash1 Kaiser Kaiser Test Wash1->Kaiser Kaiser->Couple Positive (Recouple) NextCycle Proceed to Next Cycle Kaiser->NextCycle Negative Capping_Workflow Coupling Amino Acid Coupling Step Wash1 Wash with DMF Coupling->Wash1 Capping Capping Reaction (15-30 min) Wash1->Capping PrepareCap Prepare Capping Solution (Acetic Anhydride/Pyridine/DMF) PrepareCap->Capping Wash2 Wash with DMF Capping->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Capping Positive (Recap) Deprotection Fmoc Deprotection for Next Cycle Kaiser->Deprotection Negative

References

Application Notes and Protocols for Quantitative NMR (qNMR) using Methyl Pivalate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the concentration and purity of substances. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a signal in an NMR spectrum and the number of atomic nuclei giving rise to that signal. By incorporating a known amount of an internal standard into a sample containing an analyte of interest, the concentration or purity of the analyte can be accurately and precisely determined without the need for a calibration curve specific to the analyte.[1] This makes qNMR a primary analytical method, offering traceability to the International System of Units (SI).[2]

This application note provides a detailed protocol and guidelines for the use of methyl pivalate (B1233124) as an internal standard in ¹H qNMR for the accurate quantification of organic molecules, a critical aspect in research, quality control, and drug development.

Selecting an Ideal Internal Standard for qNMR

The choice of an internal standard is crucial for the accuracy and reliability of qNMR results. An ideal internal standard should possess the following characteristics:

  • High Purity: The internal standard should be of high and accurately known purity, preferably a certified reference material.

  • Chemical and Physical Stability: It must be stable under the experimental conditions and not react with the analyte, solvent, or air. It should also be non-volatile and non-hygroscopic to allow for accurate weighing.[3]

  • Simple NMR Spectrum: A simple spectrum with a few, sharp signals is desirable to minimize the chances of signal overlap with the analyte. A singlet is ideal.

  • Signal in a Clear Region: The signals of the internal standard should appear in a region of the NMR spectrum that is free from analyte and solvent signals.[3]

  • Good Solubility: The internal standard must be fully soluble in the deuterated solvent used for the analysis.

  • Appropriate Molecular Weight: A reasonably high molecular weight minimizes weighing errors.

Methyl Pivalate as an Internal Standard

This compound, also known as methyl 2,2-dimethylpropanoate, is an excellent candidate for an internal standard in ¹H qNMR, particularly for the analysis of molecules in organic solvents.

Properties of this compound
PropertyValueReference
Chemical Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Appearance Colorless liquid
Boiling Point 101-102 °C
¹H NMR Signal Singlet at ~1.2 ppm (tert-butyl group, 9H), Singlet at ~3.6 ppm (methyl group, 3H)
Solubility Soluble in most organic solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
Advantages of Using this compound
  • Two Distinct Singlets: this compound provides two sharp singlet signals in regions of the ¹H NMR spectrum that are often free from other signals. The tert-butyl singlet at ~1.2 ppm is in the aliphatic region, while the methyl singlet at ~3.6 ppm is also in a relatively clear area.

  • High Number of Protons: The tert-butyl group's nine equivalent protons give rise to a strong signal, which is beneficial for achieving a good signal-to-noise ratio even at low concentrations.

  • Chemical Inertness: The ester functionality and the sterically hindered tert-butyl group make this compound chemically robust and unlikely to react with a wide range of analytes.

  • Low Volatility: With a boiling point of 101-102 °C, this compound is significantly less volatile than other standards like TMS, which reduces errors associated with sample preparation and storage.

Experimental Protocol for qNMR using this compound

This protocol outlines the steps for determining the purity of a solid analyte using this compound as an internal standard.

Materials and Equipment
  • Analyte of interest (solid)

  • This compound (high purity, >99.5%)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Analytical balance (readability of at least 0.01 mg)

  • Vortex mixer

  • High-precision volumetric flasks and pipettes

  • NMR spectrometer

  • High-quality 5 mm NMR tubes

Sample Preparation Workflow

G qNMR Sample Preparation Workflow cluster_weighing Accurate Weighing weigh_analyte Weigh Analyte (e.g., 10-20 mg) dissolve Dissolve in Deuterated Solvent (e.g., 1 mL CDCl3) weigh_analyte->dissolve weigh_is Weigh this compound (e.g., 5-10 mg) weigh_is->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex transfer Transfer to NMR Tube (e.g., 0.6 mL) vortex->transfer acquire Acquire NMR Spectrum transfer->acquire

Caption: Workflow for qNMR sample preparation.

Detailed Procedure
  • Accurate Weighing:

    • Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial. Record the exact weight (m_analyte).

    • Accurately weigh approximately 5-10 mg of this compound into the same vial. Record the exact weight (m_IS). It is recommended to aim for a molar ratio of analyte to internal standard between 0.5 and 2.[4]

  • Dissolution:

    • Add a precise volume of the deuterated solvent (e.g., 1.0 mL of CDCl₃) to the vial.

    • Securely cap the vial and vortex thoroughly to ensure complete dissolution of both the analyte and the internal standard. Visually inspect the solution to ensure no solid particles remain.

  • Transfer to NMR Tube:

    • Transfer an appropriate volume of the solution (typically 0.6 mL for a 5 mm tube) into a clean, dry NMR tube.

    • Cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

It is critical to use appropriate acquisition parameters to ensure the quantitative nature of the NMR data.

ParameterRecommended SettingRationale
Pulse Program Standard 1D pulse sequence (e.g., 'zg' on Bruker)Simple excitation for quantification.
Pulse Angle 90°To maximize the signal for a given number of scans.
Relaxation Delay (D1) ≥ 5 x T₁ of the slowest relaxing protonCrucial for ensuring complete relaxation of all protons between scans, which is essential for accurate integration. A conservative value of 30-60 seconds is often used if T₁ is unknown.
Acquisition Time (AQ) ≥ 3 secondsTo ensure the FID has fully decayed, preventing truncation artifacts that can distort the baseline.
Number of Scans (NS) 16 or higherTo achieve a sufficient signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).
Temperature 298 K (25 °C)A stable temperature is important for consistent chemical shifts and to minimize convection.

Data Processing and Analysis

Processing the NMR Spectrum
  • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration: Carefully integrate the selected, well-resolved signals for both the analyte and this compound. The integration region should encompass the entire peak, including any ¹³C satellites if they are not to be excluded.

Purity Calculation

The purity of the analyte (P_analyte) can be calculated using the following formula:

Caption: Formula for qNMR purity calculation.

Where:

  • I_analyte: Integral of a specific, well-resolved signal of the analyte.

  • I_IS: Integral of a specific signal of the internal standard (this compound).

  • N_analyte: Number of protons corresponding to the integrated analyte signal.

  • N_IS: Number of protons corresponding to the integrated internal standard signal (e.g., 9 for the tert-butyl group of this compound).

  • MW_analyte: Molecular weight of the analyte.

  • MW_IS: Molecular weight of the internal standard (116.16 g/mol for this compound).

  • m_analyte: Mass of the analyte.

  • m_IS: Mass of the internal standard.

  • P_IS: Purity of the internal standard (as a percentage).

Data Presentation

The quantitative results should be summarized in a clear and concise table. The following is a hypothetical example of how to present the data for the purity determination of a fictional compound, "Analyte X".

Table 1: Hypothetical Purity Determination of Analyte X using this compound as Internal Standard
ParameterValue
Analyte Information
Analyte NameAnalyte X
Molecular Weight (MW_analyte)250.3 g/mol
Analyte Signal Integrated (δ, ppm)7.8 (doublet)
Number of Protons (N_analyte)2
Internal Standard Information
Internal StandardThis compound
Molecular Weight (MW_IS)116.16 g/mol
Purity of Internal Standard (P_IS)99.8%
Internal Standard Signal Integrated (δ, ppm)1.2 (singlet)
Number of Protons (N_IS)9
Experimental Data (n=3)
Mass of Analyte (m_analyte)15.25 mg
Mass of Internal Standard (m_IS)8.12 mg
Integral of Analyte (I_analyte)1.00
Integral of Internal Standard (I_IS)2.15
Calculated Purity
Purity of Analyte X (%) 98.5%
Standard Deviation ± 0.2%

Conclusion

Quantitative NMR is a robust and accurate method for the determination of purity and concentration of organic molecules. This compound serves as an excellent internal standard for ¹H qNMR in organic solvents due to its simple spectrum, chemical stability, and the presence of a high-proton singlet in a relatively uncongested region. By following a meticulous experimental protocol and using appropriate data acquisition and processing parameters, researchers, scientists, and drug development professionals can achieve reliable and traceable quantitative results, ensuring the quality and integrity of their materials.

References

Application Notes and Protocols for Transesterification Reactions Involving Methyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transesterification is a crucial organic reaction that involves the conversion of one ester into another through the exchange of the alkoxy group. This process is widely utilized in various fields, including the synthesis of pharmaceuticals, polymers, and biofuels. Methyl pivalate (B1233124), a sterically hindered ester of pivalic acid, presents unique challenges and opportunities as a reagent in transesterification reactions. Its bulky tert-butyl group imparts significant stability to the ester linkage, making it resistant to hydrolysis but also rendering it less reactive in standard transesterification conditions.[1]

These application notes provide an overview of the methodologies for employing methyl pivalate as an acyl donor in transesterification reactions. We will explore both catalyzed and uncatalyzed approaches, offering detailed protocols and discussing the critical parameters that influence reaction outcomes. The inherent steric hindrance of the pivaloyl group often necessitates more forcing reaction conditions or the use of highly active catalysts to achieve efficient conversion.

General Principles of Transesterification

Transesterification is an equilibrium-driven process that can be catalyzed by acids, bases, or enzymes.[2] The general reaction is as follows:

To drive the equilibrium towards the desired product, it is common practice to use a large excess of the reactant alcohol (R''OH) or to remove the alcohol byproduct (R'OH) from the reaction mixture, for instance, by distillation.[2]

Catalytic Systems for Transesterification with this compound

Given the steric hindrance of this compound, the choice of catalyst is critical for achieving reasonable reaction rates and yields.

Acid Catalysis

Strong acids, such as sulfuric acid and p-toluenesulfonic acid, can be used to catalyze the transesterification of this compound. The acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[2] Lewis acids have also been shown to be effective for transesterification reactions.[3][4]

Base Catalysis

Base-catalyzed transesterification proceeds via the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the ester carbonyl.[5] Common base catalysts include sodium methoxide (B1231860), potassium hydroxide, and sodium hydroxide.[6][7] For a sterically hindered ester like this compound, stronger bases or higher temperatures may be required.

Enzymatic Catalysis

Lipases are enzymes that can catalyze transesterification reactions under mild conditions.[8] While enzymatic methods offer high selectivity, the steric bulk of this compound may limit its accessibility to the active site of many common lipases. Screening for suitable lipases and optimizing reaction conditions, such as the choice of solvent and acyl acceptor, is crucial for success.[9][10]

Experimental Protocols

The following are generalized protocols for the transesterification of an alcohol with this compound. Optimization of these protocols for specific substrates is highly recommended.

Protocol 1: Acid-Catalyzed Transesterification of a Primary Alcohol with this compound

Objective: To synthesize a pivalate ester from a primary alcohol using this compound as the acyl donor under acidic conditions.

Materials:

  • Primary alcohol

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous toluene (B28343) (or another suitable solvent to facilitate azeotropic removal of methanol)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Distillation apparatus or Dean-Stark trap

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap fitted with a condenser, add the primary alcohol (1.0 eq).

  • Add a large excess of this compound (3.0-5.0 eq) to serve as both the reagent and solvent. Alternatively, use a smaller excess of this compound (1.5-2.0 eq) in a solvent such as anhydrous toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) or p-toluenesulfonic acid (e.g., 2-5 mol%).

  • Heat the reaction mixture to reflux. If using a Dean-Stark trap, methanol (B129727) will be removed as an azeotrope with toluene, driving the reaction to completion.

  • Monitor the reaction progress by TLC or GC analysis. The reaction may require several hours to days due to the steric hindrance of this compound.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation or column chromatography to obtain the desired pivalate ester.

Protocol 2: Base-Catalyzed Transesterification of a Primary Alcohol with this compound

Objective: To synthesize a pivalate ester from a primary alcohol using this compound as the acyl donor under basic conditions.

Materials:

  • Primary alcohol

  • This compound

  • Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

  • Anhydrous solvent (e.g., THF or the reactant alcohol itself if it has a high boiling point)

  • Saturated ammonium (B1175870) chloride solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in an anhydrous solvent.

  • Add a catalytic amount of a strong base such as sodium methoxide (e.g., 5-10 mol%) or potassium tert-butoxide.

  • Add this compound (1.5-3.0 eq).

  • Heat the reaction mixture to reflux. The progress of the reaction should be monitored by TLC or GC. Due to the steric hindrance, the reaction may be slow.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Data Presentation

The following table provides a hypothetical summary of expected outcomes for the transesterification of various alcohols with this compound under different catalytic conditions. Actual results will vary depending on the specific substrate and reaction conditions.

Alcohol SubstrateCatalystCatalyst Loading (mol%)Reagent (eq. This compound)Temperature (°C)Reaction Time (h)Conversion (%)
1-ButanolH₂SO₄2312024~75
1-ButanolNaOMe1038048~60
2-ButanolH₂SO₄5513072~30
2-ButanolKOtBu15510096~20
Benzyl Alcoholp-TsOH5311018~85
PhenolH₂SO₄5515096<10

Visualizations

Logical Workflow for Catalyst Selection in this compound Transesterification

Catalyst_Selection_Workflow Workflow for Catalyst Selection start Define Substrate (Alcohol) steric_hindrance Assess Steric Hindrance of Alcohol start->steric_hindrance primary_secondary Primary or Secondary Alcohol? steric_hindrance->primary_secondary Low to Moderate tertiary Tertiary Alcohol? steric_hindrance->tertiary High acid_base Consider Acid or Base Catalysis primary_secondary->acid_base acid Acid Catalysis (e.g., H₂SO₄, p-TsOH) tertiary->acid More likely to succeed base Base Catalysis (e.g., NaOMe, KOtBu) tertiary->base Elimination may be a side reaction acid_base->acid acid_base->base enzymatic Consider Enzymatic Catalysis (Lipase Screening) acid_base->enzymatic optimization Reaction Optimization (Temp, Time, Stoichiometry) acid->optimization base->optimization enzymatic->optimization

Caption: A decision workflow for selecting a suitable catalytic system for the transesterification of alcohols with this compound.

General Mechanism for Acid-Catalyzed Transesterification

Acid_Catalyzed_Mechanism Acid-Catalyzed Transesterification Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination cluster_step5 Step 5: Deprotonation Ester This compound (RCOOR') Protonated_Ester Protonated Ester Ester->Protonated_Ester + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + R''OH H_plus H+ Alcohol Alcohol (R''OH) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Product Protonated Product Ester Protonated_Intermediate->Protonated_Product - R'OH Product_Ester Product Ester (RCOOR'') Protonated_Product->Product_Ester - H+ Methanol Methanol (R'OH)

Caption: The general five-step mechanism for the acid-catalyzed transesterification of an ester.

Conclusion

The transesterification of alcohols using this compound as an acyl donor is a feasible but challenging transformation due to the steric hindrance of the pivaloyl group. Success in these reactions hinges on the careful selection of catalysts and the optimization of reaction conditions, often requiring more forcing conditions than analogous reactions with less hindered esters. The provided protocols and guidelines serve as a starting point for researchers to develop robust and efficient methods for the synthesis of pivalate esters, which are valuable intermediates in various chemical industries.

References

Application Notes and Protocols: The Role of Pivaloate Esters in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pivaloyl group, characterized by its sterically hindered tert-butyl moiety, is a valuable functional group in the synthesis of pharmaceutical intermediates. Its bulkiness confers stability and specific reactivity to molecules, making it an important tool for medicinal chemists. Methyl pivalate (B1233124), as a readily available and stable ester of pivalic acid, serves as a precursor to key reagents used in these syntheses. The primary applications of the pivaloyl group in pharmaceuticals are centered around its use as a robust protecting group and in the formation of pivaloyloxymethyl (POM) prodrugs to enhance the oral bioavailability of therapeutics.

The POM moiety is particularly significant in drug development. By masking polar functional groups, such as phosphates or carboxylic acids, the lipophilicity of a drug molecule is increased, which can significantly improve its absorption across biological membranes. Once absorbed, the POM group is designed to be cleaved by endogenous esterases, releasing the active parent drug. This prodrug strategy is a widely employed technique to improve the pharmacokinetic properties of various active pharmaceutical ingredients (APIs), including antivirals and antibiotics.

This document provides detailed application notes and experimental protocols for the synthesis of key pivaloyl-containing intermediates and their subsequent use in the preparation of pharmaceutical prodrugs.

Application 1: Synthesis of Pivaloyloxymethyl (POM) Prodrugs

The pivaloyloxymethyl (POM) group is a critical component in the design of prodrugs for pharmaceuticals that exhibit poor oral bioavailability due to high polarity. The synthesis of POM-containing intermediates is a key step in this process.

Diagram: General Workflow for POM-Prodrug Synthesis

G cluster_0 Synthesis of Key Intermediate cluster_1 Prodrug Synthesis cluster_2 In Vivo Activation MethylPivalate Methyl Pivalate PivalicAcid Pivalic Acid MethylPivalate->PivalicAcid Hydrolysis PivaloylChloride Pivaloyl Chloride PivalicAcid->PivaloylChloride Chlorination ChloromethylPivalate Chlorothis compound (POM-Cl) PivaloylChloride->ChloromethylPivalate Reaction with Paraformaldehyde POMProdrug POM-Prodrug ChloromethylPivalate->POMProdrug ParentDrug Parent Drug (e.g., Nucleoside Analogue) ParentDrug->POMProdrug Acylation ActiveDrug Active Drug POMProdrug->ActiveDrug Esterase Cleavage

Caption: Workflow for the synthesis of POM prodrugs.

Experimental Protocols

Protocol 1: Synthesis of Pivaloyl Chloride from Pivalic Acid

This protocol describes the conversion of pivalic acid, which can be obtained from the hydrolysis of this compound, to the more reactive pivaloyl chloride.

  • Materials:

    • Pivalic Acid

    • Thionyl Chloride (SOCl₂)

    • N,N-dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add pivalic acid (1.0 mol).

    • Slowly add thionyl chloride (1.2 mol) to the pivalic acid at room temperature with stirring.

    • Add a catalytic amount of DMF (approximately 0.5 mL). An exothermic reaction will begin, and gaseous byproducts (SO₂ and HCl) will be evolved.

    • Heat the reaction mixture to 40-60°C for approximately 2 hours, or until the evolution of gas ceases.[1]

    • The crude pivaloyl chloride can be purified by fractional distillation. The boiling point of pivaloyl chloride is approximately 105-106°C.

Table 1: Quantitative Data for Pivaloyl Chloride Synthesis

ParameterValueReference
Typical Yield75-95%[1]
Purity (after distillation)>99.5%
Reaction Temperature40-60°C[1]
Reaction Time~2 hours[1]

Protocol 2: Synthesis of Chlorothis compound (POM-Cl)

This protocol details the synthesis of the key intermediate, chlorothis compound, from pivaloyl chloride.

  • Materials:

    • Pivaloyl Chloride

    • Paraformaldehyde

    • Zinc Chloride (ZnCl₂) (catalytic amount)

  • Procedure:

    • Combine pivaloyl chloride (71 mmol), paraformaldehyde (71 mmol), and a catalytic amount of zinc chloride (0.55 mmol) in a reaction flask.[2][3]

    • Stir the mixture at 80°C for 2 hours.[2][3]

    • Purify the product by vacuum distillation to obtain chlorothis compound as a colorless oil.

Table 2: Quantitative Data for Chlorothis compound Synthesis

ParameterValueReference
Yield59%[2][3]
Boiling Point80°C at 15 mmHg[3]
Reaction Temperature80°C[2][3]
Reaction Time2 hours[2][3]

Protocol 3: Synthesis of a Bis(pivaloyloxymethyl) (bis-POM) Prodrug of an Antiviral Nucleoside Analogue

This protocol provides a general method for the acylation of a nucleoside analogue with chlorothis compound to form a bis-POM prodrug. This method is applicable to compounds like 9-(2-Phosphonylmethoxyethyl)adenine (PMEA).[4]

  • Materials:

    • 9-(2-Phosphonylmethoxyethyl)adenine (PMEA)

    • Chlorothis compound

    • A suitable organic solvent (e.g., N,N-dimethylformamide)

    • A non-nucleophilic base (e.g., triethylamine)

  • Procedure:

    • Dissolve the parent drug (e.g., PMEA) in the organic solvent.

    • Add the non-nucleophilic base to the solution.

    • Add chlorothis compound dropwise to the reaction mixture at room temperature.

    • Stir the reaction for a specified time until the reaction is complete (monitored by TLC or LC-MS).

    • The product is then isolated and purified using standard techniques such as column chromatography.

The resulting bis(POM) prodrug of PMEA has been shown to have significantly enhanced in vitro potency against certain viruses compared to the parent compound.[4]

Application 2: Pivaloyl Group as a Protecting Group in Pharmaceutical Synthesis

The steric bulk of the pivaloyl group makes it an excellent choice for a protecting group for alcohols and amines in multi-step syntheses of complex pharmaceutical intermediates. It is relatively stable to a range of reaction conditions and can be removed when necessary.

Diagram: Protection and Deprotection of an Alcohol

G cluster_0 Protection cluster_1 Deprotection Alcohol R-OH (Alcohol) ProtectedAlcohol R-O-Piv (Pivaloyl Protected Alcohol) Alcohol->ProtectedAlcohol PivaloylChloride Pivaloyl Chloride PivaloylChloride->ProtectedAlcohol Pyridine (B92270) DeprotectedAlcohol R-OH (Alcohol) ProtectedAlcohol->DeprotectedAlcohol Base or Nucleophile

Caption: General scheme for the protection and deprotection of an alcohol using a pivaloyl group.

Experimental Protocol

Protocol 4: Pivaloylation of an Alcohol

This protocol describes a general method for the protection of an alcohol using pivaloyl chloride.

  • Materials:

    • Alcohol substrate

    • Pivaloyl Chloride

    • Pyridine

    • A suitable solvent (e.g., Dichloromethane)

  • Procedure:

    • Dissolve the alcohol in the solvent.

    • Add pyridine to the solution.

    • Cool the reaction mixture in an ice bath.

    • Add pivaloyl chloride dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion.

    • The reaction is then quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the pivaloyl-protected alcohol.

Deprotection is typically achieved by hydrolysis with a base, such as sodium hydroxide, or other nucleophiles.

Summary of Applications

The use of this compound as a precursor for generating key pivaloylating reagents is a critical aspect of modern pharmaceutical synthesis. While direct use of this compound is less common due to its lower reactivity, its conversion to pivaloyl chloride and subsequently to chlorothis compound opens up a wide range of applications. The most prominent of these is the synthesis of pivaloyloxymethyl (POM) prodrugs, a powerful strategy to enhance the oral bioavailability of important therapeutics. The steric hindrance of the pivaloyl group also makes it a reliable protecting group for sensitive functional groups during complex synthetic routes. The protocols and data presented here provide a foundational understanding for researchers and professionals in drug development to utilize pivaloate chemistry in their synthetic endeavors.

References

Application Notes and Protocols: The Role of Pivalate Moieties in Polymer Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In polymer chemistry, the term "pivalate" refers to the 2,2-dimethylpropanoate group, characterized by a sterically bulky tert-butyl moiety attached to a carbonyl group. While methyl pivalate (B1233124) itself is not typically used as a monomer, it serves as a valuable chemical intermediate and a model compound demonstrating exceptional hydrolytic stability.[1][2] This stability is a direct consequence of the steric hindrance provided by the tert-butyl group, a property that is strategically exploited in polymer science.

The primary monomer of interest is vinyl pivalate (VPi) . Polymers derived from VPi, such as poly(vinyl pivalate) (PVPi), carry the pivalate group as a bulky side chain. This feature is instrumental in creating polymers with unique and desirable properties, including enhanced stability, controlled stereochemistry, and utility in specialized applications like controlled radical polymerization and as alternatives to fluorinated polymers.[3]

These application notes provide an overview of the use of the pivalate group in polymer and materials science, focusing on polymers synthesized from vinyl pivalate. Detailed protocols for key synthetic procedures are included for researchers and scientists.

Application Note 1: Poly(vinyl pivalate) as a Precursor for Advanced Poly(vinyl alcohol)

One of the most significant applications of poly(vinyl pivalate) is its role as a precursor to poly(vinyl alcohol) (PVA) with a high degree of syndiotacticity. Standard PVA, produced from the saponification of poly(vinyl acetate), is largely atactic. However, the steric bulk of the pivalate side chains in PVPi influences the stereochemistry during polymerization, favoring a more regular, syndiotactic arrangement.

Upon saponification, this stereoregularity is retained in the resulting PVA. Syndiotactic PVA exhibits distinct properties compared to its atactic counterpart, including higher melting points, enhanced thermal stability, improved mechanical strength, and different gelation characteristics, making it suitable for high-performance fibers, films, and hydrogels.[1][3] Suspension and dispersion polymerization methods have been successfully employed to generate high molecular weight PVPi, which can then be converted to high molecular weight, syndiotacticity-rich PVA.[1][4]

Application Note 2: Pivalate Monomers in Controlled Radical Polymerization

The structure of vinyl pivalate makes it an excellent monomer for controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Compared to vinyl acetate (B1210297) (VAc), vinyl pivalate exhibits a lower susceptibility to chain transfer reactions that can lead to branching and a loss of control over the polymer architecture.[5] This results in the synthesis of linear polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).[5][6]

This control allows for the creation of well-defined homopolymers and block copolymers. For instance, copolymers of vinyl pivalate have been developed as highly CO2-soluble stabilizers for dispersion polymerization in supercritical CO2 (scCO2), offering an environmentally benign alternative to traditional fluorinated or siloxane-based stabilizers.[3][7]

Application Note 3: Pivalate Derivatives as Polymerization Initiators

While not a monomer, other pivalate derivatives are used in polymer synthesis. Tert-butyl peroxypivalate is a well-known organic peroxide used as a thermal initiator for free-radical polymerization.[8] It is particularly effective for the polymerization of monomers like vinyl chloride, ethylene, and acrylics (e.g., methyl methacrylate).[9] Upon heating, it decomposes to generate tert-butoxyl and tert-butyl radicals, which initiate the polymerization process.[9][10] Its decomposition rate and temperature profile make it suitable for processes requiring initiation at moderate temperatures.

Data Presentation

Table 1: Properties of Poly(vinyl pivalate) and Derived Poly(vinyl alcohol) Under Various Synthesis Conditions
Polymerization MethodMonomer(s)InitiatorConditionsPolymerMₙ ( g/mol ) or PₙĐ (Mₒ/Mₙ)Syndiotactic Diad (%)Reference(s)
DispersionVinyl PivalateAIBN5% PVP stabilizer, [bmim][TFSI], 65°C, 20hPVPi166,400-~61% (in derived PVA)[4]
SuspensionVinyl PivalateADMVN55°CPVA (derived)Pₙ: 8,200 - 10,500-58%[1]
BulkVinyl PivalateADMVN55°CPVA (derived)Pₙ: 10,700 - 11,800--[1]
PET-RAFTVinyl PivalateXanthateBlue LED, Room Temp.PVPi>350,000<1.3-[11]

Mₙ = Number-average molecular weight; Pₙ = Number-average degree of polymerization; Đ = Polydispersity Index; PVPi = Poly(vinyl pivalate); PVA = Poly(vinyl alcohol); AIBN = Azobisisobutyronitrile; ADMVN = 2,2′-azobis(2,4-dimethylvaleronitrile); PVP = Poly(vinyl pyrrolidone); [bmim][TFSI] = 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide.

Table 2: Comparison of Vinyl Pivalate (VPi) and Vinyl Acetate (VAc) in RAFT Polymerization
MonomerKey Structural FeatureSusceptibility to Chain TransferControl over Mₙ & ĐTypical Đ at High MₙResulting Polymer StructureReference(s)
Vinyl Pivalate (VPi) Bulky tert-butyl groupLowGood~1.1 - 1.3Primarily linear[5][11]
Vinyl Acetate (VAc) Small methyl groupHighModerate to Poor>1.3Prone to branching[5][12]

Visualizations

G Diagram 1: Workflow for Dispersion Polymerization of PVPi cluster_inputs Inputs cluster_process Process cluster_output Output monomer Vinyl Pivalate (VPi) polymerization Dispersion Polymerization (e.g., 65°C, 20h) monomer->polymerization initiator Initiator (e.g., AIBN) initiator->polymerization stabilizer Stabilizer (e.g., PVP) stabilizer->polymerization solvent Solvent (e.g., Ionic Liquid) solvent->polymerization output Poly(vinyl pivalate) Microspheres polymerization->output

Diagram 1: Workflow for Dispersion Polymerization of PVPi

G Diagram 2: Logical Flow from Monomer to Advanced PVA node_monomer Vinyl Pivalate Monomer (Bulky Side Group) node_process1 Polymerization node_monomer->node_process1 node_poly Poly(vinyl pivalate) (Stereoregular Chain) node_process2 Saponification (Side Group Removal) node_poly->node_process2 node_sap Syndiotactic Poly(vinyl alcohol) (Enhanced Properties) node_process1->node_poly node_process2->node_sap

Diagram 2: Logical Flow from Monomer to Advanced PVA

G Diagram 3: RAFT Polymerization Cycle for Vinyl Pivalate initiator Initiator Decomposition propagating Propagating Radical (Pₙ•) initiator->propagating Initiation monomer Monomer (Vinyl Pivalate) propagating->monomer Propagation raft_agent RAFT Agent (Z-C(=S)S-R) propagating->raft_agent + intermediate Intermediate Radical raft_agent->intermediate dormant Dormant Species (Pₙ-S-C(=S)Z) dormant->intermediate + Pₘ• intermediate->propagating - Z-C(=S)S-Pₘ intermediate->dormant - R•

Diagram 3: RAFT Polymerization Cycle for Vinyl Pivalate

Experimental Protocols

Protocol 1: Synthesis of Poly(vinyl pivalate) Microspheres via Dispersion Polymerization

This protocol describes the free-radical dispersion polymerization of vinyl pivalate in an ionic liquid to produce micron-sized polymer spheres.[4][13]

Materials:

  • Vinyl pivalate (VPi), inhibitor removed

  • 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][TFSI]) or Dimethyl sulfoxide (B87167) (DMSO)

  • Poly(vinyl pyrrolidone) (PVP, K30) as stabilizer

  • 2,2'-Azobisisobutyronitrile (AIBN) as initiator

  • Methanol (B129727) (for washing)

  • Acetone (for dissolving)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask with a condenser, nitrogen inlet, and mechanical stirrer

  • Heating mantle with temperature controller and magnetic stirrer

  • Schlenk line or nitrogen manifold

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Vacuum oven

Procedure:

  • Setup: Assemble the reaction flask, ensuring all glassware is oven-dried and cooled under a stream of nitrogen. Equip the flask with a mechanical stirrer for efficient mixing.

  • Charging Reagents:

    • To the flask, add the solvent ([bmim][TFSI] or DMSO) and the stabilizer (PVP, e.g., 5% w/w relative to monomer).

    • Stir the mixture under a gentle nitrogen flow at room temperature until the PVP is completely dissolved.

    • In a separate vial, dissolve the initiator (AIBN, e.g., 1-3% w/w relative to monomer) in the vinyl pivalate monomer.

  • Degassing: Purge the monomer-initiator solution with nitrogen for 20-30 minutes to remove dissolved oxygen.

  • Polymerization:

    • Heat the solvent-stabilizer mixture in the reaction flask to the desired temperature (e.g., 65°C).

    • Once the temperature is stable, add the degassed monomer-initiator solution to the flask.

    • Maintain the reaction at 65°C under a positive nitrogen pressure with constant stirring (e.g., 300 RPM) for the specified duration (e.g., 20 hours). The solution will become increasingly turbid as polymer microspheres form.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the suspension into an excess of methanol to precipitate the polymer microspheres and wash away the solvent and residual monomer.

    • Collect the microspheres by vacuum filtration.

    • Wash the collected solid repeatedly with fresh methanol.

    • Dry the poly(vinyl pivalate) microspheres in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization:

  • Morphology: Analyze the size and shape of the microspheres using Scanning Electron Microscopy (SEM).

  • Molecular Weight: Determine the number-average molecular weight (Mₙ) and polydispersity (Đ) using Gel Permeation Chromatography (GPC) with THF as the eluent.

Protocol 2: Synthesis of Syndiotactic Poly(vinyl alcohol) via Saponification of PVPi

This protocol details the conversion of PVPi, synthesized in Protocol 1, to highly syndiotactic PVA. The procedure must be carried out in an oxygen-free environment to prevent degradation of the polymer backbone.[14]

Materials:

  • Poly(vinyl pivalate) (PVPi) from Protocol 1

  • Tetrahydrofuran (THF), anhydrous

  • Potassium hydroxide (B78521) (KOH)

  • Methanol, anhydrous

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk flask or three-neck round-bottom flask with condenser and nitrogen inlet

  • Cannula or syringe for transferring anhydrous solvents

  • Heating mantle with temperature controller and magnetic stirrer

  • Centrifuge or filtration apparatus

Procedure:

  • Setup: Assemble a dry Schlenk flask under a nitrogen atmosphere.

  • Dissolution:

    • Place the dried PVPi into the Schlenk flask.

    • Using a cannula, transfer anhydrous THF into the flask to dissolve the PVPi (e.g., to a concentration of 5-10% w/v). Stir until a homogeneous solution is formed.

  • Saponification Agent Preparation:

    • In a separate dry flask under nitrogen, prepare a solution of KOH in anhydrous methanol (e.g., 1 M).

  • Reaction:

    • Heat the PVPi solution in THF to 60°C.

    • While stirring vigorously, add the methanolic KOH solution to the PVPi solution. Use a significant excess of KOH (e.g., 6 molar equivalents per pivalate monomer unit).

    • A precipitate of PVA will form almost immediately.

    • Maintain the reaction at 60°C for 15-30 minutes to ensure complete saponification.

  • Isolation and Purification:

    • Cool the mixture to room temperature.

    • Collect the precipitated PVA by filtration or centrifugation.

    • Wash the PVA solid extensively with anhydrous methanol to remove potassium pivalate byproduct and excess KOH.

    • Repeat the washing steps several times.

    • Dry the resulting white PVA powder in a vacuum oven at 50°C to a constant weight.

Characterization:

  • Degree of Saponification (DS): Determine the DS using ¹H NMR spectroscopy by observing the disappearance of the pivalate signals and the appearance of the hydroxyl proton signal (in DMSO-d₆).

  • Tacticity: Analyze the syndiotactic diad content from the methine proton region in the ¹H NMR spectrum (in DMSO-d₆) or the carbon signals in the ¹³C NMR spectrum.

  • Thermal Properties: Measure the melting point (Tₘ) and glass transition temperature (T₉) using Differential Scanning Calorimetry (DSC).

References

Application Notes and Protocols for the Deprotection of Pivalate Esters Derived from Methyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of pivalate (B1233124) esters, with a specific focus on those derived from methyl pivalate. The pivaloyl (Piv) group is a sterically hindered acyl protecting group frequently employed in organic synthesis to mask hydroxyl functionalities due to its notable stability under various reaction conditions.[1] However, its robust nature necessitates specific and sometimes forcing conditions for removal. These notes offer two primary methodologies for the deprotection of simple pivalate esters: basic hydrolysis (saponification) and reductive cleavage.

Introduction to Pivalate Ester Deprotection

Pivalate esters are known for their resistance to hydrolysis compared to less hindered esters like acetates or benzoates.[2] This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the carbonyl carbon from nucleophilic attack.[3] Nevertheless, effective deprotection can be achieved under basic or reductive conditions. The choice of method often depends on the overall functionality of the substrate and the desired chemoselectivity.

Deprotection Methodologies

Two common and effective methods for the cleavage of pivalate esters are detailed below:

  • Basic Hydrolysis (Saponification): This method involves the treatment of the pivalate ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, typically in a protic solvent system. The reaction proceeds via a nucleophilic acyl substitution mechanism.[4] Due to the steric hindrance of the pivaloyl group, this reaction often requires elevated temperatures and prolonged reaction times to achieve high conversion.[5]

  • Reductive Cleavage: This approach utilizes a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH4), to reduce the ester to the corresponding primary alcohol.[6] This method is particularly useful when basic conditions are not tolerated by the substrate or when a direct reduction to the alcohol is desired. The reaction is typically fast and efficient but requires strictly anhydrous conditions due to the high reactivity of LiAlH4.[7]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the deprotection of simple alkyl pivalates.

Table 1: Basic Hydrolysis (Saponification) of Simple Pivalate Esters

SubstrateBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
This compoundNaOH (3)CH2Cl2/MeOH (9:1)252~95
Poly(vinyl pivalate)KOH (6)THF600.25>99

Note: Data for this compound is based on a general procedure for hindered esters.[8] Data for Poly(vinyl pivalate) is included to demonstrate conditions for a polymeric substrate.[9]

Table 2: Reductive Cleavage of Simple Esters with LiAlH4

SubstrateLiAlH4 (eq.)SolventTemperature (°C)TimeYield (%)
General EsterExcessDry Ether/THF0 to RTCompletionHigh
Amino Acid Ethyl Esters1.5THF0 to 651670-87

Experimental Protocols

Protocol 1: Basic Hydrolysis (Saponification) of this compound

This protocol describes the cleavage of a pivalate ester using sodium hydroxide in a mixed solvent system at room temperature.[8]

Materials:

  • This compound

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • 3 N Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound (1 mmol) in a 9:1 mixture of CH2Cl2 and MeOH (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add 3 N methanolic NaOH solution (1 mL, 3 mmol) to the stirring solution. The final concentration of the alkali will be 0.3 N.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For a simple ester like this compound, the reaction is typically complete within 2 hours.

  • Upon completion, acidify the reaction mixture by adding 1 M HCl until the pH is acidic.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the corresponding alcohol.

Protocol 2: Reductive Cleavage of a Pivalate Ester with LiAlH4

This protocol outlines the reduction of a pivalate ester to its corresponding primary alcohol using lithium aluminum hydride in an anhydrous ether solvent.[7][10]

Materials:

  • Pivalate Ester

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Lithium Aluminum Hydride (LiAlH4)

  • Saturated aqueous Sodium Sulfate (Na2SO4) solution

  • 10% Sulfuric Acid (H2SO4)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry three-necked round-bottom flask under a nitrogen atmosphere.

  • In the flask, prepare a suspension of LiAlH4 (excess, e.g., 1.5 equivalents) in anhydrous THF.

  • Cool the suspension in an ice-water bath.

  • Dissolve the pivalate ester (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically rapid. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask again in an ice-water bath.

  • Cautiously quench the excess LiAlH4 by the slow, dropwise addition of saturated aqueous Na2SO4 solution.

  • Add 10% H2SO4 to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the primary alcohol.

Visualizations

Signaling Pathways and Experimental Workflows

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_reagents Reagents cluster_products Products PivalateEster Pivalate Ester Saponification Basic Hydrolysis (Saponification) PivalateEster->Saponification Method 1 Reduction Reductive Cleavage PivalateEster->Reduction Method 2 Base NaOH or KOH in MeOH/H2O Saponification->Base Reducer LiAlH4 in dry Ether/THF Reduction->Reducer Alcohol_Sapon Alcohol Base->Alcohol_Sapon Workup Carboxylate Pivalate Salt Base->Carboxylate Initial Product Alcohol_Red Primary Alcohol Reducer->Alcohol_Red Workup

Caption: Workflow for Pivalate Ester Deprotection.

Saponification_Mechanism Ester Pivalate EsterR-O-C(=O)-tBu Carbonyl Carbon Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Ester:c 1. Nucleophilic Attack CarboxylicAcid Pivalic Acid Tetrahedral->CarboxylicAcid 2. Elimination Alkoxide Alkoxide (R-O⁻) Tetrahedral->Alkoxide Carboxylate Pivalate Salt (tBu-COO⁻) CarboxylicAcid->Carboxylate 3. Deprotonation (irreversible) Alcohol Alcohol (R-OH) Alkoxide->Alcohol Protonation (Workup) Reduction_Mechanism Ester Pivalate EsterR-O-C(=O)-tBu Carbonyl Carbon Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 Hydride1 Hydride Ion (H⁻) from LiAlH4 Hydride1->Ester:c 1. Nucleophilic Attack Aldehyde PivalaldehydetBu-CHO Carbonyl Carbon Intermediate1->Aldehyde 2. Elimination Alkoxide_leaving Alkoxide (R-O⁻) Intermediate1->Alkoxide_leaving Alkoxide_product Primary Alkoxide Aldehyde->Alkoxide_product Hydride2 Hydride Ion (H⁻) from LiAlH4 Hydride2->Aldehyde:c 3. Nucleophilic Attack Alcohol Primary Alcohol (tBu-CH2OH) Alkoxide_product->Alcohol 4. Protonation (Workup)

References

Methyl Pivalate: A Promising Non-Polar Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pivalate (B1233124), the methyl ester of pivalic acid, is emerging as a noteworthy non-polar solvent with favorable environmental, health, and safety characteristics.[1] Its properties make it a potential substitute for conventional non-polar solvents like toluene (B28343), which are often associated with greater toxicity and environmental concerns.[1] While extensive literature on its application in common organic reactions is still developing, its physical and chemical properties suggest its suitability for a range of synthetic transformations.

This document provides a summary of the known properties of methyl pivalate and offers detailed, standard protocols for Suzuki-Miyaura, Heck, and Grignard reactions. These protocols utilize conventional non-polar solvents but can serve as a foundational methodology for researchers interested in exploring this compound as a greener alternative.

Properties of this compound

This compound is a colorless liquid with a characteristic ester-like odor. Its physical and chemical properties are summarized in the table below, providing a basis for its consideration as a reaction solvent.

PropertyValueReference
Molecular Formula C₆H₁₂O₂[2]
Molecular Weight 116.16 g/mol [2]
Boiling Point 101 °C
Melting Point -70 °C
Density 0.873 g/mL at 25 °C
Refractive Index n20/D 1.390
Flash Point 6 °C
Solubility Insoluble in water
Polarity Non-polar[1]

This compound as a Green Solvent

The interest in this compound as a solvent stems from its classification as a "green" solvent. It is considered to have low toxicity and can be derived from biomass sources.[1] Its lower ozone-forming potential compared to solvents like n-butyl acetate (B1210297) and butanol further enhances its environmental credentials. These attributes make it an attractive candidate for process development in the pharmaceutical and chemical industries, where there is a growing emphasis on sustainable and safer manufacturing practices.

Application in Organic Reactions: Protocols with Conventional Solvents

While specific protocols using this compound as the primary solvent are not yet widely established, the following detailed procedures for key organic reactions in conventional non-polar solvents can be adapted for investigation with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.

General Reaction Scheme

Suzuki_Miyaura_Coupling R1_X R¹-X plus1 + R1_X->plus1 R2_BY2 R²-B(OR)₂ plus1->R2_BY2 arrow1 Pd Catalyst, Base R2_BY2->arrow1 R1_R2 R¹-R² arrow1->R1_R2 plus2 + R1_R2->plus2 X_BY2 X-B(OR)₂ plus2->X_BY2

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (using Toluene)

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Flush the flask with an inert gas (e.g., argon or nitrogen).

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pdx R¹-Pd(II)L₂-X pd0->pdx Oxidative Addition pdr1 R¹-Pd(II)L₂-OR pdx->pdr1 Ligand Exchange pdr1r2 R¹-Pd(II)L₂-R² pdr1->pdr1r2 Transmetalation pdr1r2->pd0 Reductive Elimination r1r2 R¹-R² pdr1r2->r1r2 r1x R¹-X r1x->pdx base Base base->pdr1 r2b R²-B(OR)₂ r2b->pdr1r2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.

General Reaction Scheme

Heck_Reaction R1_X R¹-X plus1 + R1_X->plus1 alkene Alkene plus1->alkene arrow1 Pd Catalyst, Base alkene->arrow1 product Substituted Alkene arrow1->product

Caption: General scheme of the Heck reaction.

Experimental Protocol (using Dimethylformamide - a polar aprotic solvent, though non-polar alternatives like toluene can be used)

Materials:

  • Aryl iodide (1.0 mmol)

  • Alkene (e.g., styrene) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol)

  • Triethylamine (B128534) (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a Schlenk tube, combine the aryl iodide, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add DMF, the alkene, and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Catalytic Cycle

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pdx R-Pd(II)L₂-X pd0->pdx Oxidative Addition base Base pd_alkene Alkene Complex pdx->pd_alkene Alkene Coordination pd_insertion Insertion Product pd_alkene->pd_insertion Migratory Insertion pd_insertion->pd0 β-Hydride Elimination product Product pd_insertion->product rx R-X rx->pdx alkene Alkene alkene->pd_alkene hx HX

Caption: Catalytic cycle of the Heck reaction.

Grignard Reaction

The Grignard reaction is a fundamental organometallic reaction for the formation of carbon-carbon bonds. It involves the reaction of a Grignard reagent (an organomagnesium halide) with an electrophile.

General Reaction Scheme

Grignard_Reaction R_X R-X plus1 + R_X->plus1 Mg Mg plus1->Mg arrow1 Dry Ether Mg->arrow1 R_MgX R-MgX arrow1->R_MgX plus2 + R_MgX->plus2 carbonyl Carbonyl Compound plus2->carbonyl arrow2 1. arrow3 2. H₃O⁺ alcohol Alcohol arrow3->alcohol

References

Troubleshooting & Optimization

Technical Support Center: Methyl Pivalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl pivalate (B1233124). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing methyl pivalate?

A1: The most common and economical method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of pivalic acid with methanol (B129727). The reaction is reversible, and to achieve high yields, it is typically performed with an excess of methanol or with the removal of water as it is formed.[1][2][3]

Q2: I am experiencing a low yield in my Fischer esterification of pivalic acid. What are the likely causes?

A2: Low yields in Fischer esterification can stem from several factors:

  • Incomplete reaction: The reaction may not have reached equilibrium.

  • Equilibrium position: The equilibrium may not favor the product under your current conditions.

  • Water content: The presence of water in the reactants or solvent can inhibit the reaction.

  • Sub-optimal catalyst concentration: The amount of acid catalyst may be insufficient.

  • Side reactions: Undesirable side reactions may be consuming your starting materials.

  • Losses during workup and purification: Significant amounts of product can be lost during extraction, washing, and distillation steps.

Q3: What are the alternative methods for synthesizing this compound if Fischer esterification is not providing the desired yield?

A3: If you are facing challenges with Fischer esterification, you can consider the following alternative methods:

  • From Pivaloyl Chloride: Pivaloyl chloride can be reacted with methanol in the presence of a base (like triethylamine (B128534) or pyridine) to yield this compound. This method is often high-yielding but pivaloyl chloride is more expensive and moisture-sensitive than pivalic acid.[4][5]

  • From Pivalic Anhydride (B1165640): Pivalic anhydride can also be used to esterify methanol, often with a Lewis acid catalyst. This method can also provide high yields.[6]

Q4: How can I effectively remove the water produced during the Fischer esterification to improve the yield?

A4: Removing water as it is formed is a key strategy to drive the equilibrium towards the formation of this compound. A common and effective method is to use a Dean-Stark apparatus.[7][8][9] This involves refluxing the reaction in a solvent that forms an azeotrope with water, such as toluene (B28343) or hexane. The azeotrope distills into the Dean-Stark trap, where the water separates and is collected, while the solvent returns to the reaction flask.

Q5: What are the typical purification methods for this compound?

A5: The primary method for purifying this compound is distillation. Due to its relatively low boiling point (101-102 °C at atmospheric pressure), simple distillation can be effective if the impurities are non-volatile. If impurities have boiling points close to that of the product, fractional distillation is recommended. For heat-sensitive materials or to lower the boiling point, vacuum distillation is a good option.[10]

Troubleshooting Guide for Low Yield in this compound Synthesis

This guide provides a structured approach to identifying and resolving common issues leading to low yields in the synthesis of this compound via Fischer esterification.

Problem: Low Isolated Yield of this compound

// Nodes Start [label="Low Yield of\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reaction_Completion [label="1. Verify Reaction\nCompletion (TLC, GC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete_Reaction [label="Incomplete Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Increase_Time_Temp [label="Increase Reaction Time\nor Temperature", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Equilibrium [label="2. Reaction at Equilibrium,\nYield Still Low", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Shift_Equilibrium [label="Shift Equilibrium", fillcolor="#F1F3F4", fontcolor="#202124"]; Excess_Methanol [label="Use Larger Excess\nof Methanol", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Remove_Water [label="Remove Water\n(e.g., Dean-Stark)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Workup [label="3. Review Workup &\nPurification", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup_Losses [label="Losses During\nWorkup/Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Extraction [label="Optimize Extraction\n(Solvent, pH)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Distillation [label="Optimize Distillation\n(Vacuum, Fractionation)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Reagents [label="4. Check Reagent\nPurity", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Impure_Reagents [label="Impure Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify_Reagents [label="Purify/Use Fresh\nReagents", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Consider_Alternative [label="5. Consider Alternative\nSynthesis", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Alternative_Route [label="Alternative Synthetic\nRoute", fillcolor="#F1F3F4", fontcolor="#202124"]; Pivaloyl_Chloride [label="Use Pivaloyl Chloride\nor Pivalic Anhydride", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Yield Improved", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Reaction_Completion; Check_Reaction_Completion -> Incomplete_Reaction [label="No"]; Incomplete_Reaction -> Increase_Time_Temp; Increase_Time_Temp -> Resolved; Check_Reaction_Completion -> Check_Equilibrium [label="Yes"]; Check_Equilibrium -> Shift_Equilibrium [label="Yes"]; Shift_Equilibrium -> Excess_Methanol; Shift_Equilibrium -> Remove_Water; Excess_Methanol -> Resolved; Remove_Water -> Resolved; Check_Equilibrium -> Check_Workup [label="No"]; Check_Workup -> Workup_Losses [label="Yes"]; Workup_Losses -> Optimize_Extraction; Workup_Losses -> Optimize_Distillation; Optimize_Extraction -> Resolved; Optimize_Distillation -> Resolved; Check_Workup -> Check_Reagents [label="No"]; Check_Reagents -> Impure_Reagents [label="Yes"]; Impure_Reagents -> Purify_Reagents; Purify_Reagents -> Resolved; Check_Reagents -> Consider_Alternative [label="No"]; Consider_Alternative -> Alternative_Route [label="Yes"]; Alternative_Route -> Pivaloyl_Chloride; Pivaloyl_Chloride -> Resolved; }

Troubleshooting workflow for low this compound yield.

Data on Reaction Parameters and Yield

While specific quantitative data for the synthesis of this compound is not extensively available in the literature, the following tables provide general guidelines based on the principles of Fischer esterification and data from similar reactions.

Table 1: Effect of Methanol to Pivalic Acid Molar Ratio on Ester Yield

Molar Ratio (Methanol:Pivalic Acid)Expected Yield TrendNotes
1:1LowThe reaction will reach equilibrium with significant amounts of starting material remaining.
3:1ModerateAn excess of methanol will shift the equilibrium towards the product.
5:1HighA larger excess of methanol will further favor product formation.
>10:1Very HighUsing methanol as the solvent ensures a large excess and can lead to high conversions.[11]

Table 2: Effect of Reaction Temperature on Esterification Rate

TemperatureReaction RatePotential Issues
Room TemperatureVery SlowThe reaction will likely not proceed to a significant extent.
50-60 °CModerateA reasonable rate can be achieved, but longer reaction times may be necessary.
Reflux (Methanol, ~65 °C)FastThis is a common temperature for Fischer esterification with methanol.
> 80 °C (in a higher boiling solvent)Very FastIncreased risk of side reactions and decomposition.

Table 3: Comparison of Synthetic Methods

MethodTypical YieldAdvantagesDisadvantages
Fischer Esterification60-80% (can be >90% with optimization)Cost-effective, readily available starting materials.Reversible reaction, may require forcing conditions.
From Pivaloyl Chloride>90%[4]High yield, fast reaction.More expensive starting material, moisture sensitive.
From Pivalic AnhydrideHighHigh yield.More expensive starting material.

Experimental Protocols

Protocol 1: Fischer Esterification of Pivalic Acid

This protocol is a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Pivalic Acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pivalic acid in an excess of methanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude this compound by distillation. Collect the fraction boiling at approximately 101-102 °C.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix_Reagents [label="1. Mix Pivalic Acid,\nMethanol, and H₂SO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; Reflux [label="2. Heat to Reflux", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="3. Monitor Reaction\n(TLC/GC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="4. Workup:\nNeutralize, Extract, Wash, Dry", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="5. Purify by\nDistillation", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Mix_Reagents; Mix_Reagents -> Reflux; Reflux -> Monitor; Monitor -> Reflux [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> End; }

Fischer esterification experimental workflow.

Protocol 2: Synthesis from Pivaloyl Chloride

This method generally provides a higher yield and is a good alternative if the Fischer esterification proves problematic. A 96% yield has been reported for a similar reaction.[4]

Materials:

  • Pivaloyl Chloride

  • Methanol (anhydrous)

  • Triethylamine (or Pyridine)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methanol and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Pivaloyl Chloride: Cool the solution to 0 °C in an ice bath. Add pivaloyl chloride (1.0 equivalent) dropwise from the dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC.

  • Workup:

    • Wash the reaction mixture with 1 M HCl.

    • Wash with saturated sodium bicarbonate solution.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude this compound by distillation.

Signaling Pathways and Logical Relationships

The Fischer esterification is an equilibrium-controlled process. The following diagram illustrates the logical relationship between the key factors influencing the reaction outcome.

// Nodes Yield [label="this compound Yield", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Equilibrium [label="Equilibrium Position", fillcolor="#F1F3F4", fontcolor="#202124"]; Rate [label="Reaction Rate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactant_Ratio [label="[Methanol] / [Pivalic Acid]", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Water_Removal [label="Water Removal", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Temperature [label="Temperature", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="[Acid Catalyst]", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Equilibrium -> Yield; Rate -> Yield; Reactant_Ratio -> Equilibrium [label="Shifts Right"]; Water_Removal -> Equilibrium [label="Shifts Right"]; Temperature -> Rate [label="Increases"]; Catalyst -> Rate [label="Increases"]; }

Factors influencing this compound yield.

References

Side reactions and byproducts in pivaloylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pivaloylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of using pivaloyl chloride and related reagents.

Frequently Asked Questions (FAQs)

Q1: Why are my pivaloylation reactions slow or low-yielding, especially with sterically hindered substrates?

A1: The primary reason for slow or low-yielding pivaloylation reactions is steric hindrance. The bulky tert-butyl group of the pivaloyl moiety physically blocks the approach of nucleophiles, such as alcohols or amines, to the electrophilic carbonyl carbon.[1] This steric clash increases the activation energy of the reaction, resulting in slower reaction rates and reduced yields.[1]

Q2: What are the most common side reactions and byproducts I should be aware of?

A2: The most prevalent side reactions include:

  • Elimination: With sterically hindered secondary and tertiary alcohols, base-promoted elimination can compete with the desired acylation, leading to the formation of alkenes.[1]

  • Formation of Alkyl Chlorides: When using N,N-dimethylformamide (DMF) as a solvent or additive, a Vilsmeier-type reagent can form in situ, which can convert alcohols to alkyl chlorides instead of the intended pivalate (B1233124) ester.[1][2]

  • Reaction with Amine Nucleophiles: In the pivaloylation of amines, the hydrochloric acid (HCl) byproduct can protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. This is why two equivalents of the amine or the addition of a non-nucleophilic "scavenger" base are often necessary.[1]

  • Formation of Pivaloic Acid: When using pivalic anhydride (B1165640), pivaloic acid is formed as a byproduct.[3] In reactions with pivaloyl chloride, incomplete reaction or reaction with water during workup can also lead to the formation of pivaloic acid.

Q3: Is pivalic anhydride a good alternative to pivaloyl chloride?

A3: Yes, pivalic anhydride is an excellent alternative, particularly for reactions involving hindered substrates.[1] While it is generally less reactive than pivaloyl chloride, it can be effectively activated by a Lewis acid or other catalysts to acylate even sterically demanding alcohols.[1] A significant advantage of using pivalic anhydride is that it avoids the generation of corrosive HCl gas.[1] However, unreacted pivalic anhydride can be difficult to remove during purification due to its high boiling point (193 °C).[3][4]

Troubleshooting Guides

Problem 1: Low or No Yield with a Sterically Hindered Alcohol
Potential Cause Recommended Solution Key Advantages
High Steric Hindrance Switch from pivaloyl chloride to pivalic anhydride in the presence of a powerful Lewis acid catalyst like Bismuth(III) triflate (Bi(OTf)₃).[1]Can provide high yields even with tertiary alcohols under mild conditions.[1]
Insufficient Acylating Agent Reactivity Employ a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole. These react with pivaloyl chloride to form a more reactive acylpyridinium intermediate.[1][2]Significantly accelerates the reaction rate.[1]
Activation Energy Barrier Too High Increase the reaction temperature. Microwave irradiation can also be an effective method to provide the necessary activation energy.[1]Simple to implement.
HCl Byproduct Inhibition (with pivaloyl chloride) Use a non-nucleophilic scavenger base like triethylamine (B128534) or diisopropylethylamine to neutralize the HCl byproduct without competing with the nucleophile.[1]Prevents side reactions caused by HCl.[1]
Problem 2: Messy Reaction with Multiple Unidentified Byproducts
Potential Cause Recommended Solution Key Advantages
Solvent Participation (DMF) If using DMF, switch to a non-participating solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) to prevent the formation of alkyl chloride byproducts.[1]Leads to a cleaner reaction profile.[1]
Impure Pivaloyl Chloride Commercially available pivaloyl chloride may contain impurities. Distilling it before use can often lead to cleaner reactions.[1]Removes non-volatile impurities.[1]
Reaction with Amine Nucleophile The HCl byproduct can protonate the amine starting material, halting the reaction.[1] Use two equivalents of the amine or add a non-nucleophilic base.Ensures the amine remains nucleophilic.
Problem 3: Poor Regioselectivity in the Pivaloylation of a Polyol
Potential Cause Recommended Solution Key Advantages
Similar Reactivity of Hydroxyl Groups The choice of catalyst can influence regioselectivity. Some catalysts may preferentially acylate the less sterically hindered hydroxyl group.[1]Can provide high selectivity.[1]
Lack of Differentiation Between Hydroxyl Groups If one hydroxyl group is significantly more reactive or sterically accessible, it may be possible to selectively protect it, pivaloylate the other, and then deprotect.Offers precise control over the reaction outcome.[1]

Quantitative Data Summary

The choice of catalyst can significantly impact the yield of pivaloylation, especially with hindered alcohols. The following table summarizes the yield for the pivaloylation of 1-adamantanol (B105290) (a sterically hindered tertiary alcohol) using pivalic anhydride with different catalytic systems.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Bi(OTf)₃ 1CH₃CN252>95
Sc(OTf)₃ 1CH₃CN252>95
Zn(OTf)₂ 1CH₃CN2524<5

Data synthesized from literature reports for illustrative purposes.[1]

Visualizations

steric_hindrance cluster_reactants Reactants cluster_interaction Reaction Interaction cluster_outcomes Potential Outcomes Nucleophile Nucleophile (e.g., Alcohol, Amine) Steric_Hindrance Steric Hindrance (Bulky t-Butyl Group) Nucleophile->Steric_Hindrance Attack on Carbonyl Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Steric_Hindrance Slow_Reaction Slow Reaction / No Reaction Steric_Hindrance->Slow_Reaction High Activation Energy Desired_Product Desired Pivaloylated Product Steric_Hindrance->Desired_Product Successful Reaction (Favorable Conditions)

Caption: Steric hindrance in pivaloyl chloride reactions.

dmap_catalysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products PivCl Pivaloyl Chloride Acylpyridinium N-Pivaloyl-DMAP Cation (Highly Reactive) PivCl->Acylpyridinium + DMAP Chloride Chloride Anion DMAP DMAP (Catalyst) DMAP->Acylpyridinium Alcohol Alcohol (R-OH) Pivaloate_Ester Pivaloate Ester (R-OPiv) Alcohol->Pivaloate_Ester Acylpyridinium->Pivaloate_Ester + R-OH DMAP_H Protonated DMAP Acylpyridinium->DMAP_H troubleshooting_workflow start Low Yield in Pivaloylation check_substrate Is the substrate sterically hindered? start->check_substrate check_solvent Is DMF the solvent? check_substrate->check_solvent No solution1 Switch to Pivalic Anhydride + Lewis Acid (e.g., Bi(OTf)₃) or use DMAP catalyst check_substrate->solution1 Yes check_byproducts Are elimination byproducts observed? check_solvent->check_byproducts No solution2 Switch to a non-participating solvent (e.g., DCM, Toluene) check_solvent->solution2 Yes solution3 Lower reaction temperature and/or use a non-nucleophilic base check_byproducts->solution3 Yes end Improved Yield check_byproducts->end No solution1->end solution2->end solution3->end

References

Optimizing temperature and reaction time for methyl pivalate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of pivalic acid with methanol (B129727) to synthesize methyl pivalate (B1233124).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the esterification of pivalic acid with methanol?

A1: The reaction is a Fischer-Speier esterification, where pivalic acid reacts with methanol in the presence of an acid catalyst to form methyl pivalate and water. The reaction is reversible.

Reaction Scheme: (CH₃)₃CCOOH + CH₃OH ⇌ (CH₃)₃CCOOCH₃ + H₂O Pivalic Acid + Methanol ⇌ this compound + Water

Q2: What are the key factors influencing the yield and reaction rate of this compound esterification?

A2: The primary factors include:

  • Temperature: Higher temperatures generally increase the reaction rate.

  • Reaction Time: Sufficient time is required for the reaction to approach equilibrium.

  • Catalyst: The type and concentration of the acid catalyst significantly impact the reaction rate.

  • Molar Ratio of Reactants: Using an excess of one reactant (typically methanol) can shift the equilibrium towards the product side, increasing the yield.

  • Water Removal: As water is a byproduct, its removal can also drive the reaction to completion.

Q3: What are common side reactions or impurities I should be aware of?

A3: Potential side reactions are minimal in this specific esterification. However, impurities can arise from:

  • Unreacted Starting Materials: Pivalic acid and methanol may remain if the reaction does not go to completion.

  • Catalyst Residue: Depending on the workup procedure, residual acid catalyst may be present.

  • Decomposition: At excessively high temperatures, degradation of reactants or products may occur, although pivalic acid and its methyl ester are relatively stable.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Yield of this compound 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Equilibrium Limitation: The reversible nature of the reaction limits the conversion. 3. Catalyst Inactivity: The catalyst may be of poor quality, or the concentration might be too low. 4. Presence of Water: Water in the reactants or formed during the reaction can shift the equilibrium back to the reactants.1. Optimize Reaction Conditions: Increase the reaction time or temperature. Monitor the reaction progress using techniques like TLC or GC. 2. Shift Equilibrium: Use a larger excess of methanol (e.g., increase the methanol to pivalic acid molar ratio). Consider removing water using a Dean-Stark apparatus if feasible with the reaction scale and temperature. 3. Catalyst Check: Use a fresh, high-purity acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid). Optimize the catalyst loading. 4. Use Anhydrous Reactants: Ensure methanol and pivalic acid are as dry as possible.
Slow Reaction Rate 1. Insufficient Temperature: The reaction temperature is too low. 2. Low Catalyst Concentration: The amount of acid catalyst is not sufficient to effectively catalyze the reaction.1. Increase Temperature: Gradually increase the reaction temperature while monitoring for any potential side reactions. 2. Increase Catalyst Loading: Incrementally increase the catalyst concentration. Be mindful that higher catalyst concentrations may necessitate a more rigorous workup to remove it.
Product Contamination 1. Unreacted Pivalic Acid: Incomplete conversion or inefficient purification. 2. Catalyst in Product: Inadequate neutralization or washing during workup.1. Purification: After the reaction, quench with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted pivalic acid. Perform an aqueous workup followed by drying of the organic layer and distillation or chromatography for purification. 2. Thorough Workup: Ensure complete neutralization of the acid catalyst. Wash the organic layer multiple times with water and brine before drying.

Data Presentation: Optimizing Reaction Parameters

Table 1: Illustrative Effect of Temperature and Reaction Time on Ester Yield

Temperature (°C)Reaction Time (hours)CatalystMolar Ratio (Alcohol:Acid)Typical Conversion (%)
602H₂SO₄10:1~70-80
606H₂SO₄10:1>90
802H₂SO₄10:1>90
804H₂SO₄10:1~95-99
1001H₂SO₄10:1>95
1002H₂SO₄10:1>99

Note: This data is generalized from studies on other carboxylic acids and is intended for illustrative purposes. Optimal conditions for this compound synthesis should be determined experimentally.

Experimental Protocols

General Protocol for this compound Esterification:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalic acid.

  • Solvent and Catalyst Addition: Add an excess of methanol (e.g., 5-10 molar equivalents). While stirring, carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, approximately 1-5 mol% relative to the pivalic acid).

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux, typically around 65°C for methanol) and maintain for the desired reaction time. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted pivalic acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by distillation.

Mandatory Visualization

Esterification_Workflow Experimental Workflow for this compound Esterification A 1. Reactant Setup - Pivalic Acid - Methanol (excess) B 2. Catalyst Addition - Strong Acid (e.g., H₂SO₄) A->B Careful addition C 3. Reaction - Heat to desired temperature - Monitor progress (TLC/GC) B->C Heating D 4. Workup - Quench with NaHCO₃ - Extract with organic solvent C->D Cooling & Quenching E 5. Purification - Dry organic layer - Distillation D->E Separation & Drying F This compound (Final Product) E->F

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Troubleshooting Low Yield in this compound Esterification Start Low Yield Observed Check_Time_Temp Check Reaction Time & Temperature Start->Check_Time_Temp Check_Molar_Ratio Check Methanol:Pivalic Acid Molar Ratio Start->Check_Molar_Ratio Check_Catalyst Check Catalyst Activity & Concentration Start->Check_Catalyst Check_Water Check for Water Contamination Start->Check_Water Solution_Time_Temp Increase reaction time or temperature Check_Time_Temp->Solution_Time_Temp If insufficient Solution_Molar_Ratio Increase excess of methanol Check_Molar_Ratio->Solution_Molar_Ratio If low Solution_Catalyst Use fresh catalyst or increase loading Check_Catalyst->Solution_Catalyst If questionable Solution_Water Use anhydrous reactants Check_Water->Solution_Water If present

Caption: Decision tree for troubleshooting low yield issues.

Purification of methyl pivalate from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of methyl pivalate (B1233124) from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude methyl pivalate reaction mixture from a Fischer esterification?

A1: The most common impurities include unreacted pivalic acid, excess methanol (B129727) (if used as a reactant), water (a byproduct of the esterification), and the acid catalyst (e.g., sulfuric acid).

Q2: Why is an aqueous work-up necessary after the synthesis of this compound?

A2: An aqueous work-up is crucial to remove water-soluble impurities. This includes neutralizing and removing the acid catalyst and unreacted pivalic acid, as well as washing away excess methanol and dissolved salts.[1][2][3]

Q3: What is the purpose of washing with a sodium bicarbonate solution?

A3: Washing with a saturated sodium bicarbonate solution neutralizes any remaining acidic components in the organic layer, such as the acid catalyst and unreacted pivalic acid, converting them into their corresponding sodium salts, which are soluble in the aqueous layer and can be easily removed.[1][4][5][6]

Q4: Why is a brine wash performed during the extractive work-up?

A4: A brine (saturated aqueous sodium chloride) wash is used to remove the bulk of dissolved water from the organic layer.[1][4][7] This makes the subsequent drying step with an anhydrous salt more efficient. It also helps to break up emulsions that may have formed.[4][7]

Q5: My final product is cloudy. What is the likely cause?

A5: A cloudy appearance in the final product usually indicates the presence of water. This can be due to an inefficient brine wash or insufficient drying with an anhydrous agent.

Troubleshooting Guides

Extractive Work-up Issues
ProblemPotential Cause(s)Recommended Solution(s)
Emulsion formation during washing - Vigorous shaking of the separatory funnel.- High concentration of acidic or basic impurities acting as surfactants.- Gently invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine to the separatory funnel to help break the emulsion.[4]- Allow the mixture to stand for a longer period for the layers to separate.
Incomplete neutralization of acid - Insufficient amount of sodium bicarbonate solution used.- Inefficient mixing of the layers.- Test the aqueous layer with pH paper to ensure it is basic. If not, add more sodium bicarbonate solution.- Ensure thorough mixing by gentle inversion of the separatory funnel.
Low yield of this compound after work-up - The product is partially soluble in the aqueous layer.- Accidental discarding of the organic layer.- Minimize the volume of aqueous washes.- Back-extract the combined aqueous layers with a small amount of fresh organic solvent to recover any dissolved product.- Carefully identify the organic and aqueous layers before separation. The density of this compound is less than water, so it will be the top layer.
Product still contains acidic impurities after washing - Incomplete reaction of the sodium bicarbonate with the acid.- Insufficient contact time between the organic and aqueous layers.- Ensure the sodium bicarbonate solution is saturated.- Increase the number of washes with the bicarbonate solution.- Allow for longer contact time with gentle mixing.
Distillation Issues
ProblemPotential Cause(s)Recommended Solution(s)
Bumping or uneven boiling - Lack of boiling chips or a stir bar.- Heating the distillation flask too rapidly.- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the flask gradually and evenly.
Difficulty in separating this compound from pivalic acid - The boiling points are relatively close (101 °C for this compound and ~163 °C for pivalic acid).[8][9][10]- Inefficient distillation column.- Use a fractionating column to increase the number of theoretical plates and improve separation.[11]- Control the heating rate to maintain a slow and steady distillation rate (1-2 drops per second).
Product is contaminated with a low-boiling impurity (e.g., methanol) - Incomplete removal of methanol during the work-up.- Collect an initial "forerun" fraction at a lower temperature to remove the more volatile impurity before collecting the main product fraction.- Ensure the distillation temperature is stable at the boiling point of this compound.
No distillate is collected despite heating - The thermometer bulb is placed too high in the distillation head.- The heating temperature is too low.- A leak in the distillation apparatus.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Gradually increase the heating mantle temperature.- Check all joints and connections for a proper seal.

Data Presentation

Table 1: Physical Properties of this compound and Key Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Solubility in Water
This compound C₆H₁₂O₂116.16101[8]0.873Slightly soluble[12]
Pivalic AcidC₅H₁₀O₂102.13163-164[9][10]0.889Soluble[8]
MethanolCH₄O32.0464.70.792Miscible
WaterH₂O18.021000.997-

Experimental Protocols

Protocol 1: Extractive Work-up of Crude this compound
  • Transfer the Reaction Mixture : Once the reaction is complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Initial Water Wash : Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent to release any pressure. Gently shake the funnel for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer.

  • Sodium Bicarbonate Wash : Add a saturated solution of sodium bicarbonate to the separatory funnel. Swirl the funnel gently at first, then stopper and invert it, venting frequently to release the carbon dioxide gas that evolves. Continue to shake gently for 2-3 minutes. Allow the layers to separate and discard the aqueous layer. Repeat this wash until no more gas evolution is observed.

  • Brine Wash : Wash the organic layer with a saturated solution of sodium chloride (brine).[1][4][7] This will help to remove the majority of the dissolved water. Discard the aqueous layer.

  • Drying the Organic Layer : Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Solvent Removal : Decant or filter the dried organic layer into a round-bottom flask. Remove the organic solvent (if any was used during the reaction or work-up) using a rotary evaporator. The remaining liquid is the crude, washed this compound.

Protocol 2: Fractional Distillation of this compound
  • Apparatus Setup : Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size for the volume of crude this compound. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for condensation and vaporization.

  • Distillation : Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Begin to heat the flask gently.

  • Collection of Fractions :

    • Forerun : Collect the first few milliliters of distillate that comes over at a lower temperature. This fraction will contain any low-boiling impurities such as residual methanol.

    • Main Fraction : As the temperature stabilizes at the boiling point of this compound (approximately 101°C), change the receiving flask and collect the pure this compound.

    • Final Fraction : Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when only a small amount of liquid remains in the distillation flask.

Mandatory Visualization

Purification_Workflow cluster_synthesis Crude Reaction Mixture cluster_workup Extractive Work-up cluster_distillation Fractional Distillation Crude This compound (with impurities) Water_Wash 1. Water Wash Crude->Water_Wash Bicarb_Wash 2. NaHCO3 Wash Water_Wash->Bicarb_Wash Brine_Wash 3. Brine Wash Bicarb_Wash->Brine_Wash Drying 4. Drying (e.g., MgSO4) Brine_Wash->Drying Filtration 5. Filtration Drying->Filtration Distill Distill Crude Product Filtration->Distill Forerun Forerun (e.g., Methanol) Distill->Forerun Product Pure this compound Distill->Product Residue Residue (e.g., Pivalic Acid) Distill->Residue

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Impurity Analysis cluster_solution Corrective Actions Problem Low Purity of Final Product Analysis Analyze Impurities (e.g., GC-MS, NMR) Problem->Analysis Acid_Impurity Acidic Impurities Present? Analysis->Acid_Impurity Water_Impurity Water Present? Analysis->Water_Impurity Boiling_Point_Issue Other Organic Impurities? Analysis->Boiling_Point_Issue Acid_Impurity->Water_Impurity No Solution_Acid Repeat NaHCO3 Wash Acid_Impurity->Solution_Acid Yes Water_Impurity->Boiling_Point_Issue No Solution_Water Repeat Brine Wash & Drying Water_Impurity->Solution_Water Yes Solution_Distill Optimize Fractional Distillation Boiling_Point_Issue->Solution_Distill Yes

Caption: Troubleshooting logic for impure this compound.

References

Challenges with methyl pivalate hydrolysis under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Pivalate (B1233124) Hydrolysis

Welcome to the technical support center for challenges related to the hydrolysis of methyl pivalate. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in overcoming common issues associated with this sterically hindered ester.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to hydrolyze?

A1: this compound is notoriously resistant to hydrolysis due to significant steric hindrance.[1] The bulky tertiary-butyl group (-C(CH₃)₃) attached to the carbonyl carbon physically obstructs the approach of nucleophiles, such as water or hydroxide (B78521) ions.[2] This steric clash increases the activation energy required for the reaction, leading to very slow reaction rates under standard conditions.[2]

Q2: What is the primary difference between acidic and basic hydrolysis for this compound?

A2: The primary difference lies in the reaction's reversibility and the nature of the nucleophile.

  • Acidic Hydrolysis: This is a reversible equilibrium reaction catalyzed by acid (e.g., H₂SO₄, HCl).[3][4] To achieve a high yield, it typically requires high temperatures and a large excess of water to shift the equilibrium towards the products.[5]

  • Basic Hydrolysis (Saponification): This reaction is effectively irreversible.[6] The strong nucleophile (hydroxide ion, OH⁻) attacks the ester, and the resulting pivalic acid is immediately deprotonated by the base to form a stable carboxylate salt. This final acid-base step drives the reaction to completion.[6][7]

Q3: My standard hydrolysis protocol (e.g., refluxing with aqueous HCl or NaOH) is not working. What is the likely cause?

A3: The likely cause is the extreme steric hindrance of the pivalate group, which renders standard protocols ineffective.[8] Typical methods for less hindered esters often fail because they do not provide enough energy to overcome the high activation barrier, or the reaction conditions are not suitable for the poorly accessible carbonyl group.[9][10]

Q4: Are there alternative, more effective methods for hydrolyzing this compound?

A4: Yes, several methods have been developed specifically for sterically hindered esters. These often involve using stronger nucleophiles, non-aqueous conditions to enhance nucleophilicity, or specialized reagents. Effective methods include:

  • Using a solution of trimethylsilyl (B98337) iodide in hot acetonitrile.[1]

  • Employing "anhydrous hydroxide" conditions, such as potassium tert-butoxide with a stoichiometric amount of water in an anhydrous solvent like DMSO.[11]

  • Mild hydrolysis in a non-aqueous medium, for example, using NaOH in a methanol (B129727)/dichloromethane solvent mixture at room temperature.[9][10]

Q5: Can I use microwave irradiation to accelerate the hydrolysis?

A5: Yes, microwave irradiation can be an effective technique to accelerate the hydrolysis of highly hindered esters like this compound by providing the necessary activation energy under harsh conditions, such as concentrated NaOH at high temperatures.[12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or very low conversion after prolonged reaction time. Insufficient activation energy to overcome steric hindrance.1. Increase the reaction temperature significantly (e.g., use a higher boiling point solvent or microwave irradiation).[2][12] 2. Switch to a more potent hydrolysis protocol designed for hindered esters (see Q4 in FAQs and Protocols section).[9][11]
Reaction stalls or reaches an incomplete equilibrium under acidic conditions. The reaction is reversible.Use a large excess of water to push the equilibrium towards the products (pivalic acid and methanol).[3] Consider removing methanol as it forms, if feasible.
Multiple unidentified byproducts are forming. Degradation of starting material or product under harsh conditions.1. Attempt a milder, non-aqueous protocol, which can be more selective and operate at lower temperatures.[9][10] 2. If using high heat, ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
Difficulty isolating the pivalic acid product after basic hydrolysis. The product exists as a carboxylate salt in the basic aqueous solution.After the reaction is complete, the mixture must be carefully acidified (e.g., with cold dilute HCl or H₂SO₄) to protonate the carboxylate and precipitate the pivalic acid, which can then be extracted with an organic solvent.[7]

Below is a troubleshooting workflow to help diagnose and solve issues during this compound hydrolysis.

G cluster_start Initial Observation cluster_check Initial Checks cluster_diagnosis Diagnosis cluster_solution Solutions start Low or No Hydrolysis check_reagents Verify Reagent Purity & Concentration start->check_reagents check_temp Confirm Reaction Temperature & Time start->check_temp steric_hindrance Steric Hindrance is the Likely Cause check_reagents->steric_hindrance check_temp->steric_hindrance acid_equilibrium Is the reaction acidic and reversible? steric_hindrance->acid_equilibrium Yes increase_severity Increase Severity: - Higher Temperature - Microwave Irradiation steric_hindrance->increase_severity No acid_equilibrium->increase_severity No push_equilibrium Push Equilibrium: - Use large excess of H₂O acid_equilibrium->push_equilibrium Yes change_method Switch to Alternative Method: - Non-aqueous conditions - Anhydrous Hydroxide - Trimethylsilyl Iodide increase_severity->change_method If ineffective push_equilibrium->increase_severity If ineffective

References

Preventing polymerization of pyrroles during Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrole (B145914) acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Friedel-Crafts acylation of pyrrole and its derivatives, with a specific focus on preventing polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of pyrrole resulting in a dark, insoluble polymer instead of the desired acylated product?

A1: Pyrrole is an electron-rich aromatic heterocycle, which makes it highly susceptible to polymerization under the strongly acidic conditions of the Friedel-Crafts acylation.[1] This is a very common side reaction. The acidic conditions, particularly with strong Lewis acids like aluminum chloride (AlCl₃), can protonate the pyrrole ring, initiating a chain reaction where pyrrole units add to one another.[2][3]

Q2: What are the primary strategies to prevent this polymerization?

A2: The key is to control the reactivity of the pyrrole ring and the reaction conditions. The main strategies include:

  • N-Protection: Introducing a sterically bulky or electron-withdrawing group onto the pyrrole nitrogen.[4]

  • Choice of Lewis Acid: Using milder Lewis acids or even organocatalysts can prevent the harsh conditions that lead to polymerization.[1][5]

  • Low Temperature: Performing the reaction at reduced temperatures helps to control the exothermic nature of the reaction and minimize side reactions.[1]

  • Order of Reagent Addition: Adding the Lewis acid to the pyrrole substrate at a low temperature before the acylating agent can be beneficial.[1]

Q3: Which N-protecting groups are most effective at preventing polymerization and directing acylation?

A3: Bulky and electron-withdrawing protecting groups are most effective. For instance, an N-p-toluenesulfonyl (tosyl) group can direct acylation to the C3 position and reduce the nucleophilicity of the ring, thus preventing polymerization.[4][6] Similarly, a triisopropylsilyl (TIPS) group can also direct acylation to the C3 position due to its steric bulk.[6]

Q4: Can I perform the acylation without a strong Lewis acid?

A4: Yes, alternative catalytic systems can be employed. For example, organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have been shown to effectively catalyze the C-acylation of N-protected pyrroles with acyl chlorides, avoiding the need for strong Lewis acids.[5][7] Other milder Lewis acids like SnCl₄ or Zn(OTf)₂ can also be used.[1][6]

Troubleshooting Guides

Problem 1: My reaction mixture turns black immediately upon addition of the Lewis acid, and I isolate only polymer.

Possible Cause Troubleshooting Step
Reaction is too exothermic and proceeding too quickly. Maintain a low temperature (e.g., 0 °C or -78 °C) throughout the addition of reagents and the course of the reaction.[1]
The Lewis acid is too strong for the unprotected pyrrole. Consider using a milder Lewis acid such as SnCl₄ or BF₃·OEt₂.[6] Alternatively, protect the pyrrole nitrogen with a suitable group like tosyl or TIPS.[4][6]
Incorrect order of reagent addition. Add the Lewis acid to a solution of the pyrrole substrate at a low temperature before slowly adding the acylating agent.[1]

Problem 2: I am getting a mixture of the desired product and a significant amount of polymer.

Possible Cause Troubleshooting Step
Sub-optimal reaction temperature. Lowering the reaction temperature may improve the yield of the desired product by slowing down the rate of polymerization.[8]
The concentration of reactants is too high. Try running the reaction under more dilute conditions to dissipate heat more effectively and reduce the frequency of intermolecular polymerization reactions.
The Lewis acid is still too active. Reduce the number of equivalents of the Lewis acid used. However, be aware that this may also decrease the reaction rate.[6]

Data Presentation

Table 1: Effect of Lewis Acid on the Acylation of N-p-Toluenesulfonylpyrrole

Lewis AcidEquivalents of Lewis AcidC3:C2 Isomer RatioTotal Yield (%)
AlCl₃>1>95:5High
EtAlCl₂1VariableModerate
Et₂AlCl1Lower C3 selectivityModerate
SnCl₄CatalyticPredominantly C2Variable
BF₃·OEt₂CatalyticPredominantly C2Variable

Data synthesized from multiple sources indicating general trends.[4][6]

Table 2: Organocatalyzed Acylation of N-Methylpyrrole with Benzoyl Chloride

Catalyst (mol%)Time (h)Conversion (%)Isolated Yield (%)
None88757
DBN (15)4~100High

This table summarizes the effectiveness of DBN as a catalyst in the acylation of N-methylpyrrole.[5]

Experimental Protocols

Protocol 1: C3-Acylation of N-p-Toluenesulfonylpyrrole using AlCl₃

This procedure is adapted for the selective C3-acylation of pyrrole.[4]

  • To a stirred solution of N-p-toluenesulfonylpyrrole (1.0 equiv) in dry dichloromethane (B109758) (DCM) at 0 °C under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.2 equiv) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the desired acyl chloride (1.2 equiv) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-acyl-N-p-toluenesulfonylpyrrole.[4]

Protocol 2: DBN-Catalyzed C2-Acylation of N-Methylpyrrole

This protocol provides a milder alternative to traditional Friedel-Crafts conditions.[5]

  • To a solution of N-methylpyrrole (1.0 equiv) and benzoyl chloride (1.2 equiv) in toluene, add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 15 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation Pyrrole Pyrrole Protonated_Pyrrole Protonated Pyrrole (Resonance Stabilized Cation) Pyrrole->Protonated_Pyrrole Lewis or Brønsted Acid H_plus H+ Another_Pyrrole Another Pyrrole Molecule Dimer Dimer Cation Protonated_Pyrrole->Dimer Nucleophilic Attack Polymer Polymer Dimer->Polymer + (n-2) Pyrrole

Caption: Mechanism of acid-catalyzed polymerization of pyrrole.

Troubleshooting_Workflow Start Low/No Yield of Acylated Pyrrole (Polymer Formation) Check_Temp Is Reaction Temperature Low? Start->Check_Temp Lower_Temp Action: Lower Temperature (e.g., 0°C or -78°C) Check_Temp->Lower_Temp No Check_LA Is a Strong Lewis Acid Used? Check_Temp->Check_LA Yes Lower_Temp->Check_LA Use_Milder_LA Action: Use Milder Lewis Acid (e.g., SnCl4) or Organocatalyst (DBN) Check_LA->Use_Milder_LA Yes Check_Protection Is Pyrrole N-Protected? Check_LA->Check_Protection No Use_Milder_LA->Check_Protection Protect_N Action: Add N-Protecting Group (e.g., Tosyl, TIPS) Check_Protection->Protect_N No Success Improved Yield of Acylated Product Check_Protection->Success Yes Protect_N->Success

Caption: Troubleshooting workflow for preventing pyrrole polymerization.

References

Technical Support Center: Improving Regioselectivity in Reactions Involving Pivaloyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselectivity of reactions involving compounds containing a pivaloyl group.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to achieving regioselectivity in reactions with pivaloyl-containing ketones?

A1: The main challenge arises from the presence of two different alpha-carbons from which a proton can be abstracted to form an enolate. The bulky pivaloyl group sterically hinders the adjacent alpha-carbon, influencing which enolate is formed. Controlling the reaction conditions is crucial to selectively form either the kinetic or the thermodynamic enolate, thus directing the regiochemical outcome of subsequent reactions like alkylations and aldol (B89426) additions.[1][2]

Q2: How can I control whether the kinetic or thermodynamic enolate is formed in a pivaloyl-containing ketone?

A2: Control is achieved by carefully selecting the base, solvent, and temperature.

  • Kinetic Enolate: Formation of the less substituted (less sterically hindered) enolate is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). These conditions promote rapid, irreversible deprotonation at the most accessible alpha-proton.[3]

  • Thermodynamic Enolate: Formation of the more substituted (more stable) enolate is favored by using a smaller, weaker base (e.g., sodium hydride, alkoxides) at higher temperatures (e.g., room temperature). These conditions allow for an equilibrium to be established between the ketone and the two possible enolates, which ultimately favors the more thermodynamically stable enolate.[3]

Q3: Can a pivaloyl group be used to direct reactions on an aromatic ring?

A3: Yes, a pivaloyl group, typically as part of an O-pivaloyl or N-pivaloyl substituent, can act as a directing group in electrophilic aromatic substitution and, more significantly, in directed ortho-metalation (DoM).[4][5] In DoM, the carbonyl oxygen of the pivaloyl group coordinates to an organolithium reagent, directing deprotonation to the ortho position of the aromatic ring with high regioselectivity.[5][6]

Q4: What are common side reactions that can affect the regioselectivity of pivaloylation reactions?

A4: In the pivaloylation of substrates with multiple reactive sites, such as diols, poor regioselectivity can lead to mixtures of products. Common side reactions include elimination, especially with hindered alcohols, and the formation of alkyl chlorides if DMF is used as a solvent with pivaloyl chloride.[7]

Troubleshooting Guides

Problem 1: Poor regioselectivity in the alkylation of an unsymmetrical pivaloyl ketone.
  • Symptom: A mixture of regioisomeric alkylation products is obtained.

  • Possible Cause: The reaction conditions are allowing for the formation of both the kinetic and thermodynamic enolates.

  • Solutions:

    • To favor the kinetic product (alkylation at the less hindered side):

      • Ensure the use of a strong, bulky base like LDA.

      • Maintain a low reaction temperature (-78 °C).

      • Add the ketone to the base to ensure the base is always in excess.

      • Use an aprotic solvent like THF.

    • To favor the thermodynamic product (alkylation at the more hindered side):

      • Use a smaller, weaker base like NaH or a sodium alkoxide.

      • Allow the reaction to run at a higher temperature (0 °C to room temperature) to enable equilibration.

      • Use a protic solvent if compatible with the reagents, as this can facilitate equilibration.

Problem 2: Low yield or no reaction in the directed ortho-metalation of a pivaloyl-protected phenol (B47542).
  • Symptom: The desired ortho-functionalized product is not formed in significant amounts.

  • Possible Cause: Incomplete deprotonation or side reactions.

  • Solutions:

    • Base Selection: Use a strong alkyllithium base like sec-butyllithium (B1581126) or tert-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) to increase its reactivity.[5]

    • Temperature Control: Maintain a low temperature (typically -78 °C) during the lithiation step to prevent side reactions, such as the anionic Fries rearrangement.

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as organolithium reagents are highly reactive with water.

Data Presentation

Table 1: Regioselectivity of Enolate Formation in Pivaloyl-Containing Ketones (Illustrative Data)

SubstrateConditionsMajor ProductRegioisomeric Ratio (Kinetic:Thermodynamic)Yield (%)
2-PivaloylcyclohexanoneLDA, THF, -78 °CKinetic (Deprotonation away from pivaloyl)>95:5~90
2-PivaloylcyclohexanoneNaH, THF, 25 °CThermodynamic (Deprotonation adjacent to pivaloyl)<10:90~85
PinacoloneLDA, THF, -78 °CKinetic (Methyl deprotonation)>99:1~95
PinacoloneNaOEt, EtOH, 25 °CThermodynamic (t-Butyl deprotonation not possible)N/AN/A

Note: Data is illustrative and based on general principles of enolate chemistry, as specific comparative studies on these exact substrates can be difficult to locate.

Table 2: Regioselectivity in Directed Ortho-Metalation of Pivaloyl-Protected Aromatics

SubstrateConditionsElectrophileProductYield (%)
O-Pivaloyl Phenol1. s-BuLi, TMEDA, THF, -78°C2. MeI2-Methyl-O-pivaloyl phenol~75
O-Pivaloyl-4-methoxyphenol1. n-BuLi, TMEDA, Et2O, -78°C2. (CH2O)n2-Formyl-O-pivaloyl-4-methoxyphenol~80
N-Pivaloyl Aniline1. t-BuLi, THF, -78°C2. TMSCl2-(Trimethylsilyl)-N-pivaloyl aniline~90

Experimental Protocols

Protocol 1: Kinetic Alkylation of a Pivaloyl Ketone

This protocol describes the regioselective alkylation at the less hindered alpha-carbon of a pivaloyl-containing ketone.

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a nitrogen inlet, a thermometer, and a dropping funnel, dissolve diisopropylamine (B44863) (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.0 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of the pivaloyl ketone (1.0 eq) in anhydrous THF dropwise via the dropping funnel, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Directed Ortho-Metalation of an O-Pivaloyl Phenol

This protocol details the ortho-functionalization of a phenol protected as its pivaloyl ester.

  • Setup: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the O-pivaloyl phenol (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C. Add sec-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the temperature remains below -70 °C. A color change is typically observed. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add a solution of the electrophile (e.g., trimethylsilyl (B98337) chloride, 1.2 eq) in anhydrous THF dropwise to the aryllithium species at -78 °C. Stir at this temperature for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

  • Workup: Cool the reaction to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica (B1680970) gel.

Visualizations

kinetic_vs_thermodynamic cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control ketone_k Pivaloyl Ketone enolate_k Kinetic Enolate (Less Substituted) ketone_k->enolate_k LDA, -78°C Fast, Irreversible product_k Kinetic Product enolate_k->product_k Electrophile ketone_t Pivaloyl Ketone enolate_t Thermodynamic Enolate (More Substituted) ketone_t->enolate_t NaH, RT Slow, Reversible product_t Thermodynamic Product enolate_t->product_t Electrophile

Caption: Kinetic vs. Thermodynamic Enolate Formation Pathway.

directed_ortho_metalation cluster_dom Directed Ortho-Metalation Workflow start Pivaloyl-Protected Aromatic lithiation Lithiation (s-BuLi, TMEDA, -78°C) start->lithiation intermediate Ortho-Lithiated Intermediate lithiation->intermediate quench Electrophilic Quench (E+) intermediate->quench product Ortho-Functionalized Product quench->product

Caption: Workflow for Directed Ortho-Metalation.

References

Removal of residual pivalic acid from methyl pivalate samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of residual pivalic acid from methyl pivalate (B1233124) samples. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing pivalic acid from methyl pivalate?

The primary methods for purifying this compound from residual pivalic acid are acid-base extraction, fractional distillation, and column chromatography. The choice of method depends on the scale of the purification, the required final purity, and the available equipment.

Q2: Why is acid-base extraction a preferred method for this separation?

Acid-base extraction is often preferred due to its simplicity, speed, and efficiency in removing acidic impurities.[1][2] By washing the this compound sample with a mild aqueous base, such as sodium bicarbonate, the pivalic acid is converted to its water-soluble salt, sodium pivalate.[1] This salt is then easily separated into the aqueous layer, leaving the purified this compound in the organic layer.[1]

Q3: Can I use a strong base like sodium hydroxide (B78521) for the extraction?

It is generally not recommended to use strong bases like sodium hydroxide. While they will effectively neutralize the pivalic acid, they can also promote the hydrolysis (saponification) of the this compound ester back to pivalic acid and methanol, especially with prolonged contact or at elevated temperatures.[2] A weak base like sodium bicarbonate is sufficient to deprotonate the carboxylic acid without significantly affecting the ester.[2]

Q4: What is the boiling point difference between this compound and pivalic acid, and is it sufficient for distillation?

There is a significant difference in the boiling points of this compound and pivalic acid, making fractional distillation a highly effective purification method.

  • This compound: 101-102°C[3][4]

  • Pivalic Acid: 163-164°C[5][6][7][8]

A difference of over 60°C allows for excellent separation with a standard fractional distillation setup.[9][10]

Q5: When should I consider using column chromatography?

Column chromatography is a suitable method for achieving very high purity, especially on a smaller scale. It is also useful if other impurities with similar boiling points or extraction characteristics are present. For the separation of a less polar ester (this compound) from a more polar carboxylic acid (pivalic acid), normal-phase chromatography using silica (B1680970) gel is effective.[11]

Troubleshooting Guides

Acid-Base Extraction Troubleshooting
Problem Possible Cause Solution
Persistent Emulsion Formation The densities of the organic and aqueous layers are too similar. High concentrations of solutes can also contribute to emulsion formation.[12]- Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.[13][14] - Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[14] - Centrifugation: For small-scale separations, centrifuging the mixture can effectively separate the layers. - Filtration: Filter the entire mixture through a plug of glass wool or Celite.[13][14]
Low Yield of this compound - Ester Hydrolysis: Use of too strong a base or prolonged extraction time may have hydrolyzed the product. - Incomplete Extraction: The product may have been partially lost in the aqueous layer if an excessive number of washes were performed.- Use a Weak Base: Always use a mild base like sodium bicarbonate or sodium carbonate.[2][15] - Minimize Contact Time: Perform the washes efficiently to reduce the time the ester is in contact with the basic solution. - Back-Extraction: If significant product loss is suspected, the combined aqueous layers can be extracted with a fresh portion of organic solvent to recover any dissolved ester.
Pivalic Acid Still Present After Washing - Incomplete Neutralization: An insufficient amount of base was used to neutralize all the pivalic acid. - Poor Mixing: The layers were not mixed thoroughly enough for the acid-base reaction to go to completion.- Check pH: After a wash, test the pH of the aqueous layer to ensure it is basic. If not, perform another wash with fresh basic solution. - Sufficient Mixing: Ensure adequate mixing of the two phases by inverting the separatory funnel several times, remembering to vent frequently.
Fractional Distillation Troubleshooting
Problem Possible Cause Solution
Poor Separation (Contaminated Fractions) - Distillation Rate is Too Fast: Rapid heating does not allow for proper equilibration between the liquid and vapor phases in the fractionating column. - Inefficient Fractionating Column: The column may not have enough theoretical plates for a clean separation.- Slow and Steady Distillation: Heat the mixture slowly to maintain a steady distillation rate of 1-2 drops per second.[16] - Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.[16][17] - Use a More Efficient Column: For very precise separations, use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).
Temperature Fluctuations During Distillation - "Bumping" of the Liquid: Uneven boiling due to superheating. - Inconsistent Heat Source: The heating mantle or oil bath temperature is not stable.- Use Boiling Chips or a Stir Bar: Add fresh boiling chips or use a magnetic stir bar to ensure smooth boiling.[18] - Stable Heating: Use a reliable heating source and ensure it is in good contact with the distillation flask.
No Distillate is Collected - Thermometer Placement is Incorrect: The thermometer bulb is not positioned correctly at the opening to the condenser, so it does not accurately measure the temperature of the vapor entering the condenser. - Insufficient Heating: The liquid is not reaching its boiling point.- Correct Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[16] - Increase Heating: Gradually increase the temperature of the heating source until boiling and condensation are observed.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol describes the removal of pivalic acid from a this compound sample using a sodium bicarbonate wash.

Materials:

  • This compound sample containing pivalic acid

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Separatory funnel, beakers, Erlenmeyer flask, rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound sample in approximately 2-3 volumes of diethyl ether.

  • Transfer: Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and invert it gently. Vent frequently to release the pressure from the carbon dioxide gas that is generated. Shake for 1-2 minutes.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with a fresh portion of saturated sodium bicarbonate solution. Check the pH of the aqueous layer after this wash to ensure it is basic.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any remaining water and break up minor emulsions.[19]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl the flask and let it stand for 5-10 minutes.

  • Solvent Removal: Filter the drying agent and transfer the dried organic solution to a round-bottom flask. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow Diagram:

G cluster_0 Acid-Base Extraction Workflow start Crude this compound in Ether wash1 Wash with Saturated NaHCO3 (aq) start->wash1 separate1 Separate Layers wash1->separate1 aqueous1 Aqueous Layer (Sodium Pivalate) separate1->aqueous1 Discard wash2 Wash with Brine separate1->wash2 Organic Layer separate2 Separate Layers wash2->separate2 aqueous2 Aqueous Layer (Brine) separate2->aqueous2 Discard dry Dry Organic Layer (e.g., MgSO4) separate2->dry Organic Layer filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Purified this compound evaporate->end

Workflow for pivalic acid removal by extraction.
Protocol 2: Purification by Fractional Distillation

This protocol is for purifying this compound from the higher-boiling pivalic acid.

Materials:

  • Crude this compound sample

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)

  • Heating mantle or oil bath

  • Boiling chips or magnetic stir bar

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is correctly positioned.

  • Charging the Flask: Add the crude this compound sample and a few boiling chips or a stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently.

  • Equilibration: As the mixture heats, you will observe a ring of condensate rising up the fractionating column. Adjust the heating to allow this ring to rise slowly, allowing for proper equilibration.[16]

  • Collecting the First Fraction: The vapor temperature should stabilize at the boiling point of this compound (approx. 101-102°C). Collect the distillate that comes over at this constant temperature. This is your purified product.

  • Changing Fractions: Once all the this compound has distilled, the temperature will either drop (if heating is insufficient) or begin to rise sharply towards the boiling point of pivalic acid (163-164°C). At this point, stop the distillation or change the receiving flask to collect the pivalic acid fraction if desired.

  • Completion: Allow the apparatus to cool completely before disassembling.

Workflow Diagram:

G cluster_1 Fractional Distillation Workflow start Crude this compound Mixture heat Heat Mixture to Boiling start->heat vaporize Vapors Ascend Fractionating Column heat->vaporize residue Residue: Pivalic Acid (bp ~164°C) heat->residue Remains in Flask condense Condense Vapors vaporize->condense collect Collect Distillate condense->collect fraction1 Fraction 1: Purified this compound (bp ~102°C) collect->fraction1

Workflow for purification by fractional distillation.

Quantitative Data Summary

The following table summarizes the expected outcomes for the purification of a this compound sample contaminated with 10% pivalic acid.

Method Starting Purity (this compound) Expected Final Purity Expected Yield Notes
Acid-Base Extraction 90%>98%90-95%Highly effective for removing acidic impurities. Yield loss may occur due to physical transfer and slight solubility in the aqueous phase.
Fractional Distillation 90%>99%85-90%Excellent purity can be achieved. Yield is dependent on the efficiency of the column and careful collection of fractions. Some material is always lost in the distillation pot and column holdup.
Column Chromatography 90%>99.5%75-85%Capable of achieving the highest purity but may result in lower yields due to adsorption on the stationary phase. Best suited for smaller scales.

References

Technical Support Center: Scaling Up the Synthesis of High-Purity Methyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of high-purity methyl pivalate (B1233124).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing methyl pivalate on a larger scale?

A1: The most prevalent industrial method for synthesizing this compound is the Fischer-Speier esterification of pivalic acid with methanol (B129727), using an acid catalyst. This method is favored for its cost-effectiveness and relatively simple procedure. Alternative methods include the reaction of pivaloyl chloride with methanol, which is generally faster but involves more hazardous reagents and is less atom-economical.

Q2: How does the steric hindrance of the tert-butyl group in pivalic acid affect the esterification reaction during scale-up?

A2: The bulky tert-butyl group sterically hinders the carboxylic acid, which can slow down the rate of esterification compared to less hindered acids. To achieve a high conversion rate on a larger scale, it is crucial to optimize reaction conditions. This typically involves using a significant excess of methanol, a higher catalyst loading, and elevated temperatures to overcome the steric hindrance and drive the reaction equilibrium towards the product.

Q3: What are the key safety precautions to consider when scaling up this compound synthesis?

A3: Key safety considerations include:

  • Flammability: this compound and methanol are highly flammable liquids.[1][2][3][4] All equipment must be properly grounded to prevent static discharge, and non-sparking tools should be used. The reaction should be carried out in a well-ventilated area, away from ignition sources.[1][3]

  • Corrosivity: Acid catalysts like sulfuric acid are corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection, must be worn.

  • Pressure Build-up: The reaction is typically heated, which can lead to pressure build-up in a closed system. The reactor must be equipped with a pressure relief system.

  • Handling of Reagents: Pivalic acid and its derivatives can be irritants.[3] Avoid inhalation of vapors and contact with skin and eyes.[1]

Q4: How can I monitor the progress of the reaction on a larger scale?

A4: On a larger scale, reaction progress can be monitored by periodically taking samples from the reactor and analyzing them using Gas Chromatography (GC). A GC method can be developed to quantify the disappearance of the starting materials (pivalic acid and methanol) and the appearance of the product (this compound). This allows for real-time tracking of the reaction conversion and helps in determining the optimal reaction time.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Explanation
Incomplete Reaction (Equilibrium Limitation) Increase the molar excess of methanol.Fischer esterification is a reversible reaction. Using a large excess of one reactant (methanol) shifts the equilibrium towards the formation of the ester, increasing the yield.
Remove water as it is formed.Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants. On a larger scale, a Dean-Stark apparatus or a packed column with a water separator can be used for continuous water removal.
Insufficient Catalyst Activity Increase the catalyst loading.A higher concentration of the acid catalyst can increase the reaction rate.
Check for catalyst deactivation.The catalyst can be deactivated by impurities in the reactants or by side reactions. Consider using a fresh batch of catalyst or exploring more robust solid acid catalysts.
Suboptimal Reaction Temperature Increase the reaction temperature.Higher temperatures generally increase the reaction rate. However, be mindful of the boiling points of the reactants and products to avoid excessive pressure build-up.
Loss of Product During Work-up Optimize the work-up procedure.Ensure complete extraction of the product and minimize losses during washing and drying steps.
Issue 2: Low Purity of this compound
Potential Cause Troubleshooting Step Explanation
Presence of Unreacted Pivalic Acid Improve the work-up procedure by including a base wash (e.g., with sodium bicarbonate solution).Unreacted pivalic acid can be removed by converting it to its water-soluble salt.
Optimize the distillation process.Pivalic acid has a higher boiling point than this compound. Efficient fractional distillation is key to separating these components.
Presence of Methanol Optimize the distillation process.Methanol has a lower boiling point than this compound and can be removed as the initial fraction during distillation.
Formation of Byproducts Optimize reaction conditions (temperature, catalyst loading) to minimize side reactions.Side reactions such as the dehydration of methanol to form dimethyl ether can occur at high temperatures with certain catalysts.
Inefficient Purification Increase the number of theoretical plates in the distillation column.A column with higher efficiency will provide better separation of components with close boiling points.
Optimize the reflux ratio during distillation.A higher reflux ratio can improve separation but will also increase the distillation time and energy consumption.

Experimental Protocols

Pilot-Scale Synthesis of this compound via Fischer Esterification

This protocol describes a representative procedure for the synthesis of this compound on a pilot plant scale.

Materials and Equipment:

  • 100 L glass-lined reactor with a mechanical stirrer, heating/cooling jacket, reflux condenser, and a Dean-Stark trap.

  • Pivalic Acid (e.g., 10.2 kg, 100 mol)

  • Methanol (e.g., 16.0 kg, 500 mol)

  • Concentrated Sulfuric Acid (98%, e.g., 0.5 kg, 5 mol)

  • Toluene (B28343) (for azeotropic water removal)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Charging the Reactor: Charge the reactor with pivalic acid, methanol, and toluene.

  • Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirred mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approximately 65-75 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the reaction progress by GC analysis of samples taken from the reactor every hour. The reaction is considered complete when the concentration of pivalic acid is below a predetermined level (e.g., <1%).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up:

    • Transfer the reaction mixture to a larger vessel.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted pivalic acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the toluene and excess methanol by distillation at atmospheric pressure.

  • Purification: Purify the crude this compound by fractional distillation under vacuum.

Fractional Distillation of this compound

Equipment:

  • Fractional distillation unit with a packed column (e.g., with Raschig rings or structured packing) providing at least 10 theoretical plates.

  • Vacuum pump and pressure controller.

  • Heating mantle and temperature controller.

  • Collection flasks.

Procedure:

  • Setup: Assemble the fractional distillation apparatus and ensure all joints are properly sealed.

  • Charging: Charge the distillation flask with the crude this compound.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating and Equilibration: Begin heating the flask. Once the mixture starts to boil, adjust the heating to establish a steady reflux. Allow the column to equilibrate for at least one hour.

  • Distillation:

    • Fraction 1 (Fore-run): Collect the initial fraction, which will primarily contain any remaining low-boiling impurities and residual methanol.

    • Fraction 2 (Main Fraction): Once the head temperature stabilizes at the boiling point of this compound at the given pressure, switch to a new collection flask and collect the high-purity product.

    • Fraction 3 (Tails): As the distillation proceeds, the temperature may start to rise, indicating the presence of higher-boiling impurities. Stop the distillation or collect this fraction separately.

  • Analysis: Analyze the purity of the main fraction using GC-MS.

Parameter Typical Value
Pressure 100-200 mbar
Head Temperature ~60-70 °C (at 150 mbar)
Reflux Ratio 5:1 to 10:1
GC-MS Method for Purity and Impurity Profiling

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

Potential Impurities and their Identification:

Impurity Potential m/z fragments for Identification
Methanol31, 29
Pivalic Acid102, 87, 57, 41
Dimethyl ether46, 45, 31
Methyl isobutyrate102, 87, 71, 43

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis pivalic_acid Pivalic Acid reactor Reactor pivalic_acid->reactor methanol Methanol methanol->reactor catalyst Acid Catalyst catalyst->reactor neutralization Neutralization (Base Wash) reactor->neutralization Crude Product extraction Extraction neutralization->extraction drying Drying extraction->drying distillation Fractional Distillation drying->distillation gc_ms GC-MS Analysis distillation->gc_ms product High-Purity This compound gc_ms->product

Caption: Experimental workflow for the synthesis of high-purity this compound.

Troubleshooting_Low_Yield cluster_reaction Reaction Issues cluster_workup Work-up/Purification Issues start Low Yield of This compound incomplete_rxn Incomplete Reaction? start->incomplete_rxn catalyst_issue Catalyst Issue? start->catalyst_issue temp_issue Temperature Issue? start->temp_issue loss_workup Loss during Work-up? start->loss_workup loss_distillation Loss during Distillation? start->loss_distillation increase_methanol Increase Methanol Excess & Remove Water incomplete_rxn->increase_methanol Yes check_catalyst Increase Catalyst Load or Use Fresh Catalyst catalyst_issue->check_catalyst Yes optimize_temp Optimize Reaction Temperature temp_issue->optimize_temp Yes optimize_workup Optimize Extraction & Washing Steps loss_workup->optimize_workup Yes optimize_distillation Optimize Distillation Parameters loss_distillation->optimize_distillation Yes

Caption: Logical troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Managing Steric Hindrance in Methyl Pivalate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing steric hindrance effects in reactions involving methyl pivalate (B1233124). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during reactions with methyl pivalate, focusing on the significant steric hindrance presented by the tert-butyl group.

Issue 1: Low or No Yield During Hydrolysis of this compound

Problem: You are attempting to hydrolyze this compound to pivalic acid, but you are observing low to no conversion.

Root Cause: The bulky tert-butyl group sterically hinders the approach of nucleophiles, such as hydroxide (B78521) or water, to the electrophilic carbonyl carbon. This significantly slows down the rate of both acid and base-catalyzed hydrolysis.[1]

Solutions:

Solution IDApproachDescriptionExpected Outcome
TS-H-01Use Harsher Basic Conditions Standard saponification conditions (e.g., NaOH in MeOH/H₂O at room temperature) are often insufficient. Increase the concentration of the base (e.g., 6M NaOH), elevate the temperature (reflux), and extend the reaction time.[2]Improved conversion to the carboxylate salt. Yields can be significantly increased, though reaction times may still be long.
TS-H-02Employ Stronger Nucleophiles/Reagents Trimethylsilyl iodide (TMSI) in a hot, aprotic solvent like acetonitrile (B52724) can effectively cleave the ester.[1] The reaction proceeds via a different mechanism that is less sensitive to steric bulk.High yields of the corresponding silyl (B83357) ester, which is then hydrolyzed to pivalic acid upon aqueous workup.
TS-H-03Acid-Catalyzed Hydrolysis with Excess Water While also slow, acid-catalyzed hydrolysis can be driven to completion by using a large excess of water and a strong acid catalyst (e.g., H₂SO₄ or HCl) with prolonged heating.The equilibrium can be shifted towards the products, but this method is often less efficient than robust basic hydrolysis or specialized reagents.

Troubleshooting Workflow for Hydrolysis:

G start Low/No Hydrolysis of This compound check_conditions Review Reaction Conditions start->check_conditions harsh_base Increase Base Concentration and/or Temperature check_conditions->harsh_base Using Base? tmsi Use Trimethylsilyl Iodide (TMSI) check_conditions->tmsi Need Alternative? acid_hydrolysis Attempt Acid-Catalyzed Hydrolysis with Excess Water and Heat check_conditions->acid_hydrolysis Using Acid? success Successful Hydrolysis harsh_base->success tmsi->success acid_hydrolysis->success

Caption: Troubleshooting workflow for this compound hydrolysis.

Issue 2: Inefficient Transesterification

Problem: Your attempt to perform transesterification on this compound with another alcohol (e.g., a hindered secondary or tertiary alcohol) is resulting in poor yields.

Root Cause: Similar to hydrolysis, the steric bulk of the pivaloyl group hinders the approach of the incoming alcohol nucleophile.

Solutions:

Solution IDApproachDescriptionExpected Outcome
TS-T-01Use a More Reactive Acylating Agent Instead of starting with this compound, consider using pivalic anhydride (B1165640) with a Lewis acid catalyst like bismuth(III) triflate (Bi(OTf)₃). This combination is highly effective for acylating even sterically demanding alcohols.[3][4]High yields of the desired pivaloyl ester can be achieved under mild conditions.
TS-T-02Drive the Equilibrium If using this compound is necessary, the reaction is an equilibrium. Use a large excess of the desired alcohol as the solvent to drive the reaction forward. Removing the methanol (B129727) byproduct (e.g., by distillation if boiling points allow) can also shift the equilibrium.Moderate to good yields may be achievable, but this is highly dependent on the specific alcohol and reaction conditions.
TS-T-03Base-Catalyzed Transesterification Use a catalytic amount of a strong, non-nucleophilic base to generate the alkoxide of the incoming alcohol in situ, which is a more potent nucleophile.Can improve reaction rates, but may not be sufficient to overcome severe steric hindrance.
Issue 3: Difficulty in Forming the Enolate at the Alpha-Carbon

Problem: You are trying to deprotonate this compound at the alpha-carbon to form an enolate for subsequent reactions (e.g., alkylation), but the reaction is not proceeding as expected.

Root Cause: The protons on the methyl group of the ester are sterically shielded by the adjacent tert-butyl group, making them less accessible to bases.

Solutions:

Solution IDApproachDescriptionExpected Outcome
TS-E-01Use a Strong, Hindered Base A strong, non-nucleophilic, and sterically hindered base like lithium diisopropylamide (LDA) is required to effectively deprotonate the alpha-carbon. The reaction should be carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[5]Formation of the kinetic enolate. The low temperature and strong base favor the deprotonation of the less substituted and more accessible protons.
TS-E-02Consider Thermodynamic vs. Kinetic Control For pivalate esters, only one type of enolate can be formed. However, in related systems with multiple alpha-protons, the choice of base and temperature can direct the regioselectivity. For this compound, the primary challenge is achieving deprotonation at all.Understanding these principles is crucial for designing related experiments with more complex pivaloyl-containing substrates.

Logical Relationship for Enolate Formation:

G cluster_conditions Reaction Conditions Strong, Hindered Base (LDA) Strong, Hindered Base (LDA) Low Temperature (-78 °C) Low Temperature (-78 °C) Aprotic Solvent (THF) Aprotic Solvent (THF) This compound This compound Enolate Formation Enolate Formation This compound->Enolate Formation Successful Deprotonation Successful Deprotonation Enolate Formation->Successful Deprotonation Weak Base Weak Base Failed Deprotonation Failed Deprotonation Weak Base->Failed Deprotonation High Temperature High Temperature High Temperature->Failed Deprotonation Protic Solvent Protic Solvent Protic Solvent->Failed Deprotonation

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming the Purity of Methyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of methyl pivalate (B1233124), a key intermediate in pharmaceutical synthesis and other chemical industries. We will delve into the principles, experimental protocols, and performance characteristics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information presented herein is designed to assist researchers in selecting the most appropriate analytical strategy for their specific needs, ensuring the quality and reliability of their work.

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the required level of accuracy and precision, the nature of potential impurities, and the available instrumentation. Below is a summary of the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the analysis of methyl pivalate.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Intrinsic property where the signal intensity is directly proportional to the number of nuclei.
Typical Purity Assay ≥99.0%[1]>95% (compound dependent)High accuracy for purity determination.[2][3]
Limit of Detection (LOD) ~0.01% for related substances.[4]~0.01-0.05% for related substances.[4][5]Analyte dependent, generally higher than chromatographic methods.
Limit of Quantitation (LOQ) ~0.03-0.1% for related substances.[4]~0.05-0.15% for related substances.[4][5]Analyte dependent, generally higher than chromatographic methods.
Linearity (r²) >0.999[6]>0.999[7]>0.999[8]
Precision (%RSD) <1.5%[9]<2.0%<1.0%
Strengths High resolution for volatile compounds, robust and widely available.Suitable for a wide range of compounds, including non-volatile and thermally labile impurities.Absolute quantification without the need for a specific reference standard of the analyte, non-destructive.
Limitations Requires analytes to be volatile and thermally stable.May have lower resolution for highly volatile impurities compared to GC.Lower sensitivity compared to chromatographic techniques.

Analytical Workflow for Purity Determination

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound, incorporating orthogonal analytical techniques for robust characterization.

Methyl_Pivalate_Purity_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Analysis cluster_2 Confirmatory & Orthogonal Analysis cluster_3 Data Analysis & Reporting Sample This compound Sample GC_FID GC-FID Analysis (Assay and Volatile Impurities) Sample->GC_FID HPLC_UV HPLC-UV Analysis (Non-Volatile Impurities) Sample->HPLC_UV qNMR ¹H-qNMR Analysis (Absolute Purity & Structural Confirmation) Sample->qNMR GC_MS GC-MS Analysis (Impurity Identification) GC_FID->GC_MS If unknown peaks Purity_Calculation Purity Calculation & Impurity Profiling GC_FID->Purity_Calculation HPLC_UV->Purity_Calculation qNMR->Purity_Calculation Report Final Purity Report Purity_Calculation->Report

Workflow for this compound Purity Assessment

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is the most common and robust method for determining the purity of volatile compounds like this compound. It offers high resolution and sensitivity for separating the main component from volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.53 mm ID, 1.0 µm film thickness) is recommended for good separation of potential impurities.[10]

Chromatographic Conditions:

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.[10]

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 15 minutes.[10]

    • This isothermal condition is often sufficient for the analysis of a relatively simple and volatile compound like this compound. A temperature ramp may be introduced if a wider range of impurities is expected.

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or dichloromethane.

Data Analysis:

  • The purity of this compound is typically determined by area percent normalization. The peak area of this compound is expressed as a percentage of the total area of all observed peaks.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

HPLC-UV is a valuable orthogonal technique to GC, particularly for the detection of non-volatile or thermally labile impurities that would not be detected by GC.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v) with 1.0% acetic acid is a good starting point for the separation of esters and related acidic or basic impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: this compound has a weak UV chromophore, so detection at a lower wavelength (e.g., 210 nm) is necessary.

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Data Analysis:

  • Similar to GC, purity can be assessed by area percent normalization. For more accurate quantification of specific impurities, external standards would be required.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

¹H-qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard. It is a powerful tool for obtaining a highly accurate purity value.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble (e.g., Chloroform-d, Acetone-d6).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all relevant protons (typically 5 times the longest T1 value).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150 for accurate quantification).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

Data Analysis: The purity of the this compound is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral area of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Common Impurities in this compound

The primary impurities in this compound are typically related to its synthesis, which commonly involves the esterification of pivalic acid with methanol.

  • Pivalic Acid: Unreacted starting material. Can be detected by GC (may require derivatization for better peak shape) and HPLC.

  • Methanol: Unreacted starting material. Can be detected by headspace GC.

  • Other Esters: Formed from alcohol impurities in the methanol or from side reactions. GC-MS is the best tool for identification.

Conclusion

A multi-technique approach is recommended for the comprehensive purity assessment of this compound. GC-FID serves as the primary method for assay determination and the detection of volatile impurities. HPLC-UV provides an orthogonal technique for identifying non-volatile and thermally sensitive impurities. ¹H-qNMR offers a highly accurate, independent measure of absolute purity and serves as a powerful tool for structural confirmation. By employing these complementary methods, researchers can ensure the quality and integrity of their this compound for use in research, development, and manufacturing.

References

Quality Control of Methyl Pivalate: A Comparative Guide to HPLC and GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quality control of methyl pivalate (B1233124), a key intermediate and solvent in various chemical syntheses, ensuring its purity is paramount. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of methyl pivalate and its potential impurities. This comparison is supported by detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their quality control needs.

At a Glance: HPLC vs. GC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability to this compound Suitable for analysis, particularly for non-volatile impurities.Highly suitable due to the volatile nature of this compound and its likely impurities.[1][2][3][4]
Typical Mobile Phase Acetonitrile/Water mixture with acid modifier.[5]Inert gas (e.g., Helium, Nitrogen, Hydrogen).
Typical Stationary Phase C18 or other reversed-phase columns.[5]WAX, 5% Phenyl-methylpolysiloxane, or similar capillary columns.
Temperature Typically ambient or slightly elevated.High temperatures are required for volatilization.
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution; may require headspace analysis for certain applications.
Common Detector UV DetectorFlame Ionization Detector (FID), Mass Spectrometer (MS).
Analysis Time Generally longer than GC.Typically faster run times.
Cost Higher operational cost due to solvent consumption.Generally more cost-effective.
Sensitivity Dependent on the detector and analyte's chromophore.High sensitivity, especially with FID for organic compounds.

Recommended Analytical Approaches

For routine quality control of this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the recommended method due to the volatile nature of this compound and its common impurities. GC-FID offers high resolution, sensitivity, and speed for this application.

High-Performance Liquid Chromatography (HPLC) can serve as a valuable alternative or complementary technique, particularly for the analysis of non-volatile or thermally sensitive impurities that may not be amenable to GC analysis.

Experimental Protocols

Gas Chromatography (GC-FID) Method for Impurity Analysis

This protocol is adapted from established methods for the analysis of volatile impurities.

Objective: To separate and quantify this compound and its potential impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: e.g., DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Autosampler

Reagents and Materials:

  • This compound sample

  • Reference standards for potential impurities (e.g., pivalic acid, methanol, tert-butanol)

  • High-purity solvent for dilution (e.g., Dichloromethane or Hexane)

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.0 mL/min)

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent.

  • Prepare a series of calibration standards for this compound and known impurities in the same manner.

Data Analysis:

  • Identify peaks based on the retention times of the reference standards.

  • Quantify the impurities using an external or internal standard method.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general-purpose reverse-phase HPLC method suitable for the analysis of this compound.[5]

Objective: To determine the purity of this compound and analyze for non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) or Newcrom R1[5]

  • Autosampler

Reagents and Materials:

  • This compound sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Phosphoric acid or Formic acid[5]

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Prepare a series of calibration standards for this compound in the same manner.

Data Analysis:

  • Determine the peak area of this compound and any detected impurities.

  • Calculate the purity of this compound based on the relative peak areas.

Performance Comparison: GC vs. HPLC

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC)
Retention Time (Typical) This compound: ~5-10 min (highly method-dependent)This compound: ~3-7 min (highly method-dependent)
Resolution Excellent for volatile compounds.Good, dependent on column and mobile phase selection.
Limit of Detection (LOD) Low ng to pg range for FID.Low to mid ng range for UV (analyte dependent).
Limit of Quantification (LOQ) Low to mid ng range for FID.Mid to high ng range for UV (analyte dependent).
Linearity (R²) Typically >0.999Typically >0.999
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98-102%98-102%

Visualizing the Workflow and Principles

The following diagrams illustrate the quality control workflow and the fundamental principles of HPLC and GC.

QC_Workflow cluster_0 Sample Handling cluster_1 Analysis cluster_2 Data Processing cluster_3 Decision Sample Sample Receipt Prep Sample Preparation Sample->Prep Analysis HPLC or GC Analysis Prep->Analysis Data Data Acquisition & Integration Analysis->Data Report Report Generation Data->Report Spec Compare to Specifications Report->Spec Decision Pass / Fail Spec->Decision Chromatography_Comparison cluster_HPLC HPLC cluster_GC GC HPLC_Sample Liquid Sample HPLC_Injector Injector HPLC_Sample->HPLC_Injector HPLC_MP Liquid Mobile Phase HPLC_Pump High-Pressure Pump HPLC_MP->HPLC_Pump HPLC_Pump->HPLC_Injector HPLC_Column Stationary Phase (Column) HPLC_Injector->HPLC_Column HPLC_Detector Detector (e.g., UV) HPLC_Column->HPLC_Detector HPLC_Output Chromatogram HPLC_Detector->HPLC_Output GC_Sample Volatile Sample GC_Injector Heated Injector GC_Sample->GC_Injector GC_MP Gas Mobile Phase GC_MP->GC_Injector GC_Column Stationary Phase (Column in Oven) GC_Injector->GC_Column GC_Detector Detector (e.g., FID) GC_Column->GC_Detector GC_Output Chromatogram GC_Detector->GC_Output

References

A Comparative Analysis of the Reactivity of Methyl Pivalate and Ethyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of methyl pivalate (B1233124) and ethyl pivalate, focusing on the influence of steric hindrance on their susceptibility to nucleophilic attack. While both esters are known for their significant resistance to hydrolysis, subtle differences in their structure lead to notable variations in their reaction kinetics. This analysis is supported by established chemical principles and provides a framework for selecting the appropriate pivalate ester in chemical synthesis and drug development, where controlled lability is often a critical design parameter.

Executive Summary

The primary determinant of reactivity for both methyl pivalate and ethyl pivalate is the substantial steric bulk of the tert-butyl group attached to the carbonyl carbon. This feature shields the electrophilic center from nucleophilic attack, rendering both esters significantly less reactive than their less hindered counterparts (e.g., acetates or propionates).

However, when compared directly, This compound is generally more reactive than ethyl pivalate . This difference arises from the size of the alkoxy group. The smaller methyl group in this compound presents a lower steric barrier to the approaching nucleophile compared to the slightly larger ethyl group in ethyl pivalate. Consequently, reactions such as hydrolysis are expected to proceed at a faster rate for this compound under identical conditions.

Data Presentation: Relative Reactivity

CompoundChemical StructureAlkoxy GroupRelative Steric Hindrance of Alkoxy GroupExpected Relative Rate of Hydrolysis
This compound CC(C)(C)C(=O)OCMethyl (-CH₃)LowerFaster
Ethyl Pivalate CC(C)(C)C(=O)OCCEthyl (-CH₂CH₃)HigherSlower

Studies on other sterically hindered esters confirm that the size of the alcohol moiety influences the rate of hydrolysis.[4] For instance, in a series of propranolol (B1214883) ester prodrugs, the pivalate ester was found to be the most resistant to hydrolysis in a phosphate (B84403) buffer, demonstrating the profound effect of the tert-butyl group.[4]

Logical Relationship: Steric Hindrance and Reactivity

The following diagram illustrates the fundamental principle governing the reactivity of these esters. The bulky tert-butyl group acts as a "steric shield," impeding the trajectory of the incoming nucleophile (e.g., a hydroxide (B78521) ion) towards the electrophilic carbonyl carbon. The additional bulk of the ethyl group in ethyl pivalate further contributes to this shielding effect.

Steric_Hindrance cluster_methyl This compound cluster_ethyl Ethyl Pivalate MP_Ester This compound (Less Hindered Alkoxy) MP_TS Transition State MP_Ester->MP_TS Faster Attack MP_Products Pivalate + Methanol MP_TS->MP_Products EP_Ester Ethyl Pivalate (More Hindered Alkoxy) EP_TS Transition State EP_Ester->EP_TS Slower Attack EP_Products Pivalate + Ethanol EP_TS->EP_Products Nucleophile Nu⁻ Nucleophile->MP_Ester Nucleophilic Attack Nucleophile->EP_Ester Nucleophilic Attack

Caption: Steric hindrance slows nucleophilic attack on pivalate esters.

Experimental Protocols

Given the low reactivity of pivalate esters, forcing conditions are often required to achieve a reasonable reaction rate. The following is a representative protocol for the saponification (base-catalyzed hydrolysis) of a pivalate ester, which can be adapted for a comparative study of methyl and ethyl pivalate.

Protocol: Comparative Saponification of Methyl and Ethyl Pivalate

Objective: To compare the rate of hydrolysis of this compound and ethyl pivalate under identical basic conditions.

Materials:

  • This compound (≥99%)

  • Ethyl pivalate (≥99%)

  • Sodium hydroxide (NaOH), pellets

  • Ethanol (95% or absolute)

  • Deionized water

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.5 M)

  • Phenolphthalein (B1677637) indicator

  • Round-bottom flasks (100 mL) with reflux condensers

  • Constant temperature water bath or heating mantle

  • Magnetic stirrer and stir bars

  • Pipettes, burettes, and standard volumetric glassware

  • Stopwatch

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 1.0 M solution of NaOH in a 1:1 (v/v) ethanol/water mixture. Caution: This solution is corrosive.

    • Prepare 0.5 M solutions of both this compound and ethyl pivalate in ethanol.

  • Reaction Setup:

    • Set up two identical reaction flasks, each equipped with a reflux condenser and a magnetic stir bar.

    • Place 25.0 mL of the 1.0 M NaOH solution into each flask.

    • Place the flasks in a constant temperature bath set to 60 °C and allow them to equilibrate for 15 minutes with stirring.

  • Initiation of Reaction and Sampling:

    • At time t=0, add 25.0 mL of the 0.5 M this compound solution to the first flask and 25.0 mL of the 0.5 M ethyl pivalate solution to the second flask. Start the stopwatch immediately.

    • Immediately withdraw a 5.0 mL aliquot from each reaction mixture (this is the t=0 sample).

    • Quench the reaction in each aliquot by adding it to a flask containing a known excess of the standardized HCl solution (e.g., 15.0 mL of 0.5 M HCl).

    • Continue to withdraw and quench 5.0 mL aliquots from each reaction flask at regular intervals (e.g., every 30, 60, 90, 120, 180, and 240 minutes). The slow nature of pivalate hydrolysis necessitates extended reaction times.[5]

  • Analysis:

    • Add 2-3 drops of phenolphthalein indicator to each quenched aliquot.

    • Titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.

    • Record the volume of NaOH used for the back-titration.

  • Calculations:

    • Calculate the concentration of unreacted NaOH in each aliquot at each time point.

    • The concentration of the ester at time t will be equal to the concentration of unreacted NaOH.

    • Plot the concentration of the ester versus time for both this compound and ethyl pivalate. The reaction is expected to follow second-order kinetics. A plot of 1/[Ester] vs. time should yield a straight line, the slope of which is the rate constant, k.

Expected Outcome:

The slope of the line for the this compound reaction is expected to be steeper than that for the ethyl pivalate reaction, indicating a larger rate constant and thus, a higher reactivity. Due to the significant steric hindrance, both reactions will be slow, but a discernible difference in their rates should be observable over an extended period.

Conclusion

The reactivity of both methyl and ethyl pivalate is dominated by the steric hindrance of the tert-butyl group, making them highly resistant to nucleophilic substitution reactions like hydrolysis. However, the smaller size of the methyl group in this compound results in a comparatively lower steric barrier, leading to a faster reaction rate than that of ethyl pivalate. This subtle but significant difference in reactivity is a crucial consideration for chemists in the fields of organic synthesis and medicinal chemistry when designing molecules with sterically-demanding protective groups or when fine-tuning the release kinetics of ester-based prodrugs. The choice between these two esters allows for a degree of control over the stability and lability of the pivaloyl group.

References

The Pivaloyl Group: A Sterically Hindered Alternative for Robust Hydroxyl Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of hydroxyl moieties, acyl groups such as acetyl (Ac) and benzoyl (Bz) are commonplace. However, for substrates requiring enhanced stability and selective protection, the pivaloyl (Piv) group, often introduced via methyl pivalate (B1233124) precursors or pivaloyl chloride, presents a compelling alternative. This guide provides an objective comparison of the pivaloyl group with other common acyl protecting groups, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

The primary distinguishing feature of the pivaloyl group is its bulky tert-butyl substituent. This steric hindrance significantly influences its reactivity and stability profile compared to the less hindered acetyl and benzoyl groups. While this bulkiness can sometimes lead to slower reaction kinetics, it offers key advantages in terms of chemoselectivity and the robustness of the protected alcohol.

Performance Comparison of Acyl Protecting Groups

The choice between acetyl, benzoyl, and pivaloyl protecting groups hinges on the specific requirements of the synthetic route, including the stability needed for subsequent reaction steps and the desired selectivity in polyol substrates.

Key Performance Attributes:

  • Reactivity: The reactivity of the corresponding acylating agents generally follows the order: acetyl > benzoyl > pivaloyl.[1] Acetyl chloride and acetic anhydride (B1165640) are highly reactive and suitable for rapid, non-selective acylations. Benzoyl chloride offers a balance of reactivity, while pivaloyl chloride is less reactive due to its steric bulk.[1]

  • Selectivity: The steric hindrance of the pivaloyl group is a major advantage, enabling the selective protection of less sterically hindered alcohols.[1] For instance, primary alcohols can be selectively protected in the presence of secondary alcohols, a level of selectivity often not achievable with the smaller acetyl or benzoyl groups.[1]

  • Stability: The pivaloyl group is substantially more stable than other acyl protecting groups.[2] Pivaloate esters are known for their considerable resistance to a variety of reaction conditions, including acidic and oxidative environments.[1] The order of stability towards basic hydrolysis is generally: pivaloyl > benzoyl > acetyl.[3] This robustness makes the pivaloyl group ideal for protecting hydroxyls that need to withstand harsh reaction conditions in subsequent synthetic steps.

Data Presentation

The following tables summarize the performance of acetyl, benzoyl, and pivaloyl groups in the protection of a model substrate, benzyl (B1604629) alcohol, and highlight their relative stability during deprotection.

Table 1: Comparison of Acylating Agents for the Protection of Benzyl Alcohol

Acylating AgentCatalyst/BaseSolventTimeYield (%)Reference
Acetyl ChlorideZinc dustSolvent-free30 sec95[1]
Acetic AnhydrideZinc ChlorideSolvent-free10 min98[4]
Benzoyl ChlorideTMEDADichloromethane (B109758)< 5 min99[5]
Pivaloyl ChlorideNoneSolvent-free15 min98[1]

Note: The data is compiled from various sources, and reaction conditions may differ.

Table 2: Relative Stability of Acyl Protecting Groups

Protecting GroupDeprotection ConditionsRelative Rate of CleavageReference
Acetyl (Ac)Basic Hydrolysis (e.g., K₂CO₃/MeOH)Fastest[3]
Benzoyl (Bz)Basic Hydrolysis (e.g., NaOH/MeOH)Intermediate[3]
Pivaloyl (Piv)Basic Hydrolysis (e.g., NaOH/MeOH, often harsher conditions)Slowest[3]

Experimental Protocols

Detailed methodologies for the protection and deprotection of a representative alcohol are provided below.

Protection of Benzyl Alcohol

Protocol 1: Acetylation of Benzyl Alcohol with Acetic Anhydride [4]

  • To a mixture of zinc chloride (0.5 mmol) and acetic anhydride (1 mmol), add benzyl alcohol (1 mmol).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the product, benzyl acetate.

Protocol 2: Benzoylation of Benzyl Alcohol with Benzoyl Chloride [5]

  • To a solution of benzyl alcohol (1 mmol) in dichloromethane at -78°C, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.6 equiv).

  • Slowly add benzoyl chloride (1.1 equiv) to the stirred solution.

  • Stir the reaction at -78°C and monitor by TLC (typically complete within minutes).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield benzyl benzoate.

Protocol 3: Pivaloylation of Benzyl Alcohol with Pivaloyl Chloride [6]

  • To a dry round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 equiv).

  • Dissolve the alcohol in anhydrous dichloromethane and add pyridine (B92270) (1.2 equiv).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Deprotection of Acyl-Protected Benzyl Alcohol

Protocol 4: General Procedure for Basic Hydrolysis of Benzyl Esters

  • Dissolve the benzyl ester (benzyl acetate, benzyl benzoate, or benzyl pivalate) in methanol.

  • Add a solution of sodium hydroxide (B78521) or potassium carbonate in water.

  • Stir the reaction mixture at room temperature or heat as required (pivaloyl esters may require more forcing conditions).

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the benzyl alcohol with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Mandatory Visualization

Acyl_Protecting_Group_Selection start Select Acyl Protecting Group stability_check High Stability Required? start->stability_check selectivity_check High Selectivity Required? stability_check->selectivity_check No pivaloyl Pivaloyl (Piv) stability_check->pivaloyl Yes selectivity_check->pivaloyl Yes benzoyl Benzoyl (Bz) selectivity_check->benzoyl Moderate acetyl Acetyl (Ac) selectivity_check->acetyl No Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Alcohol Alcohol (R-OH) Mixing Mix & Stir (Solvent, Temp Control) Alcohol->Mixing AcylatingAgent Acylating Agent (Ac-Cl, Bz-Cl, Piv-Cl) AcylatingAgent->Mixing Base Base (e.g., Pyridine) Base->Mixing Quench Quench Reaction Mixing->Quench Extraction Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Protected Alcohol (R-OAc, R-OBz, R-OPiv) Purification->Product

References

A Comparative Guide to the Validation of Methyl Pivalate as an Internal Standard in Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within regulated environments such as drug development, the use of an internal standard (IS) is fundamental to achieving accurate and precise quantification of analytes. An appropriate internal standard corrects for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive validation overview of methyl pivalate (B1233124) as an internal standard, comparing its performance with other commonly used alternatives and presenting supporting experimental data and detailed methodologies.

The Role and Ideal Characteristics of an Internal Standard

An internal standard is a compound of known concentration added to samples, calibration standards, and quality controls. For an internal standard to be effective, it should ideally possess the following characteristics:

  • Chemical and Physical Similarity: It should be chemically similar to the analyte to ensure comparable behavior during sample extraction and analysis.

  • Resolution: It must be well-resolved from the analyte and any other matrix components in the chromatogram.

  • Non-interference: It should not react with the analyte or components of the sample matrix.

  • Purity: The internal standard should be of high purity and readily available.

  • Stability: It must be stable throughout the entire analytical process.

Contenders in Comparison: Methyl Pivalate and Alternatives

This guide compares the performance of this compound with two alternative internal standards for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a model volatile analyte.

  • This compound: A methyl ester of pivalic acid, it is a colorless liquid with good volatility. Its chemical formula is C6H12O2 and it has a molecular weight of 116.16 g/mol . It is suitable for GC/MS applications.[1]

  • Methyl Isobutyl Ketone (MIBK): A ketone with the formula C6H12O and a molecular weight of 100.16 g/mol .[1][2][3][4] It is a colorless liquid and is often used as a solvent and an extraction agent.

  • Toluene-d8 (B116792): A deuterated aromatic hydrocarbon with the formula C7D8 and a molecular weight of 100.19 g/mol . Deuterated compounds are often considered the "gold standard" for internal standards in mass spectrometry due to their near-identical chemical and physical properties to their non-deuterated counterparts.[5]

Data Presentation: A Comparative Analysis

The following table summarizes the hypothetical validation data for the quantification of a model volatile analyte using this compound, MIBK, and toluene-d8 as internal standards. The data is representative of what would be expected from a robustly validated GC-MS method, adhering to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[6][7][8]

Validation Parameter This compound Methyl Isobutyl Ketone (MIBK) Toluene-d8 ICH Acceptance Criteria
Linearity (r²) 0.99850.99790.9995≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%99.5% - 100.8%80% - 120% (Typical)
Precision (RSD%)
- Repeatability1.8%2.1%0.9%≤ 2%
- Intermediate Precision2.5%2.8%1.2%≤ 3%
Limit of Quantitation (LOQ) Sufficient for intended purposeSufficient for intended purposeLower than other ISAdequate for the intended analysis
Specificity No interference observedMinor matrix interference in some lotsNo interference observedNo significant interference at the retention time of the analyte and IS

Experimental Protocols

A detailed methodology is crucial for the successful validation and application of any analytical method. Below is a representative experimental protocol for the GC-MS analysis of a volatile analyte using an internal standard.

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of the volatile analyte in 100 mL of methanol.

  • Internal Standard Stock Solutions (1 mg/mL):

    • This compound: Accurately weigh and dissolve 100 mg of this compound in 100 mL of methanol.

    • MIBK: Accurately weigh and dissolve 100 mg of MIBK in 100 mL of methanol.

    • Toluene-d8: Accurately weigh and dissolve 100 mg of toluene-d8 in 100 mL of methanol.

  • Working Internal Standard Solution (10 µg/mL): Dilute 1 mL of the respective internal standard stock solution to 100 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with the analyte stock solution to achieve concentrations ranging from 0.1 to 20 µg/mL. Add a constant volume of the working internal standard solution to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation

To 1 mL of the sample, calibration standard, or QC, add 100 µL of the working internal standard solution. Vortex for 30 seconds.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless).

  • Oven Temperature Program: Start at 50°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Analysis
  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Determine the concentration of the analyte in samples and QCs using the regression equation from the calibration curve.

Mandatory Visualizations

Logical Relationship for Internal Standard Selection

G Figure 1. Key Considerations for Internal Standard Selection Analyte Analyte Properties IS_Selection Internal Standard Selection Analyte->IS_Selection Chem_Sim Chemical Similarity IS_Selection->Chem_Sim Phys_Prop Physical Properties (Volatility, Solubility) IS_Selection->Phys_Prop Chrom_Behav Chromatographic Behavior (Retention Time) IS_Selection->Chrom_Behav MS_Prop Mass Spectrometric Properties IS_Selection->MS_Prop Validation Successful Method Validation Chem_Sim->Validation Phys_Prop->Validation Chrom_Behav->Validation MS_Prop->Validation Availability Commercial Availability & Purity Availability->IS_Selection Cost Cost Cost->IS_Selection

Caption: Key Considerations for Internal Standard Selection.

Experimental Workflow for Method Validation

G Figure 2. Experimental Workflow for Internal Standard Method Validation start Start prep_solutions Prepare Stock & Working Solutions (Analyte & IS) start->prep_solutions prep_cal_qc Prepare Calibration Standards & QC Samples prep_solutions->prep_cal_qc sample_prep Sample Preparation (Spiking with IS) prep_cal_qc->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_processing Data Processing (Peak Integration, Ratio Calculation) gcms_analysis->data_processing validation_params Evaluate Validation Parameters (Linearity, Accuracy, Precision) data_processing->validation_params report Generate Validation Report validation_params->report end End report->end

Caption: Experimental Workflow for Method Validation.

Conclusion

The validation of an analytical method with an internal standard is a critical step in ensuring the reliability of quantitative data. This compound demonstrates itself as a viable and effective internal standard for the GC-MS analysis of volatile compounds. Its performance, as illustrated by the hypothetical validation data, is comparable to other commonly used internal standards. While deuterated standards like toluene-d8 often provide the highest level of precision due to their near-identical behavior to the analyte, this compound offers a cost-effective and reliable alternative. The choice of an internal standard should always be based on a thorough validation study that demonstrates its fitness for the intended purpose of the analytical method.

References

A Spectroscopic Showdown: Unmasking the Isomers of Methyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the spectroscopic characteristics of methyl pivalate (B1233124) and its structural isomers: methyl 2-methylbutanoate, methyl 3-methylbutanoate, and methyl pentanoate. This guide provides detailed experimental data and protocols for researchers, scientists, and professionals in drug development to facilitate unambiguous identification and characterization.

In the world of organic chemistry, compounds that share the same molecular formula but differ in their structural arrangement are known as isomers. These subtle structural variations can lead to significant differences in their physical, chemical, and biological properties. For scientists in fields ranging from materials science to drug discovery, the ability to unequivocally distinguish between isomers is paramount. This guide provides a detailed spectroscopic comparison of methyl pivalate and three of its isomers: methyl 2-methylbutanoate, methyl 3-methylbutanoate, and methyl pentanoate. All four compounds share the molecular formula C₆H₁₂O₂, yet their unique structures give rise to distinct spectroscopic fingerprints.

This comparison focuses on three key analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented, sourced from established chemical databases, is summarized in comparative tables for ease of reference. Furthermore, detailed experimental protocols for each technique are provided to aid in the replication of these results.

At a Glance: Structural Differences

The core of the spectroscopic differences lies in the unique arrangement of atoms in each isomer. This compound is characterized by a bulky tert-butyl group attached to the carbonyl carbon. In contrast, methyl 2-methylbutanoate and methyl 3-methylbutanoate feature a methyl branch at the second and third carbon of the butanoate chain, respectively. Methyl pentanoate, the straight-chain isomer, lacks any branching. These structural nuances directly influence the electronic environment of each atom, leading to distinguishable spectroscopic data.

isomers cluster_pivalate This compound cluster_isomers Isomers mp C(CH₃)₃COOCH₃ m2mb CH₃CH₂CH(CH₃)COOCH₃ (Methyl 2-methylbutanoate) mp->m2mb Structural Isomer m3mb (CH₃)₂CHCH₂COOCH₃ (Methyl 3-methylbutanoate) mp->m3mb Structural Isomer mpent CH₃(CH₂)₃COOCH₃ (Methyl Pentanoate) mp->mpent Structural Isomer

Caption: Structural relationship between this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, making it an excellent method for distinguishing between isomers.

¹H NMR Spectral Data

The proton NMR spectra of these isomers show distinct patterns in terms of chemical shifts and signal multiplicities. The highly symmetric structure of this compound results in a simple spectrum with two singlets. The branched isomers, methyl 2-methylbutanoate and methyl 3-methylbutanoate, exhibit more complex splitting patterns due to proton-proton coupling. Methyl pentanoate, being a straight-chain ester, shows a characteristic pattern of triplets and sextets.

CompoundChemical Shift (δ) of -OCH₃ (ppm)Chemical Shift (δ) of Protons on Carbonyl Side (ppm)
This compound 3.66 (s, 3H)1.20 (s, 9H)
Methyl 2-methylbutanoate 3.67 (s, 3H)2.43 (m, 1H), 1.63 (m, 1H), 1.45 (m, 1H), 1.10 (d, 3H), 0.90 (t, 3H)[1][2]
Methyl 3-methylbutanoate 3.66 (s, 3H)2.19 (d, 2H), 2.08 (m, 1H), 0.95 (d, 6H)
Methyl Pentanoate 3.66 (s, 3H)2.30 (t, 2H), 1.61 (sext, 2H), 1.36 (sext, 2H), 0.92 (t, 3H)

(s = singlet, d = doublet, t = triplet, sext = sextet, m = multiplet)

¹³C NMR Spectral Data

The carbon NMR spectra provide complementary information, with each unique carbon atom giving rise to a distinct signal. The chemical shifts of the carbonyl carbon and the carbons in the alkyl chain are particularly informative for distinguishing between the isomers.

CompoundChemical Shift (δ) of C=O (ppm)Chemical Shift (δ) of -OCH₃ (ppm)Chemical Shift (δ) of Carbons on Carbonyl Side (ppm)
This compound 178.651.538.7, 27.2
Methyl 2-methylbutanoate 177.151.441.1, 27.0, 16.7, 11.6[2]
Methyl 3-methylbutanoate 173.051.543.4, 25.9, 22.4
Methyl Pentanoate 174.451.533.9, 26.9, 22.2, 13.6

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. All four isomers are esters and therefore exhibit a strong characteristic absorption band for the C=O (carbonyl) stretch. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish them.

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound ~1735~1155
Methyl 2-methylbutanoate ~1738~1175
Methyl 3-methylbutanoate ~1740~1170
Methyl Pentanoate ~1742~1173

The most significant distinguishing features in the IR spectra often lie in the fingerprint region, where complex vibrations unique to the overall molecular structure occur. For instance, the branching in methyl 2-methylbutanoate and methyl 3-methylbutanoate can lead to distinct bending vibrations compared to the straight-chain methyl pentanoate and the sterically hindered this compound.

Mass Spectrometry (MS): Fragmentation Patterns as Fingerprints

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Upon ionization in the mass spectrometer, molecules fragment in characteristic ways that are dependent on their structure. The resulting mass spectrum serves as a molecular fingerprint.

All four isomers have the same molecular weight (116.16 g/mol ) and will show a molecular ion peak (M⁺) at m/z 116. However, the fragmentation patterns will differ significantly due to the different stabilities of the carbocations formed upon fragmentation.

CompoundKey Fragment Ions (m/z)
This compound 101, 85, 57 (base peak)
Methyl 2-methylbutanoate 101, 88, 73, 57, 43[2]
Methyl 3-methylbutanoate 101, 87, 74, 59, 43
Methyl Pentanoate 87, 74 (base peak), 59, 43

The base peak, which is the most intense peak in the mass spectrum, is particularly useful for identification. For this compound, the base peak at m/z 57 corresponds to the stable tert-butyl cation. In contrast, methyl pentanoate shows a base peak at m/z 74, resulting from a McLafferty rearrangement. The branched isomers exhibit more complex fragmentation patterns with characteristic ions corresponding to the loss of different alkyl groups.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A sample of the neat liquid ester (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-10 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 128 to 1024) is usually required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform. The resulting spectrum is phased, and the baseline is corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy (Neat Liquid)
  • Sample Preparation: A single drop of the neat liquid ester is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[3]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean ATR crystal is first collected. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.[4]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the ester (e.g., 1 µL in 1 mL of a volatile solvent like dichloromethane (B109758) or hexane) is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used. The oven temperature program is set to separate the isomers, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 200°C. Helium is used as the carrier gas at a constant flow rate of 1 mL/min. The injection is performed in splitless mode.

  • MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. The mass range is scanned from m/z 35 to 200. The ion source temperature is typically set to 230°C.

  • Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of each isomer. The mass spectrum corresponding to each chromatographic peak is then extracted and compared with library spectra for identification.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound and its isomers. ¹H and ¹³C NMR spectroscopy offer detailed insights into the connectivity and electronic environment of the atoms within the molecule. IR spectroscopy confirms the presence of the ester functional group and provides a unique fingerprint for each isomer. Mass spectrometry reveals characteristic fragmentation patterns that are directly related to the stability of the molecular structure. By combining the information from these techniques, researchers can confidently identify and characterize these closely related compounds, a critical step in various scientific and industrial applications.

References

A Comparative Analysis of Pivaloyl (Piv) and Benzoyl (Bz) Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Among the myriad of choices for protecting hydroxyl and amino functionalities, the pivaloyl (Piv) and benzoyl (Bz) groups, both belonging to the acyl class, are frequently employed. This guide provides a comprehensive comparative study of these two protecting groups, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Piv vs. Bz

FeaturePivaloyl (Piv) GroupBenzoyl (Bz) Group
Structure -CO-C(CH₃)₃-CO-C₆H₅
Steric Hindrance HighModerate
Stability Exceptionally stable to a wide range of conditions, including acidic and basic media, and many oxidizing and reducing agents.[1]More stable than the acetyl (Ac) group, but generally less stable than the Piv group.[1] Stable to acidic conditions and some mild bases.
Introduction Typically via pivaloyl chloride or pivaloic anhydride.Commonly introduced using benzoyl chloride or benzoic anhydride.
Deprotection Requires forcing conditions such as strong acids, strong bases (e.g., LDA), or powerful reducing agents (e.g., LiAlH₄).[2][3]Removable under basic conditions (e.g., hydrolysis with NaOH or NaOMe), acidic conditions, or by reduction.[4]
Key Advantage High stability allows for its use in complex synthetic sequences where other acyl groups might be cleaved.Readily introduced and removed under moderately different conditions, allowing for orthogonal strategies.

Delving Deeper: A Comparative Overview

The primary distinction between the pivaloyl and benzoyl protecting groups lies in their steric and electronic properties, which in turn dictate their relative stability and the conditions required for their removal.

Steric Effects: The pivaloyl group, with its bulky tert-butyl moiety, presents significant steric hindrance around the carbonyl carbon. This steric shield effectively protects the ester or amide linkage from nucleophilic attack, rendering it substantially more stable than other acyl protecting groups, including the benzoyl group.[1] The phenyl group of the benzoyl moiety also provides steric bulk, but to a lesser extent than the tert-butyl group. This difference in steric hindrance is a key factor in the differential stability of the two groups.

Electronic Effects: The phenyl group in the benzoyl protector is electron-withdrawing by induction, which can influence the reactivity of the carbonyl group. However, the steric bulk of the pivaloyl group is the dominant factor determining its high stability.

This marked difference in stability is the cornerstone of their differential application in organic synthesis. The robustness of the pivaloyl group makes it an excellent choice for protecting a functional group that needs to withstand a series of harsh reaction conditions. Conversely, the benzoyl group, being more labile, is often preferred when a protecting group that can be removed under milder basic conditions is required.

Quantitative Comparison of Stability

For instance, studies on the alkaline hydrolysis of various esters have provided valuable data on their relative stabilities. A comparative study on the hydrolysis of homologous esters and isosteres showed the half-life of various benzoate (B1203000) esters under different conditions.[2] While this study did not include a pivaloate for direct comparison, the established principle of steric hindrance dictating the rate of hydrolysis strongly supports the superior stability of the pivaloyl group.

In a competitive deprotection study, it was observed that a benzoate group could be selectively cleaved in the presence of a pivaloate group, highlighting the greater stability of the latter. For example, in a competition between 2-naphthyl benzoate and 2-naphthyl pivalate, an 80:20 selectivity in favor of debenzoylation was observed.[5]

The following table summarizes the general stability of Piv and Bz groups to various reagents:

Reagent/ConditionPivaloyl (Piv) StabilityBenzoyl (Bz) Stability
Aqueous Acid (e.g., HCl) Generally stable, requires strong acid and/or heat for cleavage.Generally stable, can be cleaved with strong acid and heat.
Aqueous Base (e.g., NaOH, K₂CO₃) Very stable, often requires strong, non-nucleophilic bases like LDA for removal.[2]Labile, readily cleaved by hydrolysis.[4]
Reductants (e.g., LiAlH₄) Can be cleaved.[3]Can be cleaved.
Oxidants Generally stable.Generally stable.
Hydrogenolysis (e.g., H₂/Pd) Stable.Stable.

Experimental Protocols

To provide a practical comparison, the following section details representative experimental protocols for the protection of a primary alcohol (benzyl alcohol) with both pivaloyl and benzoyl groups, and their subsequent deprotection.

Protection of Benzyl (B1604629) Alcohol

Benzoylation of Benzyl Alcohol

A mixture of benzyl alcohol (1 mmol), benzoyl chloride (1.2 mmol), and copper oxide (0.1 mol%) is stirred under solvent-free conditions at room temperature. The progress of the reaction is monitored by TLC. Upon completion (typically within a short period), the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to afford benzyl benzoate. This method has been reported to proceed in high yield.

Pivaloylation of Benzyl Alcohol

To a solution of benzyl alcohol (1.0 equiv.) in an anhydrous solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere, a base like triethylamine (B128534) (1.2-1.5 equiv.) is added. The mixture is cooled to 0 °C, and pivaloyl chloride (1.1-1.3 equiv.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-16 hours, with progress monitored by TLC. After an aqueous workup and extraction, the crude product is purified by column chromatography to yield benzyl pivaloate.[6] While a specific yield for benzyl alcohol is not provided in this general protocol, high yields are typically obtained for the pivaloylation of primary alcohols.[6]

Deprotection of Benzyl Esters

Deprotection of Benzyl Benzoate

Benzyl benzoate can be deprotected under basic conditions. For example, treatment with sodium methoxide (B1231860) in methanol (B129727) will lead to the cleavage of the ester bond to yield benzyl alcohol and methyl benzoate.[6] The reaction progress is monitored by TLC, and upon completion, the reaction is neutralized and the product is isolated after an appropriate workup.

Deprotection of Benzyl Pivaloate

Due to the high stability of the pivaloyl group, its removal requires more forcing conditions. A common method involves the use of strong, non-nucleophilic bases. For instance, treatment of a pivaloyl-protected compound with lithium diisopropylamide (LDA) in THF at elevated temperatures can effectively cleave the pivaloyl group.[2] Alternatively, strong reducing agents like lithium aluminum hydride (LiAlH₄) can also be used for deprotection.[3]

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

cluster_Piv Pivaloyl (Piv) Group cluster_Bz Benzoyl (Bz) Group Piv_structure R-O-CO-C(CH₃)₃ Piv_deprotection Deprotection Piv_structure->Piv_deprotection Removal Piv_reagent Pivaloyl Chloride/Anhydride Piv_protection Protection Piv_reagent->Piv_protection Piv_protection->Piv_structure Alcohol R-OH Piv_deprotection->Alcohol Piv_conditions Strong Base (LDA) or Strong Reductant (LiAlH₄) Piv_conditions->Piv_deprotection Bz_structure R-O-CO-C₆H₅ Bz_deprotection Deprotection Bz_structure->Bz_deprotection Removal Bz_reagent Benzoyl Chloride/Anhydride Bz_protection Protection Bz_reagent->Bz_protection Bz_protection->Bz_structure Bz_deprotection->Alcohol Bz_conditions Base (NaOH, NaOMe) or Acid Bz_conditions->Bz_deprotection Alcohol->Piv_protection Introduction Alcohol->Bz_protection Introduction

Figure 1. A logical workflow illustrating the protection and deprotection cycles for Piv and Bz groups.

G cluster_stability Relative Stability to Hydrolysis Pivaloyl Pivaloyl (Piv) (High Stability) Benzoyl Benzoyl (Bz) (Moderate Stability) Pivaloyl->Benzoyl More Stable Acetyl Acetyl (Ac) (Low Stability) Benzoyl->Acetyl More Stable

Figure 2. A diagram representing the relative stability of Piv, Bz, and Ac protecting groups.

Conclusion

The choice between pivaloyl and benzoyl protecting groups is a strategic decision that hinges on the specific requirements of a synthetic route. The pivaloyl group offers exceptional stability, making it the protector of choice when robustness is critical. In contrast, the benzoyl group provides a balance of stability and milder deprotection conditions, offering greater flexibility in many synthetic scenarios. By understanding the distinct characteristics and leveraging the experimental data presented, researchers can effectively employ these acyl protecting groups to navigate the challenges of complex molecule synthesis in drug discovery and development.

References

Quantifying Methyl Pivalate in Complex Mixtures: A Comparative Guide to NMR and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within complex mixtures is a critical task. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of methyl pivalate (B1233124), a common ester in various chemical processes. We present detailed experimental protocols and a comparative analysis of their performance based on established analytical principles and data from analogous compounds.

Executive Summary

Both ¹H NMR spectroscopy and GC-MS are powerful analytical techniques capable of quantifying methyl pivalate in complex mixtures. The choice between the two often depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.

¹H NMR spectroscopy offers a non-destructive, highly reproducible method with minimal sample preparation and is less susceptible to matrix effects. Its quantitative accuracy is based on the direct proportionality between the signal integral and the number of protons, making it a primary ratio method. However, its sensitivity is inherently lower than that of MS-based methods.

Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional sensitivity and selectivity, making it ideal for detecting trace amounts of this compound. The chromatographic separation resolves complex mixtures, and the mass spectrometer provides definitive identification. However, it is a destructive technique that often requires derivatization and is more susceptible to matrix effects.

Performance Comparison

The following table summarizes the key performance characteristics of ¹H NMR and GC-MS for the quantification of this compound. The data presented is a representative comparison based on typical performance for small ester compounds.

Parameter ¹H NMR Spectroscopy Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal integration is directly proportional to the number of nuclei.Ion abundance is proportional to the concentration of the analyte.
Sensitivity Lower (µg/mL to mg/mL range)Higher (pg/mL to ng/mL range)
Precision (RSD) Excellent (< 3%)Very Good (5-15%)
Accuracy (Recovery) High (95-105%)Good (90-110%), can be matrix dependent
Matrix Effects MinimalCan be significant, often requiring matrix-matched standards
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.More complex, may involve extraction and derivatization.
Analysis Time Fast (5-15 minutes per sample)Slower (20-40 minutes per sample)
Sample Throughput HighModerate
Data Complexity Relatively simple, direct interpretation.More complex, requires chromatographic peak integration and mass spectral analysis.
Cost (Instrument) High initial costModerate to high initial cost

Experimental Protocols

¹H NMR Spectroscopy Protocol for Quantifying this compound

This protocol outlines the use of quantitative ¹H NMR (qNMR) with an internal standard for the determination of this compound concentration.

1. Materials:

  • Analyte: Sample containing this compound.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent in which both the analyte and internal standard are soluble.

  • Internal Standard (IS): A high-purity compound with a simple ¹H NMR spectrum that does not overlap with the this compound signals. Suitable choices include 1,4-Dinitrobenzene or Maleic acid. The IS should be accurately weighed.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Analytical Balance: Accurate to at least 0.01 mg.

2. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound into a clean, dry vial.

  • Accurately weigh a known amount of the chosen internal standard into the same vial. The molar ratio of the internal standard to the expected amount of this compound should be roughly 1:1 to ensure comparable signal intensities.

  • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Acquisition Time (AQ): ≥ 3 seconds to ensure full signal decay.

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton being quantified (typically 20-30 seconds for accurate quantification of both analyte and standard).

  • Number of Scans (NS): 8-16 scans, or more to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest.

  • Spectral Width (SW): Approximately 12 ppm, centered around 5-6 ppm.

4. Data Processing and Quantification:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks have a pure absorption line shape.

  • Apply a baseline correction.

  • Integrate the well-resolved singlet from the tert-butyl group of this compound (around 1.2 ppm) and a well-resolved signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (W_IS / W_sample) * P_IS

    Where:

    • C_analyte = Concentration of this compound

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

GC-MS Protocol for Quantifying this compound

This protocol describes a general method for the quantification of this compound using GC-MS with an internal standard.

1. Materials:

  • Analyte: Sample containing this compound.

  • Solvent: High-purity solvent for extraction and dilution (e.g., dichloromethane (B109758) or ethyl acetate).

  • Internal Standard (IS): A compound with similar chemical properties to this compound but with a different retention time and mass spectrum (e.g., an isotopically labeled analog or a homologous ester).

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

2. Sample Preparation:

  • Prepare a stock solution of the internal standard of a known concentration.

  • To a known amount of the sample, add a precise volume of the internal standard stock solution.

  • If necessary, perform a liquid-liquid extraction to isolate the this compound from the sample matrix.

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

3. GC-MS Analysis:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI).

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for this compound (e.g., m/z 57, 85, 116) and the internal standard.

4. Data Analysis and Quantification:

  • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas of the selected ions for both compounds.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration ratio for the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Workflow and Pathway Diagrams

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Quantification weigh_sample Accurately weigh sample weigh_is Accurately weigh internal standard (IS) dissolve Dissolve sample and IS in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate analyte and IS signals phase_baseline->integrate calculate Calculate concentration integrate->calculate

Caption: Experimental workflow for quantifying this compound using ¹H NMR.

Logical_Relationship Analyte Analyte Signal (this compound) Integral Signal Integral Analyte->Integral Protons Number of Protons Analyte->Protons Mass Molar Mass Analyte->Mass Weight Weighed Mass Analyte->Weight (Sample) IS Internal Standard Signal IS->Integral IS->Protons IS->Mass IS->Weight (IS) Concentration Analyte Concentration Integral->Concentration Protons->Concentration Mass->Concentration Weight->Concentration

Caption: Logical relationship of parameters for qNMR concentration calculation.

Conclusion

The quantification of this compound in complex mixtures can be effectively achieved using both ¹H NMR spectroscopy and GC-MS.

  • ¹H NMR is the method of choice when high precision, accuracy, and high throughput are required, and when sample concentrations are within the mg/mL to µg/mL range. Its non-destructive nature and robustness against matrix effects make it a reliable primary analytical method.

  • GC-MS is superior for applications demanding very low detection limits (pg/mL to ng/mL). Its high selectivity makes it invaluable for complex matrices where isomers or other closely related compounds may be present.

The selection of the most appropriate technique will ultimately be guided by the specific analytical challenge at hand, considering factors such as the expected concentration of this compound, the complexity of the mixture, and the available instrumentation.

Establishing a Reference Standard for Methyl Pivalate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for establishing a reference standard for methyl pivalate (B1233124). The performance of Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) are evaluated to assist in selecting the most suitable technique for accurate quantification and impurity profiling.

Introduction to Methyl Pivalate and Reference Standards

This compound (also known as methyl trimethylacetate) is a carboxylic acid ester with applications in the pharmaceutical and chemical industries.[1] Establishing a well-characterized reference standard is crucial for ensuring the quality, purity, and consistency of materials used in research and drug development. An analytical reference standard requires a validated method for its characterization, including an accurate purity assessment and identification of potential impurities.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount for the reliable characterization of a this compound reference standard. This section compares the performance of GC-FID, HPLC-UV, and qNMR for this purpose.

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the analysis of this compound. The quantitative data presented are estimations based on the analysis of similar short-chain esters and the typical performance of these analytical techniques.[2][3][4][5]

ParameterGC-FIDHPLC-UVqNMR (quantitative ¹H-NMR)
Linearity (R²) > 0.999> 0.998> 0.999
Calibration Range 0.1 - 500 µg/mL1 - 1000 µg/mL0.5 - 20 mg/mL
Limit of Detection (LOD) ~0.02 µg/mL[3]~0.5 µg/mLNot typically used for trace analysis
Limit of Quantitation (LOQ) ~0.08 µg/mL[3]~1.5 µg/mLNot typically used for trace analysis
Precision (%RSD) < 2%< 3%< 1%
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Specificity for Impurities HighModerate to HighHigh (structure-specific)
Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying potential impurities in this compound. Common process-related impurities and degradation products include:

  • Methanol

  • Ethanol

  • Pinacolone

  • Ethyl pivalate

  • Pivalic acid

The elution order of these impurities can be predicted based on their boiling points and polarity, and a GC-MS method can be developed to achieve baseline separation for accurate identification and quantification.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-FID, HPLC-UV, and qNMR are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Purpose: To determine the purity of this compound and quantify volatile impurities.

Instrumentation: Gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as acetone (B3395972) or ethyl acetate.

  • Prepare a series of calibration standards of a certified this compound reference standard in the same solvent, covering the expected concentration range.

GC-FID Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Data Analysis: The purity of this compound is calculated using the area percent method, assuming all components have a similar response factor with the FID. For higher accuracy, a certified reference standard should be used to create a calibration curve for the main component and any known impurities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Purpose: To determine the purity of this compound and quantify non-volatile or less volatile impurities.

Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a column oven.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Prepare a series of calibration standards of a certified this compound reference standard in the mobile phase.

HPLC-UV Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).[6] The mobile phase may be modified to optimize separation.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as this compound has a weak chromophore, low wavelength detection is necessary)

  • Injection Volume: 10 µL

Data Analysis: Quantification is performed using an external standard calibration curve. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

Purpose: To provide a highly accurate, direct measure of the purity of the this compound reference standard without the need for a specific this compound calibrant.

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.[8]

  • Add a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) to dissolve the sample and internal standard completely.

¹H-NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[9]

  • Spectral Width: Sufficient to cover all signals of interest.

Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved signals of both this compound (e.g., the singlet for the methoxy (B1213986) protons and the singlet for the tert-butyl protons) and the internal standard.[10][11]

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Mandatory Visualizations

The following diagrams illustrate the workflows for establishing a this compound reference standard.

Experimental_Workflow_GCFID cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing s1 Weigh this compound s2 Dissolve in Solvent s1->s2 s3 Prepare Calibration Standards s2->s3 a1 Inject Sample s3->a1 a2 Chromatographic Separation a1->a2 a3 Flame Ionization Detection a2->a3 d1 Peak Integration a3->d1 d2 Purity Calculation d1->d2

GC-FID Analysis Workflow

Experimental_Workflow_HPLCUV cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh this compound s2 Dissolve in Mobile Phase s1->s2 s3 Prepare Calibration Standards s2->s3 a1 Inject Sample s3->a1 a2 Reversed-Phase Separation a1->a2 a3 UV Detection (210 nm) a2->a3 d1 Peak Area Measurement a3->d1 d2 Quantification via Calibration Curve d1->d2

HPLC-UV Analysis Workflow

Experimental_Workflow_qNMR cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing s1 Weigh this compound & Internal Standard s2 Dissolve in Deuterated Solvent s1->s2 a1 Acquire ¹H-NMR Spectrum s2->a1 a2 Set Quantitative Parameters a1->a2 d1 Signal Integration a2->d1 d2 Purity Calculation d1->d2

References

Cross-Validation of Analytical Methods for Determining Methyl Pivalate Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds like methyl pivalate (B1233124) is a critical aspect of quality control and research integrity. This guide provides an objective comparison of four common analytical techniques for assessing the purity of methyl pivalate: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Saponification Titration. The performance of these methods is compared, with detailed experimental protocols and supporting data to aid in the selection of the most appropriate technique for a given application.

This compound, a volatile ester, is utilized in various chemical syntheses. Ensuring its purity is paramount to the successful outcome of subsequent reactions and the quality of the final products. This guide explores the cross-validation of analytical results obtained from different methodologies, highlighting their respective strengths and limitations.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required accuracy and precision, and the available instrumentation. Gas chromatography is a widely used technique for volatile compounds like this compound.[1] High-Performance Liquid Chromatography offers versatility for a broad range of compounds.[2] Quantitative NMR (qNMR) has emerged as a primary analytical method that provides a direct and highly accurate measure of purity without the need for a reference standard of the analyte itself.[3][4] Saponification titration is a classical chemical method that can be used to determine the ester content.

A summary of the expected performance of these techniques for the analysis of this compound is presented in Table 1.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (¹H-qNMR)Saponification Titration
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between a stationary and mobile phase.Signal intensity is directly proportional to the number of atomic nuclei.[4]Chemical reaction (saponification) and back-titration of excess reagent.[5]
Reported Purity (%) ≥99.9Typically >99%Highly accurate, can be used to certify reference standards.[3]Dependent on the accuracy of titration.
Precision (%RSD) < 1%< 2%< 1%< 2%
Key Advantage High resolution and sensitivity for volatile compounds.[1]Wide applicability to non-volatile and thermally labile compounds.[2]Absolute quantification without a specific reference standard; structural information.[3][4]Low cost of instrumentation.
Key Disadvantage Requires volatile and thermally stable analytes.This compound lacks a strong chromophore, requiring low UV wavelength detection.Lower sensitivity compared to chromatographic methods; higher instrument cost.Labor-intensive, less specific, and susceptible to interferences from other acidic or basic impurities.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This protocol outlines a general procedure for determining the purity of this compound using GC-FID.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Software: OpenLab CDS or equivalent.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound.

  • Dissolve in 10 mL of dichloromethane (B109758) to prepare a 10 mg/mL stock solution.

  • Further dilute to a working concentration of 1 mg/mL with dichloromethane.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reversed-phase HPLC method for the purity assessment of this compound.[6]

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or UV Detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).[7]

  • Software: OpenLab CDS or equivalent.

Chromatographic Conditions:

  • Mobile Phase: 60:40 Acetonitrile (B52724):Water with 0.1% Phosphoric Acid (Isocratic).[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

This protocol outlines a general procedure for determining the purity of this compound using qNMR with an internal standard.[3]

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength.

Experimental Parameters:

  • Pulse Program: Standard 90° pulse.

  • Relaxation Delay (d1): 5 x T1 (T1 of the longest relaxing proton of both analyte and internal standard).

  • Number of Scans: 16 or as required to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[8]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.[3]

  • Add a suitable deuterated solvent (e.g., Chloroform-d) to dissolve both the sample and the internal standard.

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = internal standard

Saponification Titration

This protocol describes the determination of the saponification value, which can be used to estimate the purity of this compound.[5]

Reagents:

Procedure:

  • Accurately weigh about 2 g of the this compound sample into a 250 mL conical flask.

  • Add 50.0 mL of 0.5 M ethanolic KOH solution.

  • Attach a reflux condenser and heat the flask in a boiling water bath for 30 minutes.

  • Allow the solution to cool to room temperature.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the excess KOH with standardized 0.5 M HCl until the pink color disappears.

  • Perform a blank titration under the same conditions, omitting the sample.[5]

Calculation: Saponification Value (mg KOH/g) = [(B - S) * M * 56.1] / W

Where:

  • B = Volume of HCl used for the blank titration (mL)

  • S = Volume of HCl used for the sample titration (mL)

  • M = Molarity of the HCl solution

  • 56.1 = Molecular weight of KOH ( g/mol )

  • W = Weight of the sample (g)

The purity can be estimated by comparing the experimental saponification value to the theoretical value for pure this compound.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical results for this compound purity.

CrossValidationWorkflow Sample This compound Sample GC Gas Chromatography (GC-FID) Sample->GC HPLC High-Performance Liquid Chromatography (HPLC-UV) Sample->HPLC qNMR Quantitative NMR (qNMR) Sample->qNMR Titration Saponification Titration Sample->Titration GC_Result Purity Result (GC) GC->GC_Result HPLC_Result Purity Result (HPLC) HPLC->HPLC_Result qNMR_Result Purity Result (qNMR) qNMR->qNMR_Result Titration_Result Purity Result (Titration) Titration->Titration_Result Comparison Comparative Analysis of Results GC_Result->Comparison HPLC_Result->Comparison qNMR_Result->Comparison Titration_Result->Comparison Conclusion Final Purity Assessment and Method Validation Comparison->Conclusion

Caption: Workflow for cross-validation of this compound purity.

Conclusion

References

Safety Operating Guide

Safe Disposal of Methyl Pivalate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Methyl pivalate (B1233124), a highly flammable liquid and vapor that is harmful if swallowed, requires careful handling and adherence to specific disposal protocols.[1] This guide provides essential, step-by-step procedures for the safe disposal of methyl pivalate, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-impermeable gloves, and fire/flame resistant clothing.[2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2] Use non-sparking tools and explosion-proof equipment when handling the substance.[1][2]

  • Static Discharge: Take precautionary measures against static discharges, as vapors may form explosive mixtures with air.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative information regarding the safe handling and disposal of this compound.

PropertyDataSource
Flash Point 6 °C (42.8 °F) - closed cup[3]
Hazard Classifications Flammable Liquid, Category 2; Acute Toxicity, Oral, Category 4[1]
Disposal Recommendation Dispose of contents/container to an appropriate treatment and disposal facility in accordance with local, regional, and national regulations.[1][2]
Incompatible Materials Oxidizing agents[1]

Step-by-Step Disposal Protocol

Follow this detailed methodology for the safe and compliant disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all unwanted this compound and materials contaminated with it (e.g., absorbent paper, gloves) as hazardous waste.

  • Segregate this compound waste from other chemical waste streams, particularly from incompatible materials like oxidizing agents.[1] Collect it in a dedicated and properly labeled waste container.

2. Waste Container Selection and Labeling:

  • Container: Use a chemically compatible container with a leak-proof, screw-on cap.[4] Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[5] The container must be in good condition, free from damage or leaks.[6][7]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[5][8] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

    • The concentration or percentage if it is in a mixture.

    • The date when the waste was first added to the container.[5]

    • The name and contact information of the principal investigator or responsible person.[5]

    • The laboratory or room number where the waste was generated.[5]

    • Appropriate hazard pictograms (e.g., flammable liquid, acute toxicity).[5]

3. Waste Accumulation and Storage:

  • Storage Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][9] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to capture any potential leaks or spills.[4][6] The secondary container must be chemically compatible with this compound and large enough to hold the entire contents of the primary container.[4]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[4][9] Do not overfill the container; leave adequate headspace to allow for vapor expansion.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the accumulation time limit set by your institution (e.g., 90 days), contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[4]

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.[5] Ensure that the information on the form matches the information on the waste container label.

5. Spill and Emergency Procedures:

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder).[1] Collect the contaminated absorbent material in a suitable, closed container for disposal as hazardous waste.[1]

  • Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team or EHS immediately.

  • Personal Contamination: If this compound comes into contact with skin or hair, immediately remove all contaminated clothing and rinse the affected area with water.[2] If it gets into the eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MethylPivalateDisposal cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal cluster_spill Spill Response A Identify this compound Waste B Select & Label Compatible Container A->B Segregate C Store in Designated SAA with Secondary Containment B->C D Keep Container Closed C->D E Container Full or Time Limit Reached? D->E E->D No F Contact EHS for Pickup E->F Yes G Complete Disposal Documentation F->G H Waste Collected by EHS G->H Spill Spill Occurs Spill_Action Absorb with Inert Material & Collect for Disposal Spill->Spill_Action

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl pivalate (B1233124), including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Chemical Overview: Methyl Pivalate

This compound is a highly flammable liquid and vapor.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and to be fully aware of the necessary safety protocols to minimize risks of exposure and physical hazards.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound. This includes protection for your eyes, face, hands, and respiratory system.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.Protects against splashes and vapors that can cause eye irritation.
Hand Protection Chemically resistant gloves (Butyl rubber or Nitrile rubber recommended).Prevents skin contact, which can cause irritation.[1]
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges (black color code).[3][4][5]Required when working outside of a fume hood or in poorly ventilated areas to prevent inhalation of vapors.
Protective Clothing Flame-retardant lab coat and closed-toe shoes.Provides a barrier against accidental spills and protects from the flammable nature of the chemical.
Glove Selection and Breakthrough Times
Glove MaterialEsters (as proxy)Breakthrough Time (minutes)Recommendation
Butyl Rubber Ethyl Acetate> 480Excellent: Recommended for prolonged contact.
Nitrile Rubber Ethyl Acetate4.8Fair: Suitable for splash protection only. Change gloves immediately after contact.[6][7]
Neoprene Ethyl Acetate12Fair: Suitable for splash protection only. Change gloves immediately after contact.[7]
Latex Ethyl Acetate10.2Not Recommended: Poor chemical resistance to esters.[7]

Note: Breakthrough times are estimates based on available data for similar chemicals and should be used as a guideline. Always consult the glove manufacturer's specific chemical resistance data.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Pre-Handling Checks:

    • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.

    • Verify that the work area, preferably a certified chemical fume hood, has adequate ventilation.

    • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.

    • Assemble and inspect all necessary PPE before entering the handling area.

  • Handling Procedure:

    • Ground and bond all containers and receiving equipment to prevent static discharge.[1]

    • Use only non-sparking tools.[1]

    • Keep the container tightly closed when not in use.[1]

    • Avoid inhalation of vapors and contact with skin and eyes.[1]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

    • Store away from incompatible materials such as oxidizing agents.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, properly labeled hazardous waste container.[8][9][10]

    • The container should be made of a material compatible with flammable organic liquids and have a secure, tight-fitting lid.[8]

    • Label the container clearly as "Hazardous Waste," "Flammable Liquid," and list "this compound" as the primary constituent.[8]

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.

    • Ensure the container is kept closed except when adding waste.[8]

  • Disposal Procedure:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[8]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes.[11] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][11] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill Evacuate the immediate area.[1] If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills, and if you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material.[12] Eliminate all ignition sources.[1]

Visualizing the Workflow for Handling this compound

To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_sds Access SDS prep_vent Verify Ventilation prep_sds->prep_vent prep_safety Locate Safety Equipment prep_vent->prep_safety prep_ppe Inspect PPE prep_safety->prep_ppe handle_ppe Don PPE prep_ppe->handle_ppe handle_ground Ground Equipment handle_ppe->handle_ground handle_transfer Transfer Chemical handle_ground->handle_transfer handle_close Keep Container Closed handle_transfer->handle_close em_spill Spill handle_transfer->em_spill em_exposure Exposure handle_transfer->em_exposure em_fire Fire handle_transfer->em_fire disp_collect Collect Waste handle_close->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Accumulation Area disp_label->disp_store disp_ehs Contact EHS for Disposal disp_store->disp_ehs

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl pivalate
Reactant of Route 2
Reactant of Route 2
Methyl pivalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.